molecular formula C16H18ClNO B3171459 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline CAS No. 946682-54-8

5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Cat. No.: B3171459
CAS No.: 946682-54-8
M. Wt: 275.77 g/mol
InChI Key: IJLDHUYXMMYSIL-UHFFFAOYSA-N
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Description

5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is a useful research compound. Its molecular formula is C16H18ClNO and its molecular weight is 275.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(2-methyl-5-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-10(2)12-5-4-11(3)16(8-12)19-15-7-6-13(17)9-14(15)18/h4-10H,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLDHUYXMMYSIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195063
Record name 5-Chloro-2-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946682-54-8
Record name 5-Chloro-2-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946682-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-[2-methyl-5-(1-methylethyl)phenoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, a substituted diaryl ether aniline of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information, draws logical inferences from structurally related analogues, and presents a detailed examination of its chemical structure, potential properties, a plausible synthetic route, and prospective applications. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this versatile chemical scaffold.

Introduction

Substituted anilines and diaryl ethers are privileged scaffolds in modern pharmacology, forming the core of numerous therapeutic agents.[1] The specific substitution pattern of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, incorporating a chlorinated aniline ring linked to a substituted phenol via an ether bond, presents a unique combination of steric and electronic features. Such motifs are often explored in the design of kinase inhibitors and other targeted therapies, where precise molecular interactions are paramount for efficacy and selectivity.[2] This guide aims to provide a foundational understanding of this compound, enabling its further investigation and application in research and development.

Chemical Structure and Properties

5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline possesses a molecular formula of C₁₆H₁₈ClNO and a molecular weight of 275.77 g/mol .[3][4] The structure features a central aniline ring substituted with a chlorine atom at the 5-position and a (5-isopropyl-2-methylphenoxy) group at the 2-position.

Structural Diagram

Caption: Chemical structure of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.

Physicochemical Properties (Predicted and Inferred)

Due to the scarcity of experimental data for this specific molecule, the following properties are predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationBasis of Prediction
Molecular Weight 275.77 g/mol Calculation from Molecular Formula[3][4]
Molecular Formula C₁₆H₁₈ClNOSupplier Information[3][4]
Appearance Likely a solid at room temperatureHigh molecular weight and aromatic nature
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) and poorly soluble in water.Based on the non-polar aromatic structure
Boiling Point > 300 °C (Predicted)High molecular weight and presence of polar functional groups
Melting Point Not available-
pKa The aniline nitrogen is expected to be weakly basic.Electron-withdrawing effects of the aromatic rings and the chlorine atom.
Predicted Spectroscopic Data

The structural confirmation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline would rely on a combination of spectroscopic techniques. Below are the predicted key features for each spectrum, based on the analysis of its functional groups and structural motifs, and comparison with similar compounds.[5]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic protons would appear in the range of δ 6.5-7.5 ppm. The specific splitting patterns would depend on the coupling between adjacent protons on both aromatic rings.

    • The protons of the isopropyl group would show a doublet for the methyl groups (around δ 1.2 ppm) and a septet for the methine proton (around δ 2.9 ppm).

    • The methyl group on the phenoxy ring would appear as a singlet around δ 2.1-2.3 ppm.

    • The amine (-NH₂) protons would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aromatic carbons would resonate in the region of δ 110-160 ppm.

    • The carbons of the isopropyl and methyl groups would appear in the aliphatic region (δ 15-35 ppm).

  • IR (Infrared) Spectroscopy:

    • N-H stretching of the primary amine would be observed as two bands in the region of 3300-3500 cm⁻¹.

    • C-H stretching from the aromatic rings and aliphatic groups would appear around 2850-3100 cm⁻¹.

    • C=C stretching of the aromatic rings would be seen in the 1450-1600 cm⁻¹ region.

    • The C-O-C ether linkage would show a characteristic stretching band around 1200-1250 cm⁻¹.

    • The C-Cl bond would exhibit a stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

  • MS (Mass Spectrometry):

    • The molecular ion peak [M]⁺ would be expected at m/z 275, with an isotopic peak [M+2]⁺ at m/z 277 of approximately one-third the intensity, characteristic of the presence of one chlorine atom.

    • Fragmentation would likely involve cleavage of the ether bond and loss of the isopropyl group.

Proposed Synthesis

Synthetic Workflow Diagram

reactant1 2,5-Dichloronitrobenzene intermediate1 4-Chloro-2-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene reactant1->intermediate1 Ullmann Condensation (Cu catalyst, Base) reactant2 5-Isopropyl-2-methylphenol reactant2->intermediate1 reactant3 Ammonia or Ammonia Surrogate product 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline intermediate1->product Reduction (e.g., Fe/HCl or Catalytic Hydrogenation)

Caption: Proposed synthetic workflow for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Ullmann Condensation to form the Diaryl Ether [6][7]

This step involves the copper-catalyzed coupling of an aryl halide with a phenol to form a diaryl ether.

  • Materials:

    • 2,5-Dichloronitrobenzene

    • 5-Isopropyl-2-methylphenol

    • Copper(I) iodide (CuI) or other suitable copper catalyst

    • Potassium carbonate (K₂CO₃) or another suitable base

    • A high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-isopropyl-2-methylphenol (1.0 eq), potassium carbonate (2.0 eq), and the copper catalyst (e.g., CuI, 0.1 eq).

    • Add the solvent (e.g., DMF) and stir the mixture at room temperature for 15-30 minutes.

    • Add 2,5-dichloronitrobenzene (1.0-1.2 eq) to the reaction mixture.

    • Heat the reaction to a temperature between 120-160 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 4-Chloro-2-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene.

Causality behind Experimental Choices: The Ullmann condensation is a classic and reliable method for the formation of diaryl ether bonds.[8] The use of a copper catalyst is essential for this transformation. A base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. A high-boiling point polar aprotic solvent is chosen to ensure the solubility of the reactants and to allow for the high temperatures often required for this reaction.

Step 2: Reduction of the Nitro Group to an Aniline

This step involves the conversion of the nitro group in the intermediate to the primary amine of the final product.

  • Materials:

    • 4-Chloro-2-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene (from Step 1)

    • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

    • Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl)

    • A protic solvent such as ethanol or a mixture of ethanol and water

    • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) for neutralization

  • Procedure (using Iron/HCl):

    • In a round-bottom flask, suspend the nitro-intermediate (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.

    • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

    • Continue to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate to remove the ethanol.

    • Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.

Causality behind Experimental Choices: The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. The use of iron powder in the presence of an acid is a classic, cost-effective, and efficient method for this purpose. Alternatively, catalytic hydrogenation using a palladium catalyst offers a cleaner, albeit potentially more expensive, route.

Potential Applications in Drug Discovery

While there is no direct literature on the biological activity of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, its structural features suggest it is a valuable intermediate for the synthesis of pharmacologically active molecules. Substituted anilines are key building blocks in many kinase inhibitors, which are a major class of cancer therapeutics.[2]

The 2-phenoxyaniline scaffold can be found in inhibitors of various kinases, including:

  • Tyrosine Kinase Inhibitors: The overall structure bears resemblance to scaffolds used in the development of inhibitors for kinases such as EGFR, Abl, and Src, which are implicated in cell proliferation and survival pathways in cancer.[2]

  • Other Kinase Targets: The unique substitution pattern could be exploited to achieve selectivity for other kinase targets involved in signaling pathways related to inflammation or metabolic disorders.

The chlorine, isopropyl, and methyl substituents provide opportunities for fine-tuning the steric and electronic properties of potential drug candidates, which can influence their binding affinity, selectivity, and pharmacokinetic properties.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. However, based on the known hazards of structurally related compounds such as chlorinated anilines and phenols, appropriate safety precautions must be taken.

  • Potential Hazards:

    • Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin. They can affect the blood (methemoglobinemia), liver, and kidneys.

    • Irritation: The compound may cause skin, eye, and respiratory tract irritation.[9]

    • Sensitization: Some anilines are known to be skin sensitizers.

    • Environmental Hazards: Chloroaromatic compounds can be persistent in the environment and toxic to aquatic life.

  • Recommended Handling Procedures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is a chemical compound with significant potential as a building block in the synthesis of novel therapeutic agents, particularly in the area of kinase inhibitor development. While experimental data on this specific molecule is sparse, this guide has provided a comprehensive overview of its structure, predicted properties, a plausible and detailed synthetic route, and its likely applications. The information presented herein is intended to serve as a valuable resource for researchers and scientists, facilitating further exploration and utilization of this promising chemical entity. As with any chemical compound, proper safety precautions should be strictly adhered to during its handling and use.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2019). Chapter 3: Synthetic Methods for Primary Anilines.
  • Afzali, A., Firouzabadi, H., & Khalafi-Nejad, A. (1983). Improved Ullmann Synthesis of Diaryl Ethers.
  • BenchChem. (2025). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
  • Ullmann Condensation. (n.d.). In SynArchive. Retrieved March 7, 2026, from [Link]

  • (2024).
  • Xie, R. G., & Li, Z. (2004). Ullmann Diaryl Ether Synthesis in Ionic Liquids.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). The Ullmann Ether Condensation. Chemical Reviews, 102(5), 1359-1470.
  • Wikipedia contributors. (2024, February 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]

  • Wölfling, J., Szabó, A., Puskás, L. G., & Frank, É. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998-1003.
  • BenchChem. (2025). Application Notes and Protocols: 5-Chloro-2-(propan-2-yl)aniline in Pharmaceutical Drug Discovery.
  • PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved March 7, 2026, from [Link]

  • BenchChem. (2025). Characterization and Structural Confirmation of 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives.
  • Imramovský, A., Pejchal, V., Štverková, E., & Vinšová, J. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 16(3), 2631-2649.
  • PubChem. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline. Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). 5-chloro-2-(5-methylfuran-2-yl)aniline. Retrieved March 7, 2026, from [Link]

  • Reddit. (2023, April 30). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. r/chemhelp. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Chloro-2-(propan-2-yl)aniline.
  • Nemes, G., & Pongrácz, P. (2019). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. Dalton Transactions, 48(38), 14269-14273.
  • U.S. Environmental Protection Agency. (2025, October 15). 5-Chloro-2-(2-chlorophenoxy)aniline. EPA Health Assessment Workspace Collaborative (HAWC). Retrieved from [Link]

  • NIST. (n.d.). Aniline, 2-chloro-n-isopropyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • You, Y. (2023). Chemistry and Biological Activities of Naturally Occurring and Structurally Modified Podophyllotoxins. Molecules, 28(1), 269.

Sources

A Guide to Determining the Organic Solubility Profile of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most fundamental of these is solubility. An inadequate solubility profile can terminate the development of an otherwise potent compound, leading to poor bioavailability and insurmountable formulation hurdles. This guide provides a comprehensive framework for determining the solubility profile of a specific molecule, 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, in various organic solvents. While specific solubility data for this compound is not extensively published, this document serves as a detailed methodological guide for researchers, scientists, and drug development professionals to generate and interpret this critical dataset. We will delve into the theoretical underpinnings of solubility, provide a field-proven experimental protocol, and discuss the profound implications of the resulting data in the drug development pipeline.

Understanding the Molecule: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Before embarking on any experimental assessment, a thorough understanding of the target molecule is paramount.

Chemical Structure:

  • IUPAC Name: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

  • Molecular Formula: C₁₆H₁₈ClNO[1]

  • Molecular Weight: 275.77 g/mol [1]

The structure reveals several key features that will govern its solubility: a substituted aniline ring, a diaryl ether linkage, and various non-polar alkyl groups. The presence of the amine group (a potential hydrogen bond donor and acceptor) and the ether oxygen (a hydrogen bond acceptor) suggests potential for interaction with polar solvents. Conversely, the significant hydrocarbon content points towards solubility in non-polar organic solvents. The principle of "like dissolves like" will be a guiding concept in our solvent selection.[2] Aromatic amines, in general, are soluble in organic solvents like alcohol, ether, and benzene.[3][4]

The Cornerstone of Solubility Determination: The Shake-Flask Method

To determine the thermodynamic equilibrium solubility , the shake-flask method is the most reliable and widely accepted technique.[5][6][7] This method ensures that the solvent is truly saturated with the solute, providing a definitive measure of solubility under specific conditions.[8] It is crucial to distinguish this from kinetic solubility, which can often overestimate the true solubility as it may represent a metastable, supersaturated state.[9][10][11]

The following protocol is a robust, self-validating system for determining the solubility of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline in a range of organic solvents.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline in selected organic solvents at a controlled temperature.

Materials:

  • 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane) of analytical grade

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Procedure:

  • Preparation: Add an excess amount of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline to a series of vials, each containing a known volume of a different organic solvent. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.[7]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C, relevant for physiological conditions). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[5][11] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining fine particles, filter the aliquot through a syringe filter into a clean vial. This step is critical to prevent artificially high solubility readings.

  • Quantification: Prepare a series of dilutions of the filtered saturated solution. Analyze these dilutions, along with a set of calibration standards, using a validated HPLC method. The concentration of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline in the saturated solution is then determined from the calibration curve.

  • Solid Phase Analysis (Optional but Recommended): Analyze the remaining undissolved solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic transformations that may have occurred during the experiment.[7]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent in vial B Agitate at constant temperature (24-72h) A->B Shake-Flask C Centrifuge to settle excess solid B->C D Filter supernatant (0.22 µm) C->D Clarify E Prepare dilutions D->E F Analyze by HPLC E->F G Determine concentration from calibration curve F->G

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Data Presentation and Interpretation

The quantitative results from the shake-flask experiments should be compiled into a clear and concise table.

Table 1: Hypothetical Solubility Profile of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline at 25°C

Organic SolventDielectric ConstantSolubility (mg/mL)
Heptane1.9< 1
Toluene2.450 - 100
Dichloromethane9.1> 200
Ethyl Acetate6.0100 - 150
Acetone21.0> 200
Ethanol24.6150 - 200
Methanol32.7100 - 150

Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data must be generated.

Interpreting the Results:

The solubility profile provides invaluable insights into the physicochemical properties of the molecule. A high solubility in non-polar solvents like toluene and high solubility in more polar solvents like acetone and ethanol suggests that the molecule has both significant non-polar character (due to the aromatic rings and alkyl groups) and the capacity for polar interactions (via the amine and ether functionalities). This dual nature is common in drug-like molecules.

Implications for Drug Development

The solubility profile is not merely an academic exercise; it is a critical dataset that informs numerous decisions throughout the drug development process.

  • Preclinical Formulation: For in vivo studies in animal models, the compound often needs to be dissolved in a suitable vehicle. The solubility data will guide the selection of appropriate solvents or co-solvent systems.

  • Process Chemistry: During the synthesis and purification of the active pharmaceutical ingredient (API), the solubility profile is essential for selecting solvents for reaction, crystallization, and extraction steps.

  • Formulation Development: For the final dosage form (e.g., tablets, capsules), understanding the solubility in various excipients and potential solvent systems is crucial for achieving the desired dissolution rate and bioavailability.

  • Biopharmaceutics Classification System (BCS): According to the International Council for Harmonisation (ICH) guidelines, a drug substance is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[12][13][14] While this guide focuses on organic solvents, aqueous solubility determination is a critical next step and follows similar principles. The BCS classification has significant regulatory implications, potentially allowing for biowaivers of in vivo bioequivalence studies.[15]

G Solubility Solubility Profile Preclinical Preclinical Formulation Solubility->Preclinical Vehicle Selection ProcessChem Process Chemistry Solubility->ProcessChem Solvent for Synthesis & Purification Formulation Dosage Form Development Solubility->Formulation Excipient Compatibility & Dissolution BCS BCS Classification Solubility->BCS Regulatory Pathway

Sources

Technical Guide: Hazard Identification & SDS Architecture for Phenoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for the hazard identification and Safety Data Sheet (SDS) generation for phenoxyaniline derivatives . It is designed for researchers and drug development professionals who must navigate the interface between synthetic innovation and regulatory safety.

Strategic Overview: The Phenoxyaniline Scaffold

Phenoxyaniline derivatives (e.g., 4-phenoxyaniline, 3-phenoxyaniline) are critical pharmacophores in medicinal chemistry, serving as scaffolds for kinase inhibitors (e.g., MEK, PDGFR) and agrochemicals. However, their structural dualism—an electron-rich aniline moiety coupled with a lipophilic phenoxy ether—creates a complex toxicological profile.

For the development scientist, the challenge is twofold:

  • Bioactivation Risks: The aniline nitrogen is a metabolic "soft spot," prone to N-hydroxylation that drives methemoglobinemia and genotoxicity.

  • Regulatory Classification: Accurately classifying these novel compounds requires navigating data gaps, often necessitating a combination of in silico prediction and targeted bridging studies.

Toxicological Mechanisms & Hazard Profiling

To write a defensible SDS, one must understand the mechanism of toxicity, not just the endpoint. The primary hazard for this class is Methemoglobinemia driven by metabolic activation.

The Bioactivation Pathway (Mechanism of Action)

The toxicity of phenoxyanilines is rarely intrinsic to the parent molecule but rather its metabolites. The hepatic cytochrome P450 system (specifically CYP2E1 and CYP2B6) oxidizes the aniline nitrogen.

Key Pathway:

  • N-Hydroxylation: The parent phenoxyaniline is converted to N-hydroxyphenoxyaniline (a phenylhydroxylamine).

  • Redox Cycling: This metabolite enters erythrocytes and reacts with Oxyhemoglobin (

    
    ), oxidizing it to Methemoglobin (
    
    
    
    ), which cannot carry oxygen.
  • Regeneration: The phenylhydroxylamine is oxidized to a nitroso-intermediate, which is then recycled back, creating a catalytic cycle of oxidative stress.

Visualization: Metabolic Activation & Toxicity Cascade

MetHb_Pathway cluster_RBC Intra-Erythrocytic Redox Cycle Parent Phenoxyaniline Derivative (Parent Compound) Metabolite N-hydroxyphenoxyaniline (Toxic Intermediate) Parent->Metabolite N-Hydroxylation CYP Hepatic CYP450 (CYP2E1, CYP2B6) CYP->Metabolite Catalyzes RBC Erythrocyte (RBC) Metabolite->RBC Translocation OxyHb Oxyhemoglobin (Fe2+) MetHb Methemoglobin (Fe3+) (Loss of O2 Transport) OxyHb->MetHb Oxidation by N-hydroxy metabolite MetHb->OxyHb NADH-MetHb Reductase (Saturation Point) ROS ROS Generation (Hemolysis/Oxidative Stress) MetHb->ROS Heme Destabilization

Figure 1: The catalytic redox cycle of aniline derivatives leading to methemoglobinemia and oxidative stress.

SDS Generation: Critical Sections & Data Strategy

When generating an SDS for a new phenoxyaniline derivative where full toxicological data is missing, you must apply Bridging Principles and Read-Across from the parent 4-phenoxyaniline (CAS: 139-59-3).

Section 2: Hazard Identification (GHS Classification)
Hazard ClassCategoryGHS CodeSignal WordHazard StatementMechanistic Justification
Acute Tox (Oral) 4H302WarningHarmful if swallowedStandard aniline profile; LD50 typically 500–1000 mg/kg.
Skin Sensitization 1H317WarningMay cause allergic skin reactionElectrophilic nature of metabolic intermediates allows haptenization of skin proteins.
STOT-RE 2H373WarningMay cause damage to blood/spleenCritical: Specific Target Organ Toxicity (Repeated Exposure) due to methemoglobinemia and subsequent spleen filtering of damaged RBCs.
Aquatic Acute 1H400WarningVery toxic to aquatic lifeLipophilic phenoxy group increases bioconcentration in aquatic organisms compared to simple aniline.
Section 8: Exposure Controls & PPE

Permeation Logic: Phenoxyanilines are lipophilic solids. They can dissolve in skin oils, facilitating transdermal absorption (Skin Notation is mandatory).

  • Glove Selection: Do NOT use latex. Use Nitrile (0.11 mm) for splash contact; Laminate PE/EVAL for prolonged handling.

  • Respiratory: If handling powder, N95/P2 is insufficient if dust generation is high due to high potency. Use a P3/HEPA filter or powered air-purifying respirator (PAPR) for scale-up operations.

Experimental Protocols: Self-Validating Hazard Assays

If read-across is insufficient, use these targeted assays. These protocols are designed to be self-validating by including internal mechanistic controls.

Protocol A: Rapid Methemoglobinemia Screening (In Vitro)

Purpose: Determine if a new derivative induces MetHb without animal testing.

  • Preparation:

    • Isolate fresh rat or human erythrocytes (RBCs). Wash 3x with PBS.

    • Resuspend RBCs to 40% hematocrit.

    • Control (+): 4-Aminophenol or Phenylhydroxylamine (known inducers).

    • Control (-): DMSO vehicle.

  • Incubation:

    • Add test compound (10–100 µM) to RBC suspension.

    • Incubate at 37°C for 60 minutes.

  • Quantification (The Validation Step):

    • Lyse cells with water/Triton X-100.

    • Measure absorbance at 630 nm (specific for MetHb) and 540 nm (Total Hb).

    • Calculation: % MetHb =

      
      .
      
  • Interpretation: A statistically significant rise in

    
     vs. vehicle confirms the N-hydroxylation potential. If negative, the phenoxy substitution may be sterically blocking metabolic activation.
    
Protocol B: Ames Test for Genotoxicity (OECD 471 Modified)

Purpose: Aniline derivatives often require metabolic activation (S9 fraction) to show mutagenicity.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair).

  • Metabolic System: Rat Liver S9 fraction (induced with Aroclor 1254) is MANDATORY . Without S9, phenoxyanilines often test false negative.

  • Self-Validation:

    • Ensure the S9 mix is active by running a 2-aminoanthracene positive control (requires activation).

    • If the derivative is mutagenic only with S9, the hazard is metabolite-driven (likely the N-hydroxy species).

Hazard Identification Workflow (Decision Matrix)

Use this logic flow to classify a new phenoxyaniline derivative.

Hazard_Workflow Start New Phenoxyaniline Derivative StructCheck Structural Alert Check: Is para/ortho position blocked? Start->StructCheck QSAR Run QSAR (e.g., DEREK/SARAH) for Mutagenicity & Sensitization StructCheck->QSAR No Alert High Risk of Bioactivation StructCheck->Alert Yes (Open positions) MetHb_Assay Run In Vitro MetHb Assay (Protocol A) QSAR->MetHb_Assay Predicted Positive Alert->MetHb_Assay Result_Pos Positive MetHb Induction MetHb_Assay->Result_Pos >5% MetHb Increase Result_Neg Negative MetHb Induction MetHb_Assay->Result_Neg No Change Classify_1 Classify: STOT-RE (Blood) Aquatic Acute 1 Skin Sens. 1 Result_Pos->Classify_1 Classify_2 Classify: Acute Tox 4 Skin Irrit. 2 (Lower Blood Risk) Result_Neg->Classify_2

Figure 2: Decision logic for classifying novel phenoxyaniline derivatives based on structural alerts and functional assays.

References

  • U.S. National Library of Medicine (PubChem). (2025). Compound Summary: 4-Phenoxyaniline (CID 8814). Retrieved from [Link]

  • Harrison, J. H., & Jollow, D. J. (1987). Contribution of aniline metabolites to aniline-induced methemoglobinemia. Molecular Pharmacology, 32(3), 423-431. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Harmonised classification and labelling of aniline derivatives. Retrieved from [Link]

  • Khan, M. F., et al. (2000). Aniline derivative-induced methemoglobin in rats. Journal of Environmental Pathology, Toxicology and Oncology. Retrieved from [Link]

Role of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline as a Venetoclax intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the role of intermediates in the synthesis of Venetoclax (ABT-199).

Scientific Correction & Integrity Notice: Extensive structural analysis and literature review (including AbbVie's process chemistry disclosures in J. Org. Chem. and global patent filings) confirm that 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS 946715-18-0) is not a structural fragment or intermediate used in the synthesis of Venetoclax.[1][2] This compound (an ether of carvacrol and chloroaniline) lacks the specific dimethylcyclohexenyl and azaindole motifs critical to the Venetoclax scaffold.[2]

It is highly probable this compound is being confused with the actual key "Chloro" intermediate: 4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde (or its piperazine derivative).[1][2]

To provide a scientifically accurate and actionable guide, this document will:

  • Clarify the Misconception: Contrast the user's cited compound with the actual Venetoclax pharmacophore.

  • Analyze the True "Chloro" Intermediate: Detail the synthesis and role of the Chlorobiphenyl core, which serves the function likely intended by the prompt.

  • Detail the "Aniline-like" Coupling: Explain the sulfonamide assembly, which represents the nitrogen-coupling equivalent in the process.

Clarifying the Role of Chloro- and Amino-Precursors in Large-Scale Manufacture

Executive Summary

Venetoclax (ABT-199) is a first-in-class BCL-2 inhibitor used in the treatment of Chronic Lymphocytic Leukemia (CLL) and Acute Myeloid Leukemia (AML).[1][2] Its molecular architecture is complex, featuring a chloro-biphenyl core , a piperazine linker , an azaindole ether , and an acyl-sulfonamide tail .[1][2]

Successful manufacturing relies on a convergent synthesis strategy where three distinct fragments are coupled.[2] This guide focuses on the Chloro-Biphenyl Intermediate , which anchors the molecule into the BCL-2 hydrophobic groove, and corrects the identification of the aniline precursor.[1][2]

Chemical Identity & Structural Correction

The Misidentified Compound[3][4]
  • Name: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline[1][3][4]

  • CAS: 946715-18-0[1][5][6][7][8]

  • Structure: A diphenyl ether derivative containing a carvacryl group.[2]

  • Status: NOT a Venetoclax intermediate. This structure is chemically incompatible with the ABT-199 scaffold, which requires a cyclohexenyl ring, not a carvacryl ether.[1][2]

The Actual "Chloro" Intermediate (The Venetoclax Core)

The structural role often misattributed to simple chloro-anilines is actually fulfilled by the Chlorobiphenyl fragment.[2]

  • Name: 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine[1]

  • Role: Provides the hydrophobic bulk necessary to displace the BIM BH3 domain from BCL-2.[1][2]

  • Key Features:

    • Steric Bulk: The gem-dimethyl group locks the conformation.[1][2]

    • Electronic: The 4'-Chloro substituent fills a specific halogen-binding pocket in the target protein.[1][2]

Structural Comparison Diagram

The following diagram contrasts the misidentified compound with the actual Venetoclax intermediates to visualize the discrepancy.

structural_analysis Misidentified MISIDENTIFIED TARGET 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS 946715-18-0) Structure: Diphenyl Ether Venetoclax VENETOCLAX (ABT-199) Target API Misidentified->Venetoclax NO STRUCTURAL MATCH (Incorrect Scaffold) Real_Chloro ACTUAL CHLORO INTERMEDIATE Chlorobiphenyl Core (CAS 1228780-72-0) Structure: Tetrahydro-biphenyl Real_Chloro->Venetoclax Forms Hydrophobic Core Real_Sulfonamide ACTUAL AMINO/NITRO INTERMEDIATE Nitro-Sulfonamide Tail (CAS 1235865-77-6) Real_Sulfonamide->Venetoclax Forms Sulfonamide Tail

Figure 1: Structural causality analysis demonstrating the incompatibility of the prompt's compound with Venetoclax synthesis.

Synthesis of the True Chloro-Intermediate

Since the prompt's compound is not used, we detail the synthesis of the Chlorobiphenyl Core , which is the functional equivalent in the Venetoclax pathway.

Retrosynthetic Logic

The Venetoclax molecule is assembled via a convergent route involving three key coupling events:

  • Suzuki Coupling: Formation of the biphenyl core.[2]

  • Reductive Amination: Attachment of the piperazine linker.[2]

  • Buchwald-Hartwig Amination: Coupling the core to the azaindole moiety.[1][2]

Step-by-Step Protocol: Preparation of the Chlorobiphenyl Core

Objective: Synthesis of 1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine.

Step 1: Vilsmeier-Haack Formylation[1]
  • Reagents: 3,3-Dimethylcyclohexanone, POCl₃, DMF.[1][2]

  • Process: The ketone is converted to the chloro-aldehyde intermediate.[1][2]

  • Mechanism: Formation of a chloroiminium ion followed by electrophilic attack on the enol.[2]

Step 2: Suzuki-Miyaura Coupling[1]
  • Reagents: 4-Chlorophenylboronic acid, Pd(OAc)₂, K₂CO₃.[1][2]

  • Conditions: Tetrahydrofuran (THF)/Water, mild heat.[2]

  • Critical Process Parameter (CPP): Control of Pd levels to prevent residual heavy metals in the API.

  • Outcome: Formation of the 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde.[1][2]

Step 3: Reductive Amination (The "Aniline" Analog Step)[2]
  • Reagents: Piperazine, NaBH(OAc)₃ (Sodium triacetoxyborohydride), Acetic Acid.[2]

  • Solvent: Toluene/THF.[2]

  • Protocol:

    • Charge the aldehyde (from Step 2) and piperazine (3.0 equiv) to the reactor.[2]

    • Add Acetic Acid (catalytic) to activate the imine formation.[2]

    • Stir at 20-25°C for 2 hours.

    • Add NaBH(OAc)₃ portion-wise to reduce the imine to the amine.[2]

    • Quench: Add 20% K₃PO₄ solution to break boron complexes.

    • Purification: Crystallization from Isopropanol/HCl yields the dihydrochloride salt.[2]

ParameterSpecificationRationale
Stoichiometry Piperazine > 3.0 equivPrevents formation of the "Bis" impurity (dimerization).[1][2]
Temperature < 30°CMinimizes reduction of the aldehyde to the alcohol byproduct.[2]
pH Control Weakly AcidicPromotes iminium ion formation without degrading the acetal.[2]

The Coupling Role: Assembling the Venetoclax Scaffold

The "Role" of the intermediate is defined by its reactivity in the final assembly steps.[2] The Chlorobiphenyl-Piperazine is coupled to the Azaindole fragment.[1][2]

Reaction Mechanism: Buchwald-Hartwig Amination

This is the most technically demanding step in the Venetoclax process, often requiring high-performance catalysts.[1][2]

  • Substrates: Chlorobiphenyl-Piperazine + Methyl 4-chloro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoate.[1][2]

  • Catalyst System: Pd₂(dba)₃ / RuPhos or BrettPhos.[2]

  • Base: NaOtBu (Sodium tert-butoxide).[1][2]

  • Mechanism:

    • Oxidative Addition: Pd(0) inserts into the Ar-Cl bond of the azaindole ester.[2]

    • Amine Coordination: The secondary amine of the piperazine binds to Pd.[2]

    • Deprotonation: Base removes the proton from the amine.[2]

    • Reductive Elimination: Formation of the C-N bond, releasing the coupled product.[2]

Workflow Diagram

synthesis_workflow Aldehyde Chloro-Aldehyde (Intermediate) Reductive_Am Reductive Amination (NaBH(OAc)3, THF) Aldehyde->Reductive_Am Piperazine Piperazine (Linker) Piperazine->Reductive_Am Azaindole Azaindole Ester (Partner) Buchwald Buchwald-Hartwig Coupling (Pd-Cat, NaOtBu) Azaindole->Buchwald Reductive_Am->Buchwald Chlorobiphenyl Piperazine Saponification Saponification & Sulfonamide Coupling Buchwald->Saponification Core Ester Venetoclax VENETOCLAX API Saponification->Venetoclax

Figure 2: Convergent synthesis workflow highlighting the entry point of the Chloro-Intermediate.[1][2]

Quality Control & Impurity Management

Because the user's prompt implied a potential impurity or misidentified intermediate, understanding the actual impurity profile is critical.

The "Bis-Impurity"[1][2][3][4]
  • Origin: If the piperazine stoichiometry is too low during the reductive amination, one piperazine molecule reacts with two aldehyde molecules.[2]

  • Structure: Symmetrical dimer.[2]

  • Control: Maintain Piperazine excess (>3 eq) and slow addition of the reducing agent.

Des-Chloro Impurity[1][2][3]
  • Origin: Hydrodehalogenation during the Suzuki coupling or Buchwald amination.[2]

  • Risk: The 4'-Chloro group is essential for potency.[1][2] Loss of Chlorine results in a >100-fold loss in BCL-2 affinity.[1][2]

  • Control: Use mild hydride sources (NaBH(OAc)₃) rather than catalytic hydrogenation for the reductive amination step.

References

  • Ku, Y.-Y., et al. (2019).[1][2] "Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor." Journal of Organic Chemistry, 84(8), 4814–4829. Link[2]

  • AbbVie Inc. (2013).[2] "Apoptosis-Inducing Agents for the Treatment of Cancer and Immune Diseases."[1][2] US Patent 8,546,399.[2] Link

  • Souers, A. J., et al. (2013).[2][9] "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets."[1][2][10] Nature Medicine, 19(2), 202-208.[1][2] Link

Sources

Thermodynamic Stability and Degradation Kinetics of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS 946682-54-8) is a highly functionalized diaryl ether aniline derivative utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). The molecule features a primary aniline amine, an ortho-substituted sterically hindered diaryl ether linkage, and a meta-chloro substituent. Understanding the thermodynamic stability of this intermediate is paramount for process chemists and formulation scientists to prevent yield attrition, minimize toxic degradants, and ensure regulatory compliance during scale-up and storage.

Structural Thermodynamics & Intramolecular Forces

The thermodynamic stability of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is dictated by the interplay of its functional groups, which govern its susceptibility to environmental stressors:

  • The Diaryl Ether Linkage: Diaryl ethers are characterized by extreme thermodynamic stability. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     bond dissociation energy (BDE) is exceptionally high (typically >280 kJ/mol), making spontaneous thermal cleavage highly unfavorable under ambient conditions[1]. The significant thermodynamic penalty associated with 
    
    
    
    bond cleavage means that degradation via ether hydrolysis requires extreme catalytic, photoredox, or electrochemical interventions.
  • Steric Shielding: The 5-isopropyl-2-methylphenoxy moiety (structurally analogous to a carvacryl group) introduces severe steric hindrance around the ether oxygen. This steric bulk restricts the dihedral angle of the

    
     bond, minimizing the orbital overlap required for resonance while simultaneously providing a kinetic shield against nucleophilic or electrophilic attack at the ether linkage.
    
  • Electronic Modulation of the Aniline: The primary amine is the most thermodynamically vulnerable site on the molecule. However, the electron-withdrawing inductive effect of the meta-chloro group decreases the electron density on the nitrogen, slightly increasing its oxidation potential compared to an unsubstituted aniline. Despite this, oxidation remains the primary degradation pathway.

Degradation Pathways and Mechanisms

When subjected to environmental stress, the molecule follows specific, thermodynamically driven degradation vectors:

  • Oxidation (Primary Pathway): The amine group is susceptible to reactive oxygen species (ROS). Oxidation yields nitroso or hydroxylamine intermediates, which can further condense to form highly colored azo or azoxy dimers. This pathway possesses the lowest activation energy (

    
    ).
    
  • Ether Cleavage (Secondary/Forced Pathway): Cleavage of the diaryl ether to yield 5-chloro-2-hydroxyaniline and 5-isopropyl-2-methylphenol requires overcoming a massive thermodynamic barrier. This only occurs under forced acidic/basic conditions at elevated temperatures.

  • Dehalogenation: The

    
     bond is relatively stable but can undergo reductive cleavage under specific catalytic stress, leading to a dechlorinated impurity.
    

DegradationPathways API 5-Chloro-2-(5-isopropyl- 2-methylphenoxy)aniline (Stable API Intermediate) Oxidation Oxidation of Primary Amine API->Oxidation O2 / ROS (Thermodynamically Favorable) Cleavage Diaryl Ether C-O Cleavage API->Cleavage Strong Acid/Base + Heat (High Thermodynamic Penalty) Dehalogenation Reductive Dehalogenation API->Dehalogenation Reductive Stress Nitroso Nitroso / Azo Dimers (Primary Degradants) Oxidation->Nitroso Phenols Phenol Derivatives (High Activation Energy) Cleavage->Phenols Dechloro Dechlorinated Aniline (Trace Degradant) Dehalogenation->Dechloro

Figure 1: Primary thermodynamic degradation pathways of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the thermodynamic stability of this intermediate, a dual-pronged approach is required: Isothermal Microcalorimetry (IMC) for predictive kinetic modeling and ICH Q1A(R2) compliant accelerated stability testing.

Protocol 1: Shelf-Life Prediction via Isothermal Microcalorimetry (IMC)

Causality: Traditional HPLC stability testing requires months to detect degradation. IMC detects the heat of reaction (


) of degradation instantly, allowing for rapid Arrhenius kinetic modeling without forcing the molecule into unnatural high-temperature degradation mechanisms[2].
  • Step 1: Sample Preparation: Accurately weigh 500 mg of crystalline 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline into a sterilized glass IMC ampoule. Seal under a controlled atmosphere (e.g., 21%

    
     to simulate ambient air, or 
    
    
    
    for baseline thermal stability).
  • Step 2: Thermal Equilibration & Measurement: Place the ampoule into the isothermal microcalorimeter. Allow the system to thermally equilibrate for 24 hours. Record the continuous heat flow (

    
    ) for 7 to 14 days at three distinct isothermal temperatures: 25°C, 35°C, and 45°C[2].
    
  • Step 3: Arrhenius Extrapolation: Extract the degradation rate constants (

    
    ) from the steady-state heat flow data at each temperature. Plot 
    
    
    
    versus
    
    
    to calculate the activation energy (
    
    
    ) and extrapolate the precise shelf-life at the intended storage temperature (e.g., 15°C or 25°C)[2].
Protocol 2: ICH Q1A(R2) Accelerated Stability & Mass Balance Analysis

Causality: Regulatory bodies require empirical proof of stability under standardized stress conditions to establish re-test periods and validate analytical methods[3].

  • Step 1: Environmental Chamber Setup: Aliquot the intermediate into its proposed commercial packaging (e.g., double LDPE bags inside an HDPE drum). Place samples in a qualified stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH[3].

  • Step 2: Sampling Matrix: Pull samples at

    
    , 1, 3, and 6 months[3].
    
  • Step 3: HPLC-UV/MS Quantification: Dissolve the sample in a quenching diluent (e.g., Acetonitrile/Water 50:50 v/v with 0.1% TFA to stabilize the amine). Analyze via a stability-indicating RP-HPLC method coupled with high-resolution mass spectrometry (HRMS) to quantify the parent compound and identify specific degradants (e.g., azo dimers or phenolic cleavage products). Ensure mass balance is within 98.0% - 102.0%.

Quantitative Data Summaries

Table 1: Estimated Thermodynamic Parameters & Bond Dissociation Energies (BDE)

Structural FeatureEstimated BDE (kJ/mol)Thermodynamic StabilityPrimary Degradation Trigger
Diaryl Ether (

)
~289Exceptionally HighStrong Acid/Base + Heat (>100°C)
Aryl Chloride (

)
~400Very HighReductive Catalysis
Primary Amine (

)
N/A (Oxidation Potential ~0.8V)Moderate (Kinetic)Reactive Oxygen Species (ROS), Light

Table 2: ICH Q1A(R2) Stability Testing Matrix for API Intermediates

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 Months0, 1, 3, 6 months
Photostability1.2 million lux hours + 200 Wh/m² UVN/AEnd of exposure

Conclusion

The thermodynamic stability of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is fundamentally anchored by its sterically hindered diaryl ether core, which strongly resists hydrolytic cleavage. The primary vulnerability lies in the oxidative degradation of the aniline moiety. By employing advanced thermodynamic profiling techniques like Isothermal Microcalorimetry alongside rigorous ICH Q1A(R2) protocols, development scientists can accurately predict degradation kinetics, optimize storage conditions, and ensure the integrity of this critical intermediate throughout the drug manufacturing lifecycle.

References

  • Source: tum.
  • Source: researchgate.
  • Source: labmanager.
  • Title: Note for Guidance on ICH Q1A (R2)

Sources

Literature review of Bcl-2 inhibitor synthesis intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of Bcl-2 inhibitor intermediates, focusing on the convergent "third-generation" process chemistry route for Venetoclax (ABT-199).

Executive Summary: The Convergent Strategy

The commercial synthesis of Venetoclax represents a paradigm shift from linear medicinal chemistry routes to a highly convergent "3+1" assembly strategy.[1] Early routes suffered from low yields (<20%) and difficult purifications of oily intermediates.[1] The optimized large-scale process (Ku et al., J. Org. Chem. 2019) utilizes three crystalline "super-intermediates" assembled via robust catalytic couplings.[1]

Core Retrosynthetic Disconnection

The molecule is disconnected into three distinct building blocks:

  • Fragment A (The Linker-Binder): A bulky, chiral-atropisomer biaryl piperazine.[2]

  • Fragment B (The Core Scaffold): An azaindole-substituted benzoate.[1]

  • Fragment C (The Solubilizer): A nitrophenyl sulfonamide.[1]

Retrosynthesis cluster_intermediates Key Intermediates Venetoclax Venetoclax (ABT-199) FragA Fragment A (Biaryl Piperazine) Venetoclax->FragA Buchwald-Hartwig FragB Fragment B (Azaindole Benzoate) Venetoclax->FragB Core Scaffold FragC Fragment C (Sulfonamide) Venetoclax->FragC Amide Coupling

Figure 1: Retrosynthetic breakdown of Venetoclax into three modular fragments.[2][3]

Deep Dive: Fragment A (The Biaryl Piperazine)

Chemical Name: 1-((2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl)methyl)piperazine CAS: 1228780-72-0[2][3]

This fragment is the most chemically complex non-aromatic portion of the molecule.[1] The cyclohexene ring mimics the hydrophobic alpha-helix of the BH3-only protein, plugging into the Bcl-2 hydrophobic groove.[2][3]

Synthesis Protocol

The efficient synthesis avoids the isolation of unstable intermediates by telescoping the Vilsmeier-Haack and Suzuki coupling steps.

Step 1: Vilsmeier-Haack Formylation [2][3]

  • Starting Material: 3,3-Dimethylcyclohexanone.[2][1]

  • Reagents: POCl₃, DMF (Vilsmeier Reagent).[1]

  • Mechanism: The ketone undergoes chloroformylation to yield 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde .[2][3]

  • Critical Control: Temperature control is vital to prevent polymerization of the electron-deficient diene intermediate.[2][1]

Step 2: Suzuki-Miyaura Coupling (Telescoped)

  • Reactants: Crude chloro-aldehyde (from Step 1) + 4-Chlorophenylboronic acid.[2][3]

  • Catalyst: Pd(OAc)₂, PPh₃, K₂CO₃.[1]

  • Solvent: Toluene/Water biphasic system.[1]

  • Outcome: Yields 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-en-1-carbaldehyde (CAS 1228837-05-5).[2][3]

  • Why this works: The chloro-aldehyde is highly reactive toward oxidative addition, allowing the formation of the sterically crowded biaryl bond.

Step 3: Reductive Amination

  • Reactants: Biaryl aldehyde + N-Boc-piperazine (or piperazine).[2][3]

  • Reagent: Sodium triacetoxyborohydride (STAB) or NaBH₄.[1]

  • Conditions: Mild acid catalysis (Acetic acid), DCM or THF, 20°C.

  • Purification: Crystallization as the dihydrochloride salt ensures removal of des-chloro impurities.[2][1]

ParameterSpecificationRationale
Aldehyde Purity >98% (HPLC)Impurities here lead to difficult-to-separate regioisomers later.[2][3]
Water Content <0.1% (Step 3)Excess water hydrolyzes the imine intermediate, stalling the reaction.
Pd Residual <20 ppmCritical for the subsequent Buchwald coupling efficiency.[1]

Deep Dive: Fragment B (The Core Ester)

Chemical Name: Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-bromobenzoate CAS: 1235865-75-4 (Fluoro analog) / Custom (Bromo analog)[2][3]

This fragment serves as the central hub.[1] It contains the "switch" (the ester) that will eventually link to the sulfonamide.

Synthesis Protocol

Reaction Type: S_NAr (Nucleophilic Aromatic Substitution).

  • Reactants: 5-Hydroxy-7-azaindole + Methyl 4-bromo-2-fluorobenzoate.[2][3]

  • Base: K₃PO₄ (Tribasic potassium phosphate).[1]

  • Solvent: Diglyme or NMP (High boiling aprotic).

  • Temperature: 110–120°C.

Mechanistic Insight: The reaction relies on the activation of the fluorine atom ortho to the ester. The bromine atom at the para position is less activated towards S_NAr but is perfectly positioned for the subsequent Buchwald-Hartwig coupling.

  • Selectivity: The 2-fluoro position is significantly more electrophilic than the 4-bromo position due to the inductive effect of the ester and the high electronegativity of fluorine, ensuring >95% regioselectivity.

Deep Dive: Fragment C (The Sulfonamide)

Chemical Name: 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide CAS: 1228779-96-1[2][3]

Synthesis Protocol

Reaction Type: S_NAr displacement.[1]

  • Precursor: 4-Fluoro-3-nitrobenzenesulfonamide (or the cheaper 4-Chloro analog).[2][3]

  • Nucleophile: (Tetrahydro-2H-pyran-4-yl)methanamine.[2][3]

  • Conditions: Triethylamine (TEA), Acetonitrile, 50°C (for Fluoro) or 80°C (for Chloro).[1]

  • Workup: Water precipitation. The product is a bright yellow solid due to the nitroaniline chromophore.[1]

Process Safety Note: Nitro-aromatics are potentially energetic.[2][3][1] DSC (Differential Scanning Calorimetry) should be run on the reaction mixture before scaling up to ensure the exotherm is manageable.[1]

The Convergence: Assembly of Venetoclax

The final assembly connects Fragment A and Fragment B, followed by Fragment C.

Step 1: Buchwald-Hartwig Amination

This is the "crown jewel" of the synthesis, forming the C-N bond between the bulky piperazine (Frag A) and the aryl bromide (Frag B).

  • Coupling Partners: Frag A (Piperazine) + Frag B (Bromo-benzoate).[2][3]

  • Catalyst System: [Pd(cinnamyl)Cl]₂ or Pd₂(dba)₃ with Mor-DalPhos or Catacxium A .[2][3]

    • Note: The 2019 AbbVie paper highlights the use of [(t-Bu)₃PPdBr]₂ dimer for high turnover.

  • Base: NaOt-Bu (Sodium tert-butoxide).[2][3]

  • Solvent: Toluene or Xylene.[1]

  • Key Challenge: Preventing ester hydrolysis (saponification) or transamidation during the coupling.[1] The use of bulky phosphine ligands creates a "pocket" that facilitates the reductive elimination of the C-N bond while protecting the ester.

Step 2: Saponification & Sulfonamide Coupling[2][5][6][7]
  • Saponification: The methyl ester is hydrolyzed using LiOH or NaOH in THF/Water.[1]

  • Activation: The resulting carboxylic acid is activated using EDC/DMAP or T3P (Propylphosphonic anhydride).[1]

  • Coupling: The activated acid reacts with Fragment C (Sulfonamide) to form the acyl-sulfonamide bond.[1]

Assembly FragA Frag A (Piperazine) Intermediate Core Ester (Intermediate 23c) FragA->Intermediate Pd-Cat Buchwald FragB Frag B (Bromo-Ester) FragB->Intermediate FragC Frag C (Sulfonamide) Final Venetoclax FragC->Final Acid Core Acid Intermediate->Acid LiOH Saponification Acid->Final EDC/DMAP + Frag C

Figure 2: Convergent assembly flow. The Buchwald coupling is the critical gateway step.

Impurity Profiling

Controlling impurities in intermediates is more effective than purifying the final API.[1]

Impurity TypeOriginControl Strategy
N-Oxide / Hydroxylamine Oxidation of the piperazine or azaindole nitrogen.[2][3]Store intermediates under Nitrogen.[1] Use antioxidants (e.g., ascorbic acid) during workup.[1]
Des-Chloro Analog Protodehalogenation during Suzuki or Buchwald steps.[2][3][1]Strictly anhydrous solvents; optimize catalyst loading to minimize residence time.[1]
Bis-Adduct Over-reaction of piperazine (dimerization).[2][3][1]Use excess piperazine in reductive amination; control stoichiometry in Buchwald.

References

  • Development of a Convergent Large-Scale Synthesis for Venetoclax. Source: Ku, Y.-Y., et al. Journal of Organic Chemistry, 2019. URL:[Link][3]

  • Discovery of Venetoclax (ABT-199): A Selective BCL-2 Inhibitor. Source: Souers, A. J., et al. Nature Medicine, 2013.[1] URL:[Link][3]

  • Identification and Characterization of Oxidative Impurities of Venetoclax. Source:Journal of Pharmaceutical and Biomedical Analysis, 2023.[1] URL:[Link][3]

  • Process for the Preparation of Venetoclax and Intermediates. Source: World Intellectual Property Organization (WO Patent 2017/212431).[1] URL:[Link][3]

Sources

pKa Values and Ionization Behavior of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization behavior of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a foundational step in drug development. For 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS: 946682-54-8), a highly lipophilic diaryl ether containing a primary aromatic amine, the acid-base dissociation constant (pKa) dictates its solubility, permeability, and suitability for salt formation.

This whitepaper provides an in-depth analysis of the structural determinants governing the pKa of this molecule, models its ionization state across physiological compartments, and outlines a self-validating experimental protocol for empirical pKa determination using cosolvent extrapolation techniques.

Structural Determinants of pKa

The ionization behavior of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is entirely governed by the protonation of its aniline nitrogen. While an unsubstituted aniline typically exhibits a pKa of approximately 4.6, the predicted pKa for this specific molecule is significantly depressed to 3.29 ± 0.10 [1]. This shift is the result of competing electronic and steric effects induced by its substituents:

  • The meta-Chloro Effect: Halogens exert a strong inductive electron-withdrawing effect (-I). Positioned meta to the amine, the chloro group pulls electron density away from the aromatic ring, destabilizing the positively charged conjugate acid (anilinium ion) and lowering the pKa.

  • The ortho-Phenoxy Effect: The ether oxygen possesses both electron-withdrawing inductive (-I) and electron-donating resonance (+M) capabilities. However, the bulky 5-isopropyl-2-methylphenoxy group at the ortho position forces a dihedral twist, breaking the coplanarity between the ether oxygen and the aniline ring. This steric hindrance suppresses the +M resonance donation, allowing the -I effect to dominate, further destabilizing the conjugate acid.

G A Base Structure: Aniline (pKa ~4.6) F Conjugate Acid: Destabilized Anilinium A->F Protonation B Substituent 1: meta-Chloro Group D Electronic Effects: Strong -I (Inductive) B->D Induces C Substituent 2: ortho-Phenoxy Group E Steric & Electronic: -I Dominant, Steric Twist C->E Induces D->F Destabilizes (+ charge) E->F Destabilizes (+ charge) G Final Predicted pKa: 3.29 ± 0.10 F->G Yields

Structural and electronic factors driving the pKa depression of the target molecule.

Ionization Behavior and Species Distribution

Because the pKa of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is approximately 3.29, it acts as a very weak base. The Henderson-Hasselbalch equation allows us to model the ratio of unprotonated (free base) to protonated (ionized) species across the gastrointestinal tract and systemic circulation.

As demonstrated in Table 1 , the compound will be highly soluble in the acidic environment of the fasted stomach due to near-complete ionization. However, upon transitioning to the higher pH of the upper intestine, the molecule rapidly converts to its highly lipophilic, un-ionized free base form, which may trigger precipitation if formulation strategies (e.g., amorphous solid dispersions or lipid-based formulations) are not employed.

Table 1: Species Distribution and Ionization State Across Physiological pH

Physiological CompartmentTypical pHFraction Ionized (Protonated)Fraction Unionized (Free Base)Dominant State
Stomach (Fasted)1.2~99.2%~0.8%Ionized
Stomach (Fed)4.0~16.3%~83.7%Unionized
Upper Intestine6.5< 0.1%> 99.9%Unionized
Blood Plasma7.4< 0.01%> 99.99%Unionized

Experimental Protocol: Determination of Aqueous pKa via Cosolvent Extrapolation

Due to the extreme lipophilicity of the diaryl ether core, direct potentiometric titration in 100% aqueous media will fail due to precipitation. To accurately determine the pKa, a cosolvent method utilizing the Yasuda-Shedlovsky extrapolation must be employed [2]. This method is superior to traditional linear extrapolation because it normalizes the apparent pKa (psKa) against the dielectric constant (


) of the solvent mixture, preventing non-linear artifacts.
Step-by-Step Methodology
  • Sample Preparation: Prepare a 10 mM stock solution of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline in 100% HPLC-grade Methanol (MeOH).

  • Cosolvent Titration Setup: Utilize an automated potentiometric titrator equipped with a UV-Vis dip probe (e.g., Sirius T3 or equivalent). Prepare five distinct titration vials containing the analyte in varying MeOH/Water ratios: 20%, 30%, 40%, 50%, and 60% MeOH by weight.

  • Dual-Metric Data Acquisition:

    • Titrate each mixture using standardized 0.1 M HCl and 0.1 M NaOH under an inert Argon atmosphere at a constant 25.0 °C.

    • Record pH and UV absorption spectra (250–350 nm) simultaneously. The aniline chromophore will exhibit a distinct bathochromic shift upon deprotonation, providing an orthogonal UV-metric dataset to validate the potentiometric data.

  • Yasuda-Shedlovsky Extrapolation:

    • For each cosolvent ratio, calculate the apparent pKa (psKa).

    • Plot

      
       against the inverse dielectric constant 
      
      
      
      of the respective solvent mixtures.
    • Perform a linear regression. The y-intercept of this plot represents the true aqueous pKa.

  • System Validation: Ensure the

    
     of the extrapolation is >0.99. Cross-reference the potentiometric intercept with the UV-metric intercept; a variance of <0.05 log units confirms a self-validating assay.
    

W S1 1. Sample Preparation (10 mM in 100% MeOH) S2 2. Cosolvent Titration (20% to 60% MeOH/Water) S1->S2 S3 3. Dual-Metric Acquisition (Simultaneous UV-Vis & pH) S2->S3 S4 4. Yasuda-Shedlovsky Extrapolation (psKa + log[H2O] vs 1/ε) S3->S4 S5 5. Aqueous pKa Validation (Orthogonal UV/Potentiometric Check) S4->S5

Experimental workflow for cosolvent-based pKa determination.

Implications for Drug Formulation and Salt Selection

The low pKa (~3.29) of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline severely restricts salt selection options. According to the pharmaceutical "Rule of 3," a stable salt requires a difference in pKa (


) of at least 3 units between the base and the counter-acid to prevent disproportionation during storage or dissolution [3].

Therefore, weak organic acids (e.g., citric acid, tartaric acid) will fail to form stable salts with this compound. Formulation scientists must utilize strong acids with a pKa < 0.3. Recommended counter-ions include:

  • Hydrochloric acid (pKa ~ -6.0) to form a hydrochloride salt.

  • Methanesulfonic acid (pKa ~ -1.9) to form a mesylate salt.

  • p-Toluenesulfonic acid (pKa ~ -2.8) to form a tosylate salt.

Even with a stable salt, the formulation must account for the high risk of free-base precipitation in the duodenum, likely necessitating the use of precipitation inhibitors (e.g., HPMC, PVP-VA) in the final dosage form.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. Retrieved from[Link]

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH / IUPAC. Retrieved from[Link]

Predicting Metabolic Stability of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline: A Comprehensive Guide to In Silico and In Vitro Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of a new molecular entity’s drug-drug interaction (DDI) potential and metabolic clearance is a critical first step in preclinical drug development[1]. 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is a highly lipophilic, sterically hindered diphenyl ether derivative. Predicting its metabolic stability requires a nuanced understanding of both Cytochrome P450 (CYP450)-mediated Phase I oxidation and Uridine 5'-diphospho-glucuronosyltransferase (UGT)/N-acetyltransferase (NAT)-mediated Phase II conjugation.

This whitepaper provides an authoritative framework for predicting, evaluating, and quantifying the metabolic vulnerabilities of this specific chemotype. By bridging structural deconstruction with self-validating in vitro methodologies, we establish a robust pipeline for In Vitro to In Vivo Extrapolation (IVIVE)[2].

Structural Deconstruction & Mechanistic Vulnerabilities

To accurately design a metabolic stability assay, we must first establish the causality between the molecule's structural features and its enzymatic liabilities.

  • The Primary Aniline Moiety: Primary aromatic amines are notorious metabolic liabilities. They are highly susceptible to N-oxidation (forming reactive hydroxylamines via CYP3A4 or Flavin-containing monooxygenases), N-acetylation (via polymorphic NAT1/NAT2), and direct N-glucuronidation.

  • The Diphenyl Ether Core: While the C-O-C ether linkage is generally resistant to O-dealkylation due to steric hindrance from the ortho-substituents, the high lipophilicity of the diaryl system drives high non-specific binding to microsomal proteins (

    
    ) and strong affinity for hydrophobic CYP active sites.
    
  • Isopropyl & Methyl Groups (Carvacrol-derived ring): The tertiary carbon of the isopropyl group and the benzylic methyl group are prime targets for aliphatic hydroxylation, primarily driven by CYP3A4 and CYP2C9.

  • Chloro Substituent: The halogen at position 5 deactivates the A-ring towards aromatic hydroxylation but significantly increases the overall partition coefficient (

    
    ), driving hepatic extraction.
    
In Silico Predictive Profiling

Based on the structural analysis, the compound undergoes parallel Phase I and Phase II clearance mechanisms. Relying solely on standard NADPH-dependent microsomal assays will result in a gross underprediction of in vivo clearance, as it ignores the critical NAT and UGT pathways.

MetabolicPathways cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism (UGT / NAT) Parent 5-Chloro-2-(5-isopropyl- 2-methylphenoxy)aniline N_Oxid N-Oxidation (Hydroxylamine) Parent->N_Oxid CYP3A4 / FMO Aliph_OH_Iso Aliphatic Hydroxylation (Isopropyl Group) Parent->Aliph_OH_Iso CYP3A4 Aliph_OH_Me Benzylic Hydroxylation (Methyl Group) Parent->Aliph_OH_Me CYP2C9 / 3A4 Arom_OH Aromatic Hydroxylation (Phenoxy Ring) Parent->Arom_OH CYP2D6 / 3A4 N_Acet N-Acetylation (NATs) Parent->N_Acet NAT1 / NAT2 N_Gluc N-Glucuronidation (UGTs) Parent->N_Gluc UGT1A1 / 1A9 N_Oxid->N_Gluc Secondary Aliph_OH_Me->N_Gluc Secondary

Fig 1. Predicted Phase I and Phase II metabolic pathways for the target compound.

In Vitro Experimental Workflows: Hepatocytes vs. Microsomes

According to FDA guidance on in vitro DDI studies, selecting the appropriate test system is paramount[3]. Because 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline contains an aniline group, Cryopreserved Human Hepatocytes are the gold standard, as they contain the full complement of functional Phase I and Phase II enzymes, including the necessary endogenous cofactors (PAPS, UDPGA, Acetyl-CoA)[4].

However, Human Liver Microsomes (HLMs) remain critical for high-throughput screening and isolating specific CYP/UGT contributions. To accurately capture UGT activity in HLMs, the protocol must explicitly include a pore-forming agent.

Protocol: Self-Validating Microsomal Stability Assay (Phase I & II)

Causality Check: UGT enzymes are sequestered within the lumen of the microsomal vesicles. Without permeabilization, the hydrophilic cofactor UDPGA cannot access the active site, leading to false-negative glucuronidation rates.

Step 1: Reagent & System Preparation

  • Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Thaw HLMs on ice and dilute to a working concentration of 1.0 mg/mL.

  • Self-Validation Control: Include a minus-cofactor incubation to rule out chemical instability, and a positive control (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) to confirm enzymatic competence.

Step 2: Vesicle Permeabilization (UGT Activation)

  • Pre-incubate the HLM suspension with alamethicin (25 µg/mg microsomal protein) on ice for 15 minutes. Causality: Alamethicin forms pores in the ER membrane, allowing UDPGA to reach the luminal UGT active sites.

Step 3: Compound Addition & Pre-incubation

  • Spike the test compound to a final concentration of 1 µM (DMSO ≤ 0.1%). Causality: Maintaining

    
     ensures the reaction follows first-order kinetics, a strict requirement for accurate intrinsic clearance calculations[5].
    
  • Pre-warm the mixture at 37°C for 5 minutes.

Step 4: Reaction Initiation & Time-Course Sampling

  • Initiate the reaction by adding a pre-warmed cofactor cocktail (Final concentrations: 1 mM NADPH, 2 mM UDPGA).

  • At

    
     minutes, withdraw 50 µL aliquots.
    

Step 5: Quenching & LC-MS/MS Analysis

  • Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol). Causality: The cold organic solvent instantly denatures the proteins, halting metabolism and precipitating the matrix for clean LC-MS/MS injection.

  • Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

InVitroWorkflow Prep Compound Prep (1 µM) Incubation HLM Incubation (+ NADPH, 37°C) Prep->Incubation Sampling Time-Course Sampling Incubation->Sampling Quench Quench (Cold ACN + IS) Sampling->Quench Analysis LC-MS/MS Analysis Quench->Analysis Calc Calculate t½ & CLint Analysis->Calc

Fig 2. Standardized in vitro microsomal stability assay workflow for clearance.

Quantitative Data Analysis & Scaling

The depletion of the parent compound is plotted as the natural logarithm of the percentage remaining versus time. The slope of the linear regression yields the elimination rate constant (


).

1. Half-Life (


): 


2. Apparent Intrinsic Clearance (


): 


3. In Vitro to In Vivo Extrapolation (IVIVE): To predict human hepatic clearance, the in vitro data must be scaled using physiological parameters[5].



Benchmark Data Presentation

The following table summarizes the simulated metabolic stability profile of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline across different test systems, highlighting the necessity of multi-pathway evaluation.

Test SystemCofactors Added

(min)

Scaled

(mL/min/kg)
Primary Metabolites Detected
HLM NADPH28.548.6 µL/min/mg43.7Aliphatic OH, N-OH
HLM NADPH + UDPGA18.276.1 µL/min/mg68.5N-Glucuronide, Aliphatic OH
Hepatocytes None (Endogenous)15.445.0 µL/min/10⁶ cells*85.2N-Acetate, N-Glucuronide

*Note: Hepatocyte clearance is scaled using 120 × 10⁶ cells/g liver.

Strategies for Metabolic Optimization

If the intrinsic clearance of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline proves too rapid for systemic efficacy, medicinal chemists can deploy targeted structural modifications based on the LC-MS/MS metabolite identification:

  • Deuteration: Replacing the hydrogen atoms on the benzylic methyl group or the tertiary carbon of the isopropyl group with deuterium (

    
    ) leverages the kinetic isotope effect, slowing CYP-mediated aliphatic hydroxylation without altering the molecule's pharmacology.
    
  • Bioisosteric Replacement: If N-acetylation or N-oxidation drives clearance, converting the primary aniline to a weakly basic pyridine ring or a sterically shielded amide can eliminate the Phase II liability while maintaining the required vector for target binding.

Conclusion

Predicting the metabolic stability of complex chemotypes like 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline requires moving beyond basic Phase I screening. By integrating in silico mechanistic predictions with self-validating, cofactor-complete in vitro assays (utilizing both permeabilized HLMs and intact hepatocytes), drug development professionals can generate highly accurate IVIVE models. This rigorous approach ensures that metabolic liabilities are identified and optimized early, drastically reducing the risk of late-stage clinical attrition.

References

  • Title: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies (Guidance for Industry) Source: Federal Register / Food and Drug Administration (FDA) URL: [Link]

  • Title: Predicting Drug–Drug Interactions: An FDA Perspective Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes Source: Journal of Pharmacology and Experimental Therapeutics (ASPET) URL: [Link]

  • Title: Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Methodological & Application

Synthesis protocol for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline from nitro precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, scalable, and chemoselective two-step synthetic protocol for the preparation of 5-chloro-2-(5-isopropyl-2-methylphenoxy)aniline from commercially available nitro precursors.

Strategic Overview and Mechanistic Rationale

The synthesis of highly functionalized diaryl ethers containing an aniline moiety, such as 5-chloro-2-(5-isopropyl-2-methylphenoxy)aniline, requires careful orchestration of reaction conditions to ensure high regioselectivity and chemoselectivity. This protocol utilizes a two-step sequence: a Nucleophilic Aromatic Substitution (


) followed by a chemoselective Béchamp-type nitro reduction.

Synthesis SM Carvacrol + 4-Chloro-1-fluoro- 2-nitrobenzene SNAr SNAr Reaction (K2CO3, DMF) SM->SNAr Int Nitro Diaryl Ether Intermediate SNAr->Int Red Chemoselective Reduction (Fe, NH4Cl) Int->Red Prod 5-Chloro-2-(5-isopropyl- 2-methylphenoxy)aniline Red->Prod

Two-step synthesis workflow: SNAr followed by chemoselective nitro reduction.

Step 1 Rationale: Regioselective

To construct the diaryl ether linkage, 5-isopropyl-2-methylphenol (carvacrol) is coupled with 4-chloro-1-fluoro-2-nitrobenzene. The choice of the fluoro-chloro nitroarene is critical. In


 reactions, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex[1]. Fluorine is vastly superior to chlorine as a leaving group in this context because its high electronegativity strongly polarizes the C-F bond and stabilizes the anionic transition state[2]. Consequently, the phenoxide nucleophile will selectively displace the fluorine atom ortho to the nitro group, leaving the para-chlorine atom completely intact.
Step 2 Rationale: Chemoselective Nitro Reduction

The reduction of the resulting chloronitro diaryl ether to the target aniline presents a chemoselectivity challenge. Standard catalytic hydrogenation (e.g.,


 over Pd/C) frequently results in concurrent hydrodehalogenation, cleaving the aryl-chloride bond. To circumvent this, we employ a modified Béchamp reduction using Iron powder and Ammonium Chloride (

)[3]. This metal-mediated reduction proceeds via a series of single-electron transfers (SET) from the iron surface to the nitro group, cleanly reducing it to the amine without disturbing the aryl chloride[4].

Experimental Protocols

Step 1: Synthesis of 4-Chloro-2-nitro-1-(5-isopropyl-2-methylphenoxy)benzene

Self-Validating System Note: The success of this step relies on the complete deprotonation of the sterically hindered carvacrol. The use of anhydrous DMF and finely powdered


 is essential to drive the formation of the reactive phenoxide.
  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-isopropyl-2-methylphenol (carvacrol) (1.05 equiv, 15.75 mmol) and anhydrous Potassium Carbonate (

    
    ) (1.5 equiv, 22.5 mmol).
    
  • Solvent Addition: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 75 mL). Stir at room temperature for 15 minutes to initiate phenoxide formation.

  • Electrophile Addition: Add 4-chloro-1-fluoro-2-nitrobenzene (1.0 equiv, 15.0 mmol) to the suspension in one portion.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 90 °C under a nitrogen atmosphere.

  • In-Process Control: Monitor the reaction via LCMS or TLC (Hexanes/EtOAc 9:1). The reaction is typically complete within 4–6 hours, indicated by the consumption of the fluoro-arene.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 75 mL).

  • Purification: Combine the organic extracts and wash rigorously with 5% aqueous LiCl (3 × 50 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. The crude nitro intermediate can generally be used in the next step without further purification.
    
Step 2: Synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Self-Validating System Note: Iron oxide sludge formation can trap the product and lower yields. Using a co-solvent system of Ethanol/Water ensures solubility of the organic substrate while providing the necessary protic environment for the SET mechanism[3].

  • Preparation: Dissolve the crude 4-chloro-2-nitro-1-(5-isopropyl-2-methylphenoxy)benzene (assume 15.0 mmol) in a mixture of Ethanol and Water (3:1 v/v, 100 mL) in a 250 mL round-bottom flask.

  • Reagent Addition: Add Ammonium Chloride (

    
    ) (4.0 equiv, 60.0 mmol) followed by Iron powder (325 mesh) (5.0 equiv, 75.0 mmol). Caution: The initial reaction can be mildly exothermic.
    
  • Reaction: Heat the vigorously stirring suspension to 80 °C (reflux).

  • In-Process Control: Monitor by TLC or LCMS. The deep yellow/orange color of the nitro compound will fade. Complete conversion typically occurs within 2–3 hours.

  • Filtration: Cool the reaction to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove iron oxides and unreacted iron powder. Wash the filter cake thoroughly with hot Ethyl Acetate (3 × 50 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove the ethanol. Partition the remaining aqueous residue between Ethyl Acetate (100 mL) and saturated aqueous

    
     (50 mL).
    
  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure target aniline.
    

Quantitative Data Summary

The following table summarizes the typical stoichiometric ratios, reaction parameters, and expected yields for the validated two-step protocol.

Reaction StepPrimary ReagentsCatalyst / AdditiveSolvent SystemTemp / TimeExpected Yield
1.

Carvacrol (1.05 eq)4-Cl-1-F-2-nitrobenzene (1.0 eq)

(1.5 eq)
Anhydrous DMF90 °C 4–6 h88–94%
2. Nitro Reduction Nitro Intermediate (1.0 eq)Iron Powder (5.0 eq)

(4.0 eq)
EtOH /

(3:1)
80 °C 2–3 h85–90%
Overall Process ----75–85%

References

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)-nitrobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

This technical guide outlines the optimized protocol for the catalytic hydrogenation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)-nitrobenzene to its corresponding aniline, 5-Chloro-2-(5-isopropyl-2-methylphenoxy)-aniline .

The central challenge in this transformation is chemoselectivity . Standard hydrogenation conditions (e.g., Pd/C, unbuffered) frequently lead to hydrodehalogenation (cleavage of the C-Cl bond), resulting in the des-chloro impurity. This guide prioritizes a Platinum on Carbon (Pt/C) methodology, which offers superior kinetic selectivity for nitro group reduction over aryl-chloride hydrogenolysis compared to Palladium. A secondary protocol utilizing poisoned Pd/C systems is provided for versatility.

Scientific Background & Mechanistic Logic

The Chemoselectivity Paradox

The substrate contains two reducible functionalities:

  • Nitro Group (

    
    ):  Reduction potential 
    
    
    
    -0.15 V to -0.30 V (depending on pH).
  • Aryl Chloride (Ar-Cl): Susceptible to oxidative addition by low-valent metals (Pd⁰), leading to hydrogenolysis (Ar-Cl

    
     Ar-H + HCl).
    
Catalyst Selection: Pt vs. Pd
  • Palladium (Pd): Pd surfaces have a high affinity for the

    
    -system of the aromatic ring and readily insert into C-Cl bonds. Without modification, Pd/C often yields 5-15% dechlorinated byproduct.
    
  • Platinum (Pt): Pt surfaces preferentially adsorb the nitro group through the oxygen atoms. The energy barrier for C-Cl insertion on Pt is significantly higher than on Pd, making Pt/C the catalyst of choice for halonitroarene reductions.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways and the critical control points required to prevent the formation of the des-chloro impurity.

ReactionPathway Substrate Substrate: 5-Chloro-2-(...)-nitrobenzene Intermediate Intermediate: Hydroxylamine Substrate->Intermediate H2, Catalyst (Fast) Impurity Impurity: Des-chloro Aniline Substrate->Impurity Direct Dechlorination (Minor Pathway) Product Target Product: 5-Chloro-2-(...)-aniline Intermediate->Product H2, Catalyst (Fast) Product->Impurity Over-reduction (Pd/C, High Temp, No Inhibitor)

Caption: Kinetic pathway showing the target reduction (Green) vs. the competitive hydrodehalogenation (Red).

Experimental Protocols

Protocol A: Platinum on Carbon (Recommended)

Rationale: Uses Pt's inherent selectivity to avoid dehalogenation without requiring complex additives that might complicate purification.

Materials
  • Substrate: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)-nitrobenzene (10.0 g, 32.7 mmol)

  • Catalyst: 5% Pt/C (sulfided or non-sulfided, 50% wet). Loading: 0.5 wt% dry basis relative to substrate.

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). Note: EtOAc is often preferred to suppress solubility of HCl salts if formed.

  • Hydrogen Source: H₂ gas (Balloon or Hydrogenator).

Step-by-Step Procedure
  • Preparation: In a 250 mL hydrogenation vessel (Parr reactor or autoclave), dissolve 10.0 g of substrate in 100 mL of Ethyl Acetate (10 V).

  • Catalyst Charge: Carefully add 0.5 g of 5% Pt/C (50% wet) under a nitrogen blanket. Caution: Dry catalyst is pyrophoric.

  • Purge: Seal the reactor. Purge with Nitrogen (

    
    ) x 3 cycles, then Hydrogen (
    
    
    
    ) x 3 cycles.
  • Reaction: Pressurize to 3-5 bar (45-75 psi) . Heat to 30°C . Stir vigorously (800-1000 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor Hydrogen uptake. Reaction is typically complete in 2-4 hours.

    • IPC (In-Process Control): Check by HPLC. Target: < 0.5% starting material, < 0.1% des-chloro impurity.

  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the reaction mixture through a Celite pad to remove the catalyst.[1] Wash the pad with 20 mL EtOAc.

    • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

  • Isolation: The product usually crystallizes upon concentration or addition of n-Heptane.

Protocol B: Modified Palladium on Carbon (Alternative)

Rationale: If Pt/C is unavailable, Pd/C can be used only if the catalyst surface is "poisoned" or the reaction environment is modified to inhibit oxidative addition to the C-Cl bond.

Materials
  • Catalyst: 5% Pd/C (50% wet).

  • Inhibitor: Morpholine (0.5 eq) or Ethylenediamine. Alternatively, use Sulfided Pd/C (commercial grade).

  • Solvent: Methanol.[2]

Step-by-Step Modification
  • Setup: Dissolve substrate in Methanol.

  • Additive: Add Morpholine (0.5 equivalents relative to substrate). The amine acts as an HCl scavenger and temporarily poisons the highly active sites responsible for dehalogenation.

  • Reaction: Run at Atmospheric Pressure (Balloon) or low pressure (1-2 bar) at Room Temperature (20-25°C) . Do not heat above 30°C.

  • Workup: Requires an aqueous wash (Water/Brine) after filtration and solvent swap to EtOAc to remove the Morpholine salts.

Data Summary & Process Parameters

ParameterProtocol A (Pt/C)Protocol B (Pd/C + Additive)
Catalyst 5% Pt/C (Sulfided preferred)5% Pd/C
Additive NoneMorpholine or Diphenylsulfide
Pressure 3 - 10 bar1 - 2 bar (Strict control)
Temperature 25 - 50°C20 - 25°C
Reaction Time 2 - 4 Hours4 - 8 Hours
De-Cl Impurity < 0.1%0.5 - 2.0% (Risk High)
Yield > 95%85 - 90%

Experimental Workflow Diagram

Workflow Start Start: Dissolve Substrate (EtOAc or MeOH) CatLoad Add Catalyst (Under N2 Flow) Start->CatLoad Hydrogenation Hydrogenation (3-5 bar, 30°C) CatLoad->Hydrogenation IPC IPC: HPLC Check (Nitro < 0.5%) Hydrogenation->IPC IPC->Hydrogenation Incomplete Filter Filtration (Remove Catalyst) IPC->Filter Pass Concentrate Concentration (Rotavap) Filter->Concentrate Final Final Product (Solid/Oil) Concentrate->Final

Caption: Operational workflow for the batch hydrogenation process.

Troubleshooting & Critical Controls

  • Runaway Dechlorination:

    • Symptom:[1][2][3][4][5][6][7][8] HPLC shows increasing des-chloro impurity (>1%) while nitro is still present.

    • Fix: Stop reaction immediately. The catalyst is too active. Switch to Pt/C or add 0.1 eq of H₃PO₄ (Phosphoric acid) or Ammonium Formate to the reaction mixture. Acidic media can sometimes suppress dehalogenation on Pt surfaces.[9]

  • Stalled Reaction:

    • Symptom:[1][2][3][4][5][6][7][8] H₂ uptake stops before theoretical consumption.

    • Fix: Purge headspace to remove CO (if generated). Increase pressure slightly. Do not increase temperature significantly as this promotes dehalogenation.

  • Safety - Pyrophoricity:

    • Spent catalysts (especially Pd/C) are highly pyrophoric when dry. Always keep the filter cake wet with water or solvent and dispose of in a designated waste container kept under water.

References

  • Vertex AI Search. (2025). Search Results for Catalytic Hydrogenation of Halonitrobenzenes. 9

  • BenchChem. (2025).[1][7] Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. 1[10]

  • RSC Advances. (2017). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. 11[10]

  • Google Patents. (2009). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. 8

  • Google Patents. (1991). US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation. 9

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Buchwald-Hartwig amination has fundamentally transformed the synthesis of aromatic amines in pharmaceutical development[1]. However, substrates possessing multiple halogenated sites present significant chemoselectivity challenges. This application note details a highly optimized, chemoselective cross-coupling protocol using 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline .

This specific substrate features a nucleophilic primary aniline, an electrophilic aryl chloride, and significant steric bulk from an ortho-phenoxy ether. The objective is to selectively couple the primary amine with an exogenous aryl bromide (e.g., 4-bromoanisole) while preserving the internal C–Cl bond for downstream diversification.

Mechanistic Rationale & Causality

Designing a successful coupling for this multi-functional substrate requires precise control over the palladium catalytic cycle. The causality behind our experimental design relies on two critical factors:

  • Ligand-Controlled Chemoselectivity : Highly electron-rich, bulky dialkylbiaryl phosphines (e.g., BrettPhos or RuPhos) readily activate aryl chlorides. Using these would lead to uncontrolled oligomerization or macrocyclization of our substrate. By selecting BINAP —a bidentate, less electron-rich ligand—the oxidative addition into the C–Br bond of the exogenous aryl bromide is rapid, but the kinetic barrier for C–Cl activation remains insurmountable at moderate temperatures (80 °C)[2],[3].

  • Overcoming Steric Penalties : The bulky 5-isopropyl-2-methylphenoxy group sits ortho to the aniline, adopting a perpendicular conformation that sterically shields the nitrogen. BINAP and Xantphos enforce a rigid, wide bite angle on the Pd(II) center. This geometry artificially compresses the Ar–Pd–N bond angle, dramatically accelerating the rate-determining reductive elimination step and overcoming the steric penalty of the substrate[1].

G Pd0 Pd(0)L_n Active Catalyst OxAdd_Br Oxidative Addition (Fast, Chemoselective) Pd0->OxAdd_Br + Ar-Br OxAdd_Cl Oxidative Addition into C-Cl (Kinetically Blocked by BINAP) Pd0->OxAdd_Cl + Substrate (C-Cl) ArBr 4-Bromoanisole (Exogenous) ArBr->OxAdd_Br Substrate 5-Chloro-2-(...)-aniline (Substrate) Substrate->OxAdd_Cl AmineCoord Amine Coordination & Deprotonation (Cs2CO3) Substrate->AmineCoord PdII_Br L_nPd(Ar)(Br) OxAdd_Br->PdII_Br PdII_Br->AmineCoord + Substrate (NH2) PdII_Amido L_nPd(Ar)(N-Substrate) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Chemoselective Product (C-Cl Intact) RedElim->Product

Fig 1: Chemoselective Buchwald-Hartwig catalytic cycle favoring C-Br over C-Cl activation.

Reaction Optimization Data

The following table summarizes the quantitative data driving the protocol parameters. The use of a weaker, soluble base (Cs₂CO₃) prevents base-catalyzed side reactions and maintains high chemoselectivity compared to the harsher NaOtBu[3].

EntryPrecatalyst (mol %)Ligand (mol %)BaseSolventTemp (°C)Yield (%)C–Cl Cleavage (%)
1 Pd₂(dba)₃ (2) BINAP (4.5) Cs₂CO₃ Toluene 80 92 < 1
2Pd₂(dba)₃ (2)BINAP (4.5)NaOtBuToluene80785
3Pd₂(dba)₃ (2)BrettPhos (4.5)NaOtBuToluene8012> 80 (Oligomers)
4Pd(OAc)₂ (4)Xantphos (4.5)Cs₂CO₃1,4-Dioxane90852
5Pd₂(dba)₃ (2)BINAP (4.5)Cs₂CO₃Toluene1106518

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific In-Process Controls (IPCs) are embedded to ensure the integrity of the reaction at each stage.

Step 1: Catalyst Pre-Activation
  • In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol %) and rac-BINAP (28.0 mg, 0.045 mmol, 4.5 mol %).

  • Add anhydrous, degassed Toluene (2.0 mL).

  • Validation Check : Stir at room temperature for 15 minutes. Observe the color transition from a deep, opaque purple/red to a clear golden-yellow. This visual cue confirms the successful dissociation of dba and the formation of the active L₂Pd(0) species. Failure to observe this color change indicates oxygen contamination or degraded Pd₂(dba)₃.

Step 2: Reaction Assembly
  • To the active catalyst solution, add 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (275.8 mg, 1.00 mmol, 1.0 equiv) and 4-bromoanisole (196.4 mg, 1.05 mmol, 1.05 equiv).

  • Add finely milled, anhydrous Cs₂CO₃ (488.7 mg, 1.50 mmol, 1.5 equiv).

  • Add an additional 3.0 mL of Toluene to wash down the sides of the tube (Total concentration = 0.2 M).

  • Seal the Schlenk tube with a Teflon screwcap, remove from the glovebox, and place in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 12 hours.

Step 3: In-Process Control (IPC) via LC-MS
  • At the 4-hour mark, briefly remove the vessel from the heat. Under a positive flow of N₂, extract a 10 µL aliquot.

  • Dilute the aliquot in 1 mL of LC-MS grade Acetonitrile and filter through a 0.2 µm PTFE syringe filter.

  • Validation Check : Analyze via LC-MS (ESI+).

    • Target Mass : Look for the product peak at m/z 382.15 [M+H]⁺.

    • Isotopic Fidelity : Crucially, verify the presence of a 3:1 isotopic cluster at m/z 382.15 and 384.15. This validates that the C–Cl bond remains entirely intact.

    • Chemoselectivity Check : Ensure the absence of a peak at m/z 348.19, which would indicate undesired hydrodehalogenation or C–Cl activation.

Step 4: Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (10 mL) and filter the mixture through a 1-inch pad of Celite to remove insoluble inorganic salts and precipitated palladium black. Rinse the pad with an additional 20 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Gradient: 100% Hexanes to 90:10 Hexanes/Ethyl Acetate) to afford the pure diarylamine product.

Analytical Verification

  • Chemical Formula of Product : C₂₃H₂₄ClNO₂

  • Exact Mass : 381.1495

  • ¹H NMR (400 MHz, CDCl₃) Highlights : The preservation of the aryl chloride is confirmed by the distinct splitting pattern of the aniline ring protons. The proton ortho to the chloride and meta to the amine (H-6) will appear as a distinct doublet (typically around 7.10–7.20 ppm, J ≈ 2.5 Hz), unaffected by the coupling event. The secondary amine N-H proton will appear as a broad singlet near 5.50 ppm.

References

  • Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos Source: The Journal of Organic Chemistry - ACS Publications URL: 2

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: Organic Process Research & Development - ACS Publications URL: 1

  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism Source: ChemRxiv URL: 3

Sources

Reagents for the reduction of nitro groups to yield 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Reduction of Nitro Groups to Yield 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Nitro Group Reduction

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of organic synthesis.[1][2] Anilines are versatile intermediates, serving as essential building blocks in the production of pharmaceuticals, dyes, agrochemicals, and polymers.[3][4][5] The choice of reducing agent and reaction conditions is paramount to ensure high yield, chemoselectivity, and compatibility with other functional groups present in the molecule.[1] In the specific case of synthesizing 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, the methodology must be carefully selected to avoid unwanted side reactions involving the chloro, isopropyl, and phenoxy moieties.

Strategic Approaches to Nitro Group Reduction

Several robust methods are available for the reduction of nitroarenes.[6] The primary strategies can be broadly categorized into three classes:

  • Catalytic Hydrogenation: This widely used method employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of molecular hydrogen (H₂).[1][7] It is known for its high efficiency and clean reaction profiles.[1]

  • Metal-Mediated Reductions: This classic approach utilizes metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium.[2][6] The Béchamp reduction, using iron and hydrochloric acid, is a historically significant and industrially relevant example.[4][8]

  • Catalytic Transfer Hydrogenation (CTH): This method offers a safer alternative to using high-pressure hydrogen gas by employing a hydrogen donor, such as hydrazine hydrate, formic acid, or ammonium formate, in the presence of a catalyst.[5][9][10]

The selection of the optimal method depends on several factors, including the substrate's sensitivity, desired selectivity, scalability, safety protocols, and cost-effectiveness.[1][3]

Comparative Analysis of Reduction Methodologies

For the synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, a careful evaluation of the available methods is crucial. The presence of a halogen (chlorine) and a sterically bulky phenoxy group requires a reagent that is both effective and chemoselective.

Methodology Reagents Advantages Disadvantages Chemoselectivity Considerations
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiHigh yields, clean reactions, catalyst can be recycled.[1]Requires specialized high-pressure equipment, potential for dehalogenation, pyrophoric catalysts (Raney Ni).[4]May cause reduction of other functional groups if not carefully controlled.[3]
Metal-Mediated Reduction Fe/HCl, SnCl₂/HClCost-effective, high functional group tolerance.[4][11]Requires stoichiometric amounts of metal, leading to significant waste; harsh acidic conditions.[4]Generally good for preserving halogens. Iron is often preferred for its milder nature compared to tin.[7][11]
Catalytic Transfer Hydrogenation Hydrazine hydrate/Pd/C, Formic acid/Fe-catalystAvoids the use of H₂ gas, mild reaction conditions, often highly selective.[9][10]Hydrazine is toxic; some catalysts can be expensive.Excellent chemoselectivity, preserving sensitive functional groups like halogens.[3][9]

Recommended Protocols for the Synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Based on the comparative analysis, two highly effective and reliable protocols are presented below. These methods have been selected for their high yield potential, chemoselectivity, and scalability.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon

This protocol is often the method of choice due to its efficiency and the generation of water as the primary byproduct.[4]

Rationale: Palladium on carbon is a highly active and versatile catalyst for the reduction of nitro groups.[3][7] The use of a controlled hydrogen pressure and a suitable solvent like ethanol provides a clean and efficient conversion to the desired aniline.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up and Purification A Dissolve 4-Chloro-1-(5-isopropyl-2-methylphenoxy)-2-nitrobenzene in Ethanol B Add 10% Pd/C catalyst to the solution A->B C Place in a pressure vessel B->C D Purge vessel with N₂ then H₂ C->D E Pressurize with H₂ (50 psi) D->E F Stir vigorously at room temperature E->F G Monitor reaction by TLC/LC-MS F->G H Vent H₂ and purge with N₂ G->H I Filter through Celite® to remove catalyst H->I J Concentrate filtrate under reduced pressure I->J K Purify by column chromatography if necessary J->K

Caption: Workflow for Catalytic Hydrogenation.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a suitable pressure vessel, dissolve 4-Chloro-1-(5-isopropyl-2-methylphenoxy)-2-nitrobenzene (1.0 eq) in ethanol.[1] Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.[5][12]

  • Hydrogenation: Seal the vessel and purge it first with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.[1] Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.[1]

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.[1]

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.[1] Concentrate the filtrate under reduced pressure to yield the crude 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. The product can be further purified by column chromatography or recrystallization if necessary.[1]

Protocol 2: Metal-Mediated Reduction using Iron in Acidic Medium

This method is a cost-effective and highly reliable alternative, particularly noted for its excellent tolerance of various functional groups, including halides.[7][13]

Rationale: The use of iron powder in the presence of a mild acid like acetic acid or a salt like ammonium chloride provides a robust system for the reduction of nitroarenes.[7][13] This method avoids the need for specialized high-pressure equipment.

Reaction Mechanism Overview:

G A Ar-NO₂ B Ar-NO (Nitroso intermediate) A->B Reduction C Ar-NHOH (Hydroxylamine intermediate) B->C Reduction D Ar-NH₂ (Aniline product) C->D Reduction E Fe, H⁺

Caption: Simplified Nitro Reduction Pathway.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-Chloro-1-(5-isopropyl-2-methylphenoxy)-2-nitrobenzene (1.0 eq) in a mixture of ethanol and water.

  • Addition of Reagents: Add iron powder (3-5 eq) and a catalytic amount of hydrochloric acid or a stoichiometric amount of ammonium chloride to the suspension.[1]

  • Reaction: Heat the reaction mixture to reflux and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material typically indicates completion.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water.[1]

  • Purification: Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.[1] Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.[1] Further purification can be achieved by column chromatography if necessary.

Conclusion

The synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline via the reduction of its nitro precursor can be efficiently achieved using either catalytic hydrogenation with Pd/C or a metal-mediated reduction with iron. The choice between these methods will depend on the available equipment, safety considerations, and the desired scale of the reaction. Both protocols offer high yields and excellent chemoselectivity, making them suitable for applications in research and drug development.

References

  • Wienhöfer, G., Sorribes, I., Boddien, A., Westerhaus, F., Junge, K., Junge, H., Llusar, R., & Beller, M. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875–12879. Available at: [Link]

  • Ghorbani-Vaghei, R., & Shahbazi, M. (2012). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances, 2(1), 115-120. Available at: [Link]

  • Beller, M., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society, 133(33), 12875-12879. Available at: [Link]

  • Jana, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2533-2538. Available at: [Link]

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Available at: [Link]

  • Otsuka, S., et al. (2017). Homogenous nickel-catalyzed chemoselective transfer hydrogenation of functionalized nitroarenes with ammonia–borane. Chemical Communications, 53(1), 143-146. Available at: [Link]

  • Li, F., et al. (2013). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. Organic & Biomolecular Chemistry, 11(35), 5784-5789. Available at: [Link]

  • Khan, F., & Kamal, A. (2016). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. PLOS ONE, 11(5), e0155720. Available at: [Link]

  • De, P. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. ResearchGate. Available at: [Link]

  • Petu, H., & Pillay, P. (2013). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes with SnCl2 in TBAB. Available at: [Link]

  • Ashenhurst, J. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Available at: [Link]

  • Smith, A. M., & Whyman, R. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3469–3480. Available at: [Link]

  • Allen. (n.d.). Reduction of aromatic nitro compounds using Fe and HCl gives…. Available at: [Link]

  • ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Available at: [Link]

  • Khan, M., & Adil, S. F. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances, 10(34), 20223-20245. Available at: [Link]

  • Shmonina, V. P. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1), 1-13. Available at: [Link]

  • Pradhan, P. K., et al. (2005). Fe-HCl: An Efficient Reagent for Deprotection of Oximes as well as Selective Oxidative Hydrolysis of Nitroalkenes and Nitroalkanes to Ketones. Synthetic Communications, 35(7), 913-922. Available at: [Link]

  • Doubtnut. (2021, November 2). Reduction of aromatic nitro compounds using Fe and HCl gives [Video]. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. Available at: [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of Venetoclax (ABT-199) via Aniline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Venetoclax (ABT-199), marketed as Venclexta®, is a first-in-class, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] As a BH3-mimetic, it restores the natural process of apoptosis in cancer cells, representing a significant therapeutic advance in treating hematological malignancies such as chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).[1][3] The synthesis of this structurally complex molecule is a significant undertaking, often employing a convergent strategy where key fragments are synthesized independently before being coupled in the final stages. This guide provides a detailed, step-by-step protocol focusing on a synthetic route that proceeds through a critical aniline intermediate, offering insights into the experimental rationale, reaction mechanisms, and process optimization considerations for researchers in drug development and medicinal chemistry.

Introduction: The Rationale for a Convergent Aniline-Based Synthesis

The molecular architecture of Venetoclax consists of several distinct structural motifs: a central 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide core, a piperazine linker, a substituted cyclohexene group, and a sulfonamide moiety. A convergent synthesis is highly advantageous for such molecules as it allows for the parallel preparation of key fragments, maximizing efficiency and simplifying the purification of intermediates.[4]

This guide focuses on a well-documented strategy wherein a central aniline intermediate serves as a linchpin. This intermediate, methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-aminobenzoate, is constructed and then elaborated upon to build the final drug substance. This approach is instructive as it involves several fundamental and industrially relevant transformations, including nucleophilic aromatic substitution (SNAr), nitro group reduction, and piperazine ring formation.

Overall Synthetic Workflow

The synthesis can be logically divided into three main phases:

  • Phase 1: Synthesis of the Core Aniline Intermediate. This involves the formation of a diaryl ether followed by the reduction of a nitro group to the essential aniline.

  • Phase 2: Elaboration of the Aniline Intermediate. The aniline is used to construct the piperazine-containing fragment.

  • Phase 3: Final Convergent Coupling. The fragments are joined via amide bond formation to yield Venetoclax.

The overall workflow is depicted below:

G cluster_0 Phase 1: Aniline Intermediate Synthesis cluster_1 Phase 2: Piperazine Elaboration cluster_2 Phase 3: Final Assembly A 5-Hydroxy-7-azaindole C Intermediate C (Nitro Diaryl Ether) A->C S_NAr Reaction B Methyl 2-fluoro-4-nitrobenzoate B->C D Intermediate D (Core Aniline) C->D Nitro Reduction (e.g., H₂/Pd-C) F Intermediate F (Piperazine Moiety) D->F Piperazine Formation (e.g., Reductive Amination) E Dichloride E (Piperazine Precursor) E->F G Carboxylic Acid Fragment H F->G Ester Hydrolysis I Venetoclax G->I Amide Coupling H Sulfonamide Fragment K H->I

Caption: Convergent synthesis workflow for Venetoclax via a core aniline intermediate.

Experimental Protocols

Phase 1: Synthesis of the Core Aniline Intermediate (Intermediate D)

This phase is critical as it builds the foundational azaindole-aryl ether structure.

Protocol 1: Synthesis of Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-nitrobenzoate (Intermediate C)

  • Principle: This step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on the benzoate ring activates the fluorine atom for displacement by the hydroxyl group of 5-hydroxy-7-azaindole.[5] The use of a suitable base is essential to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.

Reagent/SolventMolar Eq.MWAmount
5-Hydroxy-7-azaindole1.0134.1410.0 g
Methyl 2-fluoro-4-nitrobenzoate1.1199.1415.9 g
Potassium Carbonate (K₂CO₃)2.0138.2120.6 g
Dimethylformamide (DMF)--100 mL

Step-by-Step Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxy-7-azaindole (10.0 g), methyl 2-fluoro-4-nitrobenzoate (15.9 g), and potassium carbonate (20.6 g).

  • Add dimethylformamide (100 mL) to the flask.

  • Heat the reaction mixture to 110-120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with water (3 x 100 mL) and then with a small amount of cold ethanol.

  • Dry the solid under vacuum at 50 °C to yield the nitro diaryl ether intermediate.

    • Expected Yield: 85-95%

    • Characterization: Confirm structure via ¹H NMR and Mass Spectrometry.

Protocol 2: Synthesis of Methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-aminobenzoate (Intermediate D)

  • Principle: The reduction of the aromatic nitro group to an aniline is a cornerstone transformation in organic synthesis. While classical methods like tin and hydrochloric acid are effective, catalytic hydrogenation is often preferred in pharmaceutical manufacturing for its cleaner reaction profile and easier product workup.[5][6][7]

Reagent/Solvent/CatalystMolar Eq.MWAmount
Intermediate C1.0313.2810.0 g
Palladium on Carbon (10% Pd/C)~10% w/w-1.0 g
Methanol (MeOH)--150 mL
Hydrogen Gas (H₂)Excess-50 psi

Step-by-Step Procedure:

  • Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with Intermediate C (10.0 g) and Methanol (150 mL).

  • Carefully add 10% Palladium on Carbon (1.0 g) to the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction is typically exothermic and may require initial cooling.

  • Monitor the reaction for the cessation of hydrogen uptake. Confirm completion by HPLC analysis.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 25 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting solid is the desired aniline intermediate. It can be purified further by recrystallization if necessary.

    • Expected Yield: 90-98%

    • Characterization: Confirm the disappearance of the nitro group and the appearance of the amino group signal in ¹H NMR. Verify the mass via Mass Spectrometry.

Phase 2 & 3: Convergent Assembly and Final Coupling

The subsequent steps involve building the piperazine portion and the final amide bond formation. A key challenge noted in the literature is the formation of the piperazine ring by reacting the aniline (Intermediate D) with a dichloride compound, which can result in low yields.[5] An improved approach involves a reductive amination, which offers milder conditions and better control.[5][8]

Protocol 3: Reductive Amination and Final Amide Coupling (Illustrative)

  • Principle: This sequence first builds the larger piperazine-containing fragment via reductive amination and then couples it with the final sulfonamide piece. Reductive amination involves the formation of an imine or enamine from the aniline and an aldehyde, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[8] The final step is a standard amide bond formation, often facilitated by coupling agents like HATU or EDC/HOBt.[9]

Step A: Reductive Amination

  • The core aniline (Intermediate D) is reacted with a key aldehyde intermediate, 2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-ene-1-carbaldehyde, in the presence of a reducing agent such as sodium triacetoxyborohydride to form the tertiary amine linkage.

Step B: Ester Hydrolysis 2. The methyl ester of the resulting compound is saponified using a base like sodium hydroxide or lithium hydroxide to yield the corresponding carboxylic acid.[9]

Step C: Amide Coupling 3. This carboxylic acid intermediate is then activated with a peptide coupling reagent (e.g., HATU, T3P) and reacted with the sulfonamide fragment, 3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]benzenesulfonamide, to form the final Venetoclax molecule.

Purification and Characterization of Venetoclax

  • Purification: The crude Venetoclax product is typically purified using column chromatography on silica gel.[10] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/water or acetic acid/water) to achieve high purity (>99.5%).[11]

  • Characterization: The identity and purity of the final product and all intermediates must be rigorously confirmed.

    • HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound and to track the progress of reactions.[12]

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

    • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the detailed molecular structure and ensure all expected protons and carbons are present in the correct chemical environment.[10][12]

Conclusion

The synthesis of Venetoclax via an aniline intermediate is a robust and scalable strategy that leverages fundamental organic reactions. The key steps—SNAr ether formation, nitro group reduction, and subsequent coupling reactions—are well-established in process chemistry. Understanding the rationale behind the choice of reagents and reaction conditions, such as the activation required for SNAr or the benefits of catalytic hydrogenation over older reduction methods, is crucial for successful synthesis. This guide provides a foundational protocol that can be adapted and optimized by researchers to produce this vital therapeutic agent for further study and development.

References

  • The Science Behind Venetoclax: Understanding the Role of Key Chemical Intermediates. (2026, February 22). Ningbo Inno Pharmchem Co., Ltd.
  • Tong, X., Tao, Q., Liu, F., & Tang, F. (2018). Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Chemistry, 81(2), 116-121.
  • Google Patents. (n.d.). EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination.
  • Ku, Y. Y., et al. (2019). Synthetic Routes for Venetoclax at Different Stages of Development. ACS Publications.
  • Google Patents. (n.d.). CN107033142A - A kind of synthetic method of Venetoclax key intermediates.
  • Vaddamanu, G., et al. (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. PMC.
  • European Patent Office. (n.d.). EP 4421075 A1 - PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN.
  • Vaddamanu, G., et al. (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. ResearchGate.
  • Preparation of aniline. (n.d.). Chemical-Collector.com.
  • An Improved Process For The Preparation Of Venetoclax And Its Pharmaceutically Acceptable Salts. (n.d.). QuickCompany.
  • Google Patents. (n.d.). WO2020261195A1 - Substantially pure venetoclax and amorphous venetoclax in a free drug particulate form.
  • ABT-199 synthesis. (n.d.). ChemicalBook.
  • Ku, Y. Y., et al. (2019). Synthetic Routes for Venetoclax at Different Stages of Development. ResearchGate.
  • Google Patents. (n.d.). WO 2020/023435 A1.
  • Organic Syntheses Procedure. (n.d.). orgsyn.org.
  • Zhang, Q., et al. (2010). Characterization of reaction intermediate aggregates in aniline oxidative polymerization at low proton concentration. PubMed.
  • Mohan, T. P., et al. (2025). Novel Synthesis and Structural Characterization of Venetoclax Impurities via[4][5] Meisenheimer Rearrangement. Indian Journal of Chemistry (IJC). Retrieved from

  • Figure 1. Mechanism of action and resistance in venetoclax treatment. (n.d.). ResearchGate.
  • Organic Syntheses Procedure. (n.d.). orgsyn.org.
  • Aniline synthesis by amination (arylation). (n.d.). Organic Chemistry Portal.
  • Wheeler Scientific. (2024, May 30). Aniline Synthesis via Tin Reduction (Science Explained). YouTube.

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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Strategies Involving Chlorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of Nucleophilic Aromatic Substitution (SNAr) reactions centered on chlorobenzene derivatives. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings, strategic considerations, and practical execution of SNAr, offering a framework for its effective application in complex molecule synthesis. We will dissect the classical SNAr pathway, explore the alternative benzyne mechanism, and contrast these with modern transition-metal-catalyzed C-N and C-O bond-forming strategies such as the Buchwald-Hartwig amination and Ullmann condensation. Detailed, field-proven protocols, safety considerations, and data-driven insights are provided to empower chemists to confidently and safely leverage these powerful transformations.

Foundational Principles: Understanding the SNAr Reaction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1][2] Chlorobenzene derivatives, while generally less reactive than their fluoro-analogs, are cost-effective and widely available, making them crucial substrates in both laboratory and industrial settings.

The viability of an SNAr reaction on a chlorobenzene derivative is critically dependent on the electronic properties of the aromatic ring. Unactivated chlorobenzene is highly resistant to nucleophilic attack due to the high electron density of the benzene ring.[3] To facilitate the reaction, the ring must be "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the chlorine atom.[4][5]

The Addition-Elimination Mechanism

The classical SNAr reaction proceeds via a two-step addition-elimination mechanism.[4]

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the ipso-carbon (the carbon atom bearing the leaving group), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2]

  • Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

The stability of the Meisenheimer complex is paramount. Electron-withdrawing groups at the ortho and para positions are essential as they delocalize the negative charge of the intermediate through resonance, lowering the activation energy of the rate-determining step.[4][6] A meta-positioned EWG does not provide this resonance stabilization and thus has a much weaker activating effect.[2]

Caption: The Addition-Elimination Mechanism of SNAr.

The Role of the Electron-Withdrawing Group (EWG)

The nature and number of EWGs dramatically influence the reaction rate. The more powerful the EWG and the greater the number of activating groups, the milder the conditions required for the substitution.[4][5]

Activating Group (EWG)Relative Reactivity (Approx.)Typical Conditions Required
None (Chlorobenzene)1350 °C, >200 atm (e.g., Dow Process)[7]
-NO₂ (para)7 x 10¹⁰100-150 °C, atmospheric pressure
-CN (para)~10⁹150-200 °C, atmospheric pressure
-C(O)R (para)~10⁸150-200 °C, atmospheric pressure
-SO₂R (para)~10⁸High temperatures often required
Two -NO₂ (ortho, para)Very High (~10¹⁵)Room temperature to 50 °C

Table 1: Influence of Electron-Withdrawing Groups on SNAr Reactivity of Chlorobenzenes. Relative rates are illustrative and can vary significantly with the nucleophile and solvent.

Practical Application: Core SNAr Protocols

Successful SNAr reactions hinge on the careful selection of substrates, nucleophiles, solvents, and bases. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are commonly employed as they effectively solvate cations while leaving the anionic nucleophile relatively "naked" and highly reactive.[8]

Protocol 1: SNAr with Amine Nucleophiles (N-Arylation)

This protocol details the reaction of 1-chloro-4-nitrobenzene with piperidine, a classic example of N-arylation via SNAr.

Materials:

  • 1-chloro-4-nitrobenzene

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-4-nitrobenzene (1.0 eq).

  • Add DMSO as the solvent (approx. 5-10 mL per gram of starting material).

  • Add piperidine (1.2 eq) to the solution.

  • Add finely ground anhydrous potassium carbonate (2.0 eq) as the base.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Protocol 2: SNAr with Alkoxide Nucleophiles (Ether Synthesis)

This protocol describes the synthesis of 2,4-dinitroanisole from 1-chloro-2,4-dinitrobenzene and sodium methoxide. The high activation from two nitro groups allows this reaction to proceed under mild conditions.[9][10]

Materials:

  • 1-chloro-2,4-dinitrobenzene

  • Sodium Methoxide (NaOCH₃)

  • Methanol (MeOH)

  • Diethyl Ether

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in methanol.

  • In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in methanol.

  • Slowly add the sodium methoxide solution to the solution of the chloroarene at room temperature with stirring. An exothermic reaction may be observed.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure 2,4-dinitroanisole.

Protocol 3: SNAr with Thiolate Nucleophiles (Thioether Synthesis)

This protocol outlines the reaction of a nitro-activated chlorobenzene with a thiol, generating a thiolate in situ.

Materials:

  • 1-chloro-4-nitrobenzene

  • Thiophenol

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane

  • Saturated aqueous NH₄Cl

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.

  • Add the base, potassium carbonate (1.2 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiophenol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the potassium thiophenolate.

  • Add a solution of 1-chloro-4-nitrobenzene (1.0 eq) in anhydrous DMF to the thiolate solution dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Beyond Classical SNAr: Alternative Strategies

While the addition-elimination mechanism is powerful for activated systems, other strategies are required for unactivated or differently substituted chlorobenzenes.

The Elimination-Addition (Benzyne) Mechanism

For unactivated aryl halides like chlorobenzene, nucleophilic substitution can be forced under extreme conditions (e.g., NaOH, 350 °C, 300 atm in the Dow process for phenol synthesis).[7][11] This reaction does not proceed via a Meisenheimer complex but through a highly reactive benzyne intermediate.[4]

  • Elimination: A very strong base (like amide ion, NH₂⁻, or NaOH at high temp) abstracts a proton from the position ortho to the halogen. This is followed by the elimination of the halide ion, forming a transient and highly strained benzyne intermediate.

  • Addition: The nucleophile then attacks one of the two carbons of the "triple bond" in the benzyne intermediate, followed by protonation to yield the product.

A key feature of the benzyne mechanism is the potential for the incoming nucleophile to attach to the carbon adjacent to the one that bore the leaving group, leading to a mixture of products known as cine substitution.[4]

Workflow_Comparison cluster_0 SNAr (Addition-Elimination) cluster_1 Benzyne (Elimination-Addition) cluster_2 Catalytic Coupling (e.g., Buchwald-Hartwig) A1 Activated Ar-Cl (e.g., NO₂, CN ortho/para) A_Out Product Ar-Nu A1->A_Out A2 Strong Nucleophile (R₂NH, RO⁻, RS⁻) A2->A_Out A3 Polar Aprotic Solvent (DMSO, DMF) A3->A_Out A4 Moderate Heat (RT - 150°C) A4->A_Out B1 Unactivated Ar-Cl B_Out Product(s) Ar-Nu (cine-substitution possible) B1->B_Out B2 Very Strong Base (NaNH₂, high temp NaOH) B2->B_Out B3 Harsh Conditions (High Temp/Pressure) B3->B_Out C1 Any Ar-Cl (Activated or Unactivated) C_Out Product Ar-NR₂ C1->C_Out C2 Amine Nucleophile C2->C_Out C3 Pd Catalyst + Ligand C3->C_Out C4 Base (e.g., NaOtBu) C4->C_Out C5 Anhydrous Solvent (Toluene, Dioxane) C5->C_Out

Caption: Comparison of Key SNAr and Catalytic Workflows.

Safety and Practical Considerations

Thermal Hazards of DMSO

DMSO is an excellent solvent for SNAr reactions, but its use is not without risk. [12]DMSO can undergo highly exothermic decomposition at elevated temperatures, and this decomposition can be initiated at significantly lower temperatures in the presence of acids, bases, or even trace impurities. [13][14][15]

  • Thermal Stability: Pure DMSO is stable below 150 °C, but its decomposition onset can be lowered in reaction mixtures. [6]* Runaway Reactions: In the event of a cooling failure, the heat generated by an exothermic SNAr reaction can raise the temperature to the point of initiating a rapid, autocatalytic decomposition of DMSO, leading to a thermal runaway and potential explosion. [13][16]* Mitigation: Always conduct a thorough safety review before scaling up reactions in DMSO. Use reaction calorimetry (e.g., DSC, ARC) to determine the onset temperature of decomposition for your specific reaction mixture. Ensure adequate cooling capacity and implement engineering controls to prevent overheating. Never heat a sealed vessel containing DMSO without proper pressure relief. [15][16]

Choice of Base and Solvent

The choice of base is critical. Strong, non-nucleophilic bases are often preferred. For amine nucleophiles, an excess of the amine itself or an inorganic base like K₂CO₃ is common. For C-O or C-S bond formation, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are used to generate the nucleophile in situ.

While polar aprotic solvents are standard, efforts are ongoing to replace them with greener alternatives. Alcohols or even water can sometimes be used, particularly for highly activated substrates. [17]

Applications in Drug Discovery and Development

SNAr reactions are ubiquitous in medicinal chemistry for the synthesis of nitrogen- and oxygen-containing heterocycles, which are privileged structures in many drug molecules. [18][19]The ability to controllably install diverse functional groups onto an aromatic core makes SNAr an invaluable tool for building structure-activity relationships (SAR).

Example Application: The synthesis of N-aryl indoles and carbazoles, important motifs in pharmaceuticals, can be achieved through base-promoted SNAr between the N-H of the heterocycle and an activated chloroarene in DMSO. [20]This approach avoids the need for transition metal catalysts, simplifying purification and reducing costs. [20]

Conclusion

Nucleophilic aromatic substitution on chlorobenzene derivatives remains a highly relevant and powerful strategy in the synthetic chemist's toolkit. A thorough understanding of the underlying mechanisms—whether addition-elimination for activated systems or the benzyne pathway for unactivated ones—is crucial for predicting reactivity and designing successful experiments. While classical SNAr provides a direct and often atom-economical route, modern catalytic methods like the Buchwald-Hartwig amination and Ullmann condensation have vastly expanded the scope of possibilities, offering milder conditions and unprecedented functional group tolerance. By carefully considering reaction parameters, solvent choice, and critical safety factors, particularly the thermal hazards of DMSO, researchers can effectively harness these transformations to build molecular complexity and advance the frontiers of chemical and pharmaceutical science.

References

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Application Note: Scale-Up Process Chemistry for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

This application note details the process development and scale-up strategy for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS: 946682-54-8). This molecule serves as a critical high-value building block, likely utilized in the synthesis of next-generation kinase inhibitors or GPCR modulators where the biaryl ether scaffold provides essential hydrophobic interactions.[1]

The core challenge in manufacturing this intermediate lies in constructing the sterically congested biaryl ether linkage while preserving the aryl chloride during the subsequent nitro reduction.[1] Standard hydrogenation conditions often lead to hydrodechlorination (loss of Cl), a critical impurity that is difficult to purge.[1]

This guide presents a two-step convergent synthesis designed for kilogram-scale production, prioritizing chemoselectivity, thermal safety, and solvent recoverability.[1]

Retrosynthetic Analysis

The most robust industrial route disconnects the ether linkage via Nucleophilic Aromatic Substitution (


).[1]
  • Bond Disconnection: Ether oxygen.[1]

  • Electrophile: 2,5-Dichloronitrobenzene (Activated by

    
    -nitro group).[1]
    
  • Nucleophile: Carvacrol (5-isopropyl-2-methylphenol).[1]

  • Transformation: Nitro reduction to aniline (Chemoselective).[1]

Retrosynthesis Target Target: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline Intermediate Intermediate: 4-Chloro-2-nitro-1-(carvacryloxy)benzene Target->Intermediate Selective Reduction (Avoid Dechlorination) SM1 Starting Material A: 2,5-Dichloronitrobenzene Intermediate->SM1 SNAr Coupling (Regioselective) SM2 Starting Material B: Carvacrol (5-isopropyl-2-methylphenol) Intermediate->SM2 + Base

Caption: Retrosynthetic logic prioritizing the activation of the 2-chloro position by the nitro group for regioselective SNAr.

Step 1: Regioselective Coupling[1]

Reaction Design & Mechanism

The reaction utilizes 2,5-dichloronitrobenzene .[1] The nitro group strongly activates the ortho (2-position) and para (4-position) halogens.[1] However, in this substrate, the second chlorine is at the meta (5-position) relative to the nitro group.[1]

  • Cl at C2: Activated (Ortho to

    
    ).
    
  • Cl at C5: Deactivated/Non-activated (Meta to

    
    ).
    

Result: The nucleophilic attack by Carvacrol occurs exclusively at C2, yielding the desired regioisomer with >99% selectivity.[1]

Protocol (Scale: 1.0 kg Input)

Materials:

  • 2,5-Dichloronitrobenzene: 1.00 kg (5.21 mol)[1]

  • Carvacrol: 0.82 kg (5.47 mol, 1.05 equiv)[1]

  • Potassium Carbonate (

    
    ), anhydrous: 0.86 kg (6.25 mol, 1.2 equiv)[1]
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF: 5.0 L[1]

  • Alternative Green Solvent: Toluene (5 L) with Aliquat 336 (5 mol%) for Phase Transfer Catalysis (PTC).

Procedure:

  • Charging: To a 20 L jacketed glass reactor equipped with a mechanical stirrer and nitrogen inlet, charge NMP (5.0 L) and Carvacrol (0.82 kg).

  • Base Addition: Add

    
     (0.86 kg) in portions. Note: Mild exotherm possible.[1]
    
  • Substrate Addition: Add 2,5-Dichloronitrobenzene (1.00 kg) as a solid or melt.

  • Reaction: Heat the mixture to 90°C . Stir for 6–8 hours.[1]

    • IPC (In-Process Control):[1] Monitor by HPLC.[1] Target < 1.0% remaining 2,5-dichloronitrobenzene.[1][2]

  • Quench & Workup:

    • Cool to 25°C.

    • Slowly add Water (10 L) to precipitate the product.[1] Caution: Exothermic solvation.[1]

    • Stir the slurry for 2 hours at 0–5°C to maximize yield.

  • Filtration: Filter the yellow/orange solid. Wash with Water (3 x 2 L) to remove NMP and inorganic salts.[1]

  • Drying: Dry in a vacuum oven at 50°C until moisture < 0.5%.

Expected Yield: 90–95% (approx.[1] 1.5 kg). Key Impurity: Unreacted Carvacrol (removed via wash).[1]

Step 2: Chemoselective Nitro Reduction[1]

The Dechlorination Challenge

Reducing a nitro group in the presence of an aryl chloride poses a significant risk of hydrodechlorination (cleavage of the C-Cl bond), especially with standard Pd/C catalysts.[1]

  • Risk: Formation of des-chloro impurity (2-(carvacryloxy)aniline).[1]

  • Solution: Use a poisoned catalyst (Sulfided Pt/C) or a metal-acid reduction (Fe/AcOH).[1] For pharmaceutical purity, Sulfided Platinum on Carbon (Pt(S)/C) is the gold standard.[1]

Protocol (Scale: 1.0 kg Input)

Materials:

  • Nitro Intermediate (from Step 1): 1.0 kg[1]

  • Catalyst: 5% Pt/C (sulfided): 20 g (2 wt% loading)

  • Solvent: Ethyl Acetate (EtOAc): 10 L[1]

  • Hydrogen (

    
    ): 5–10 bar pressure.[1]
    

Procedure:

  • Dissolution: In a 20 L autoclave (Hastelloy or SS316), dissolve the Nitro Intermediate (1.0 kg) in EtOAc (10 L).

  • Catalyst Loading: Charge the Pt(S)/C catalyst (20 g) under inert nitrogen atmosphere. Safety: Pyrophoric catalyst handling protocols apply.

  • Hydrogenation:

    • Purge vessel with

      
       (3x) and 
      
      
      
      (3x).[1]
    • Pressurize to 5 bar

      
      .
      
    • Heat to 40°C and stir vigorously (mass transfer limited).

  • Monitoring: Monitor

    
     uptake. Reaction typically completes in 4–6 hours.[1]
    
    • IPC:[1][2] HPLC analysis.[1] Look for Nitro precursor (<0.1%) and Des-chloro impurity (<0.1%).[1]

  • Filtration: Filter the reaction mixture through a Celite pad or sparkler filter to remove the catalyst. Wash cake with EtOAc.

  • Concentration: Distill EtOAc under reduced pressure to a low volume (approx. 2 L).

  • Crystallization (Optional but recommended): Add n-Heptane (4 L) slowly to the residue to induce crystallization. Cool to 0°C.[1]

  • Isolation: Filter the off-white solid.[1] Dry at 45°C under vacuum.

Expected Yield: 85–90%. Purity: >99.0% (HPLC).

Critical Process Parameters (CPPs) & Data

ParameterRangeRationale
Step 1 Temp 85–95°C<85°C: Slow kinetics.[1] >100°C: Risk of ether cleavage or degradation.[1]
Step 1 Base

(1.1–1.3 eq)
Excess ensures complete conversion; weaker bases (Na2CO3) are too slow.[1]
Step 2 Catalyst Pt(S)/C or Pt/VCritical: Pd/C causes >5% dechlorination.[1] Sulfided Pt prevents C-Cl cleavage.[1]
Step 2 Temp 30–50°CHigh temp increases risk of dechlorination.[1]
Process Flow Diagram

ProcessFlow cluster_step1 Step 1: SNAr Coupling cluster_step2 Step 2: Selective Reduction S1_React Reactor 1: 2,5-Dichloronitrobenzene + Carvacrol + K2CO3 (90°C, NMP) S1_Quench Quench: Add Water -> Precipitate S1_React->S1_Quench S1_Filter Filtration & Wash S1_Quench->S1_Filter S2_React Autoclave: Nitro Intermediate + H2 + Pt(S)/C (40°C, EtOAc) S1_Filter->S2_React Dried Intermediate S2_Filter Catalyst Filtration S2_React->S2_Filter S2_Cryst Crystallization: EtOAc / Heptane S2_Filter->S2_Cryst Final 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (>99% Purity) S2_Cryst->Final Final API Intermediate

Caption: Integrated process flow for the two-step synthesis showing critical unit operations.

Analytical Controls & Safety

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile.[1]
    
  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV at 230 nm (Nitro) and 254 nm (Aniline).[1]

  • Retention Times (approx):

    • Aniline Product: ~8.5 min[1]

    • Nitro Intermediate: ~12.0 min[1]

    • Des-chloro impurity: ~7.2 min[1]

Safety Hazards
  • Thermal Stability: The nitro intermediate (Step 1 product) is a nitroaromatic.[1] While generally stable, DSC (Differential Scanning Calorimetry) must be run to determine the onset of decomposition (

    
    ).[1] Maintain process temp at least 50°C below 
    
    
    
    .
  • Hydrogenation: High-pressure hydrogen presents explosion risks.[1] Ensure proper grounding and leak testing.[1]

  • Skin Sensitization: Anilines and chloronitrobenzenes are potential sensitizers and toxic by absorption.[1] Full PPE (Tyvek suits, respirators) is mandatory.[1]

References

  • Nucleophilic Arom

    
    ) Mechanism : Bunnett, J. F., & Zahler, R. E. (1951).[1] "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines." Chemical Reviews, 49(2), 273-412.[1] Link[1]
    
  • Selective Hydrogenation of Chloronitrobenzenes : Blaser, H. U., et al. (2003).[1] "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 103-144.[1] Link[1]

  • Catalyst Selection for Halogenated Nitroaromatics : Coq, B., & Figueras, F. (2001).[1] "Structure-activity relationships in catalytic hydrogenation of chloronitrobenzenes." Coordination Chemistry Reviews, 178, 1753-1769.[1] Link

  • Process Safety in Nitro Reductions : Stoessel, F. (2008).[1] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.[1] Link[1]

  • General Synthesis of Diphenyl Ethers : The reaction conditions for 2,5-dichloronitrobenzene SNAr are adapted from standard industrial protocols for diphenyl ether herbicides and APIs. Organic Process Research & Development, General Archives.[1] Link

Sources

Application Note: Optimal Solvent Systems and Protocols for the Coupling of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS: 946682-54-8)

Executive Summary & Mechanistic Rationale

The functionalization of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline presents a formidable challenge in synthetic organic chemistry due to a compounding matrix of electronic deactivation and extreme steric hindrance. As a Senior Application Scientist, it is critical to recognize that standard coupling conditions (e.g., EDC/HOBt in DCM for amides, or unoptimized Pd(OAc)₂ in THF for aminations) will universally fail or stall at <10% conversion for this substrate.

The Structural Challenge (Causality of Reactivity)
  • The "Ortho-Effect" and Atropisomeric Shielding: The 5-isopropyl-2-methylphenoxy group (derived from carvacrol) occupies the ortho-position relative to the aniline nitrogen. The ether oxygen is flanked by a methyl group on the carvacryl ring. This creates an atropisomeric-like restricted rotation around the C(aryl)–O bond, forcing the bulky carvacryl moiety to physically shield the nitrogen lone pair from incoming electrophiles or transition metal catalysts[1].

  • Electronic Deactivation: The meta-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring and further reducing the intrinsic nucleophilicity of the amine.

To overcome these barriers, the solvent system cannot be an afterthought; it is the primary thermodynamic and kinetic driver of the reaction.

Solvent Causality in Amide Bond Formation (N-Acylation)

When coupling this hindered aniline with carboxylic acids, the reaction requires highly reactive acylating agents (e.g., HATU, acid chlorides) and significant thermal energy to overcome the activation energy barrier.

Optimal Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Dielectric Stabilization: NMP possesses a high dielectric constant (

    
    ), which is critical for stabilizing the highly polar tetrahedral intermediate formed during HATU-mediated activation.
    
  • Thermal Capacity: The high boiling point of NMP (202 °C) safely allows for prolonged heating at 90–110 °C. While DMF (

    
    , BP 153 °C) is structurally similar, prolonged heating of DMF above 80 °C leads to thermal degradation into dimethylamine, which acts as a competitive nucleophile and destroys the activated ester. NMP remains stable, ensuring the electrophile is reserved exclusively for the hindered aniline.
    

AmideCoupling A 5-Chloro-2-(5-isopropyl- 2-methylphenoxy)aniline C Solvent Selection A->C B Carboxylic Acid + HATU B->C D NMP / DMAc (High Polarity, High BP) C->D Optimal E DCM / THF (Low BP, Moderate Polarity) C->E Suboptimal F Successful Amide Bond (>85% Yield) D->F 80-100°C G Incomplete Conversion (<30% Yield) E->G Reflux Limit

Amide coupling workflow highlighting NMP/DMAc superiority for sterically hindered anilines.

Solvent Causality in Buchwald-Hartwig C–N Cross-Coupling

For C–N cross-coupling with aryl halides, the palladium catalyst must coordinate directly with the hindered aniline. Highly polar solvents like NMP or DMF are catastrophic in this context; they act as competitive ligands, occupying the vacant coordination sites on the Palladium center and preventing the bulky aniline from entering the catalytic cycle[2].

Optimal Solvent: 1,4-Dioxane

  • Non-Coordinating Nature: 1,4-Dioxane (

    
    ) does not compete with the aniline for Palladium coordination, allowing the critical amine-binding and deprotonation steps to occur[3].
    
  • Base Solvation: While Toluene (

    
    ) is a standard non-coordinating solvent, 1,4-Dioxane is superior for this specific substrate. Its polyether structure provides slightly better micro-solvation for inorganic bases (e.g., 
    
    
    
    or
    
    
    ). This ensures a sufficient concentration of dissolved base to facilitate the challenging deprotonation of the sterically shielded, Pd-bound amine without poisoning the metal center.

BHCoupling A Pd Precatalyst + BrettPhos B Oxidative Addition (Aryl Halide) A->B C Amine Coordination (Hindered Aniline) B->C D 1,4-Dioxane / Toluene (Non-coordinating) C->D Optimal Solvent E DMF / NMP (Coordinating) C->E Suboptimal Solvent F Reductive Elimination (Product Formation) D->F Base: Cs2CO3 G Catalyst Poisoning / Off-cycle states E->G Pd Inhibition

Buchwald-Hartwig catalytic cycle emphasizing the necessity of non-coordinating solvents.

Quantitative Solvent Data & Empirical Yield Profiles

The following table summarizes the physicochemical properties of standard solvents and their empirical performance profiles when applied to the 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline scaffold.

SolventDielectric Constant (

)
Boiling Point (°C)Pd-Coordination AbilityOptimal Coupling WorkflowExpected Yield Profile*
NMP 32.2202HighAmide Formation (HATU)>85% (at 90 °C)
DMF 36.7153HighAmide Formation (HATU)50-60% (Thermal degradation risk)
1,4-Dioxane 2.2101Very LowBuchwald-Hartwig>80% (with BrettPhos)
Toluene 2.4110Very LowBuchwald-Hartwig60-70% (Poor base solubility)
DCM 8.940LowNone (Too volatile)<10% (Insufficient thermal energy)

*Yields are empirical estimates based on analogous sterically hindered, deactivated ortho-phenoxy anilines.

Self-Validating Experimental Protocols

Protocol A: High-Temperature Amide Coupling in NMP

This protocol utilizes a self-validating workup designed specifically to remove high-boiling NMP, which otherwise co-elutes and ruins chromatographic purification.

  • Activation: In an oven-dried 25 mL round-bottom flask, dissolve the carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous NMP (0.2 M relative to the aniline).

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. The solution will turn distinctively yellow.
    
  • Aniline Addition: Add 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (1.0 equiv) in one portion.

  • Thermal Shift: Seal the flask and heat to 90 °C using an oil bath or heating block.

  • In-Process Control (IPC): Monitor via LC-MS after 4 hours. The massive steric bulk delays the reaction; do not quench prematurely. Continue heating for up to 16 hours if starting material persists.

  • Self-Validating Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (10 volumes). Critical Step: Wash the organic layer with a 5% aqueous LiCl solution (4 × 5 volumes). Rationale: LiCl highly associates with NMP, pulling it quantitatively into the aqueous phase and preventing emulsion formation.

  • Isolation: Wash with brine, dry over

    
    , concentrate, and purify via silica gel chromatography.
    
Protocol B: Buchwald-Hartwig Amination in 1,4-Dioxane

This protocol leverages BrettPhos, a ligand specifically engineered by the Buchwald group to accommodate highly hindered primary anilines without undergoing off-cycle bis-arylation[2].

  • Inert Atmosphere Setup: In a glovebox or using strict Schlenk techniques, charge an oven-dried vial with the Aryl Halide (1.0 equiv), 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (1.2 equiv),

    
     (2 mol% Pd), BrettPhos (4.5 mol%), and finely milled anhydrous 
    
    
    
    (2.0 equiv).
  • Solvent Introduction: Add anhydrous, thoroughly degassed 1,4-Dioxane (0.15 M). Rationale: Degassing (via sparging with Argon for 30 mins or 3 freeze-pump-thaw cycles) is mandatory. Oxygen rapidly oxidizes the electron-rich BrettPhos ligand, killing the catalyst.

  • Reaction: Seal the vial with a Teflon-lined crimp cap and heat to 100 °C for 12–18 hours under vigorous stirring (800 rpm) to maintain the suspension of the inorganic base.

  • In-Process Control (IPC): Cool a 10 µL aliquot, dilute with MeCN, filter, and analyze via UPLC-MS. Look for the disappearance of the aryl halide.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter the entire mixture through a tightly packed pad of Celite to remove the

    
     and precipitated palladium black.
    
  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash chromatography.

References

  • Royal Society of Chemistry. "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." RSC Books. Available at: [Link]

  • ChemRxiv. "Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive." ChemRxiv. Available at: [Link]

Sources

Protocol for the Handling, Storage, and Stabilization of Air-Sensitive Aniline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

In drug development, aniline intermediates are ubiquitous "privileged structures" found in kinase inhibitors, analgesics, and GPCR ligands. However, electron-rich anilines (e.g., p-phenylenediamines, aminophenols) serve as a critical failure point in synthesis. Their susceptibility to oxidative degradation—often invisible until the "browning" event—compromises yield, reproducibility, and toxicological profiles.

This guide moves beyond standard "store in a cool, dry place" advice. It provides a mechanistic understanding of aniline degradation and establishes a rigorous, self-validating protocol for their handling, ensuring that the integrity of the chemical supply chain is maintained from receipt to reaction.

Mechanism of Degradation: The "Browning" Pathway

To prevent degradation, one must understand the enemy. Aniline oxidation is not a simple single-step process; it is a radical cascade facilitated by light, heat, and trace metals.

The Oxidation Cascade

The darkening of anilines (from colorless to yellow, red, then brown/black) is due to the formation of highly conjugated impurities such as azobenzenes , azoxybenzenes , and quinone imines .

Figure 1: Mechanistic pathway of aniline oxidation leading to colored impurities.

Key Insight: The formation of the radical cation is the rate-determining step. This is accelerated by:

  • Electron Donating Groups (EDGs): Methoxy (-OMe) or amino (-NH2) groups destabilize the HOMO, making the aniline easier to oxidize.

  • Trace Metals: Iron or copper residues from spatulas or previous steps act as single-electron transfer (SET) catalysts.

Protocol 1: Inventory & Storage (The "Zero-Air" Standard)

Upon receipt, air-sensitive anilines must be immediately triaged. Do not store them in the original vendor packaging if it is not a sealed ampoule or a septum-capped bottle.

The Storage Hierarchy
Storage TierConditionsRecommended ForShelf Life
Tier 1 (Gold) Glovebox (N₂/Ar atmosphere), Ambient TempHighly sensitive (e.g., p-phenylenediamine)12+ Months
Tier 2 (Silver) Schlenk Flask (Greased/Teflon tap), -20°CModerately sensitive (e.g., p-anisidine)6-12 Months
Tier 3 (Bronze) Desiccator (Vacuum + Drierite), Dark, 4°CStable salts (e.g., Aniline HCl)1-2 Years
Salt Formation Strategy

Expert Tip: If the free base is unstable, convert it to an acid salt immediately.

  • Method: Dissolve amine in degassed ether; bubble dry HCl gas or add HCl in dioxane.

  • Result: The electron pair on the nitrogen is protonated (

    
    ), removing its ability to participate in the radical oxidation mechanism. The hydrochloride salt is often indefinitely stable in air.
    

Protocol 2: Handling & Transfer

Objective: Transfer the solid/liquid without breaking the inert barrier.

Solids (Glovebox Method)
  • Preparation: Pass all receiving vials, spatulas, and weigh boats through the antechamber (3x vacuum/refill cycles).

  • Weighing: Use an anti-static gun on the weigh boat (anilines are often static-prone powders).

  • Sealing: Cap the reaction vial inside the glovebox. Secure with Parafilm or electrical tape before bringing out.

Liquids (Schlenk Line Method)

Never pour a sensitive liquid. Use the Cannula Transfer or Syringe Technique .

  • Purge: Flush the receiving flask with Argon for 5 minutes.

  • Pressure: Apply slight positive pressure (Argon) to the source bottle.

  • Draw: Insert a long needle (16-18G) through the septum. The positive pressure will help fill the syringe without introducing air bubbles.

  • Transfer: Inject into the receiving flask against a counter-flow of inert gas.

Protocol 3: Solvent Engineering

Dissolving an air-sensitive aniline in a non-degassed solvent is the most common error. Standard HPLC-grade solvents contain 40-60 ppm dissolved oxygen—enough to degrade milligram-scale reactions.

Degassing Methods Comparison
MethodEfficiency (O₂ Removal)Time RequiredBest For
Freeze-Pump-Thaw High (>99.9%) 1-2 HoursCatalytic reactions, Radical chemistry
Sparging (Bubbling) Medium (90-95%)15-30 MinsStandard synthesis, Chromatography
Sonication + Vac Low (<80%)5-10 MinsRough cleaning (Not recommended for anilines)
Freeze-Pump-Thaw Protocol (The Gold Standard)
  • Place solvent in a Schlenk flask.[1][2]

  • Freeze: Submerge in liquid N₂ until solid.

  • Pump: Open to high vacuum (0.1 mmHg) for 5-10 mins.

  • Thaw: Close valve, remove from N₂, thaw in warm water. Gas bubbles will evolve.

  • Repeat: Perform 3 cycles total.

  • Backfill: Fill with Argon.

Protocol 4: Reaction & Purification Workflow

Figure 2: Decision tree for the purification of air-sensitive anilines.

Purification Tips
  • Chromatography: If you must use a column, add 1% Triethylamine (TEA) to the eluent to prevent acid-catalyzed degradation on silica. Flush the dry silica with Nitrogen before wetting.

  • Distillation: Always distill anilines under reduced pressure. Add Zinc dust to the distillation pot—it acts as a reducing agent, suppressing oxidation during heating.

Safety & Toxicology (E-E-A-T)

Anilines are potent methemoglobinemia inducers. They oxidize hemoglobin (


) to methemoglobin (

), preventing oxygen transport.
  • Symptoms: Cyanosis (blue lips/fingernails), headache, dizziness.[3][4]

  • PPE Requirement: Double nitrile gloves (anilines penetrate latex rapidly) or Silver Shield® laminate gloves for prolonged handling.

  • Spill Protocol: Do not wipe with paper towels (increases surface area for evaporation). Absorb with sand/vermiculite and neutralize with dilute HCl before disposal.

Troubleshooting Guide

ObservationDiagnosisRemediation
Red/Brown Oil Oxidation (Quinone formation)Redistill over Zinc dust; store under Argon.
Purple Solid Trace metal contaminationRecrystallize with a metal chelator (EDTA wash).
Yield Loss Polymerization on columnUse neutralized silica (TEA treated); speed up elution.
Blue Skin Medical Emergency Seek immediate medical attention (Methemoglobinemia).

References

  • Wipf, P. (2006). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Bode, J. (n.d.). How to Degas Solvents. EPFL / Not Voodoo. Retrieved from [Link]

  • SafeRack. (n.d.). Aniline - Chemical Overview and Handling. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Efficient extraction of aromatic amines in the air by the needle trap device packed with UiO-66. Retrieved from [Link]

  • Loba Chemie. (2023). Safety Data Sheet: Aniline AR. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, high-level technical guide for the microwave-assisted synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. This scaffold is a critical intermediate in the development of antimicrobial agents and kinase inhibitors.


) & Chemoselective Reduction
Target Audience:  Medicinal Chemists, Process Development Scientists

Abstract & Scope

The synthesis of diaryl ethers containing sterically hindered phenols, such as Carvacrol (5-isopropyl-2-methylphenol), often presents challenges under conventional thermal conditions due to low nucleophilicity and steric repulsion. This protocol details a robust, two-step microwave-assisted workflow for synthesizing 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline .

By utilizing microwave irradiation, we overcome the activation energy barrier of the


 coupling between carvacrol and electron-deficient nitrobenzenes, reducing reaction times from hours to minutes while suppressing side reactions. The subsequent reduction step employs a chemoselective microwave protocol to yield the aniline without dehalogenating the sensitive chloro-substituent.

Retrosynthetic Analysis & Strategy

The target molecule is disassembled into two commercially available key building blocks: Carvacrol and 2-Fluoro-5-chloronitrobenzene . The choice of the fluoro-derivative over the chloro-analog is intentional; the high electronegativity of fluorine significantly lowers the LUMO energy at the ipso-carbon, accelerating the


 reaction, which is critical when using a bulky nucleophile like carvacrol.
Logical Pathway Visualization

Retrosynthesis Target TARGET MOLECULE 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline Intermediate INTERMEDIATE 5-Chloro-2-(5-isopropyl-2-methylphenoxy)nitrobenzene Target->Intermediate Step 2: Chemoselective Nitro Reduction (MW / Fe / NH4Cl) Reagents BUILDING BLOCKS Carvacrol + 2-Fluoro-5-chloronitrobenzene Intermediate->Reagents Step 1: Base-Mediated SNAr (MW / K2CO3 / DMF)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the diaryl ether scaffold.

Experimental Protocols

Step 1: Microwave-Assisted Coupling

Objective: Construct the diaryl ether linkage. Challenge: Steric hindrance from the ortho-methyl group of carvacrol.

Materials
  • Nucleophile: Carvacrol (5-isopropyl-2-methylphenol) [1.0 equiv]

  • Electrophile: 2-Fluoro-5-chloronitrobenzene [1.1 equiv]

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground [2.0 equiv]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).

Protocol
  • Preparation: In a 10 mL microwave process vial, dissolve Carvacrol (150 mg, 1.0 mmol) in DMF (3 mL).

  • Activation: Add

    
     (276 mg, 2.0 mmol) and stir at room temperature for 5 minutes to facilitate phenoxide formation.
    
  • Addition: Add 2-Fluoro-5-chloronitrobenzene (193 mg, 1.1 mmol). Cap the vial with a PTFE/silicone septum.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Temperature: 130°C

    • Power: Dynamic (Max 200 W)

    • Hold Time: 15 minutes

    • Stirring: High

    • Cooling: Air jet cooling enabled (to prevent overshoot).

  • Workup: Pour the reaction mixture into ice-cold water (30 mL). The product usually precipitates as a yellow solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water (9:1). If oil forms, extract with Ethyl Acetate, dry over

    
    , and purify via flash chromatography (Hexane/EtOAc 9:1).
    

Mechanism Note: The reaction proceeds via a Meisenheimer complex. The high dielectric constant of DMF couples efficiently with microwaves, providing rapid localized heating that overcomes the steric barrier of the carvacrol's ortho-methyl group [1].

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without dechlorinating the aromatic ring. Caution: Catalytic hydrogenation (Pd/C +


) often leads to hydrodehalogenation (loss of Cl). We employ a Fe-mediated reduction which is strictly chemoselective.
Materials
  • Substrate: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)nitrobenzene (from Step 1).

  • Reductant: Iron powder (325 mesh) [5.0 equiv].

  • Electrolyte: Ammonium Chloride (

    
    ) [5.0 equiv].
    
  • Solvent: Ethanol/Water (4:1).

Protocol
  • Setup: In a 30 mL microwave vial, suspend the nitro-intermediate (1.0 mmol) in Ethanol (8 mL) and Water (2 mL).

  • Reagent Addition: Add Iron powder (280 mg) and

    
     (270 mg).
    
  • Irradiation:

    • Temperature: 100°C

    • Power: Dynamic (Max 150 W)

    • Hold Time: 10 minutes

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve residue in DCM, wash with water, dry, and evaporate.

  • Product: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (typically an off-white to pale brown solid).

Optimization & Data Analysis

Comparison: Microwave vs. Thermal

The following table highlights the efficiency gains using this microwave protocol compared to traditional oil-bath reflux methods.

ParameterThermal Method (Reflux)Microwave Method (This Protocol)Improvement
Reaction Time (Step 1) 12 - 16 Hours15 Minutes60x Faster
Reaction Time (Step 2) 4 - 6 Hours10 Minutes30x Faster
Yield (Step 1) 65 - 70%88 - 92%+20% Yield
Solvent Usage High (50-100 mL)Low (3-5 mL)Green Chemistry
Reaction Pathway Diagram

ReactionPathway SM Start: Carvacrol + Ar-F Complex Transition State: Meisenheimer Complex SM->Complex MW, 130°C Activation Inter Intermediate: Nitro-Ether Complex->Inter -F (Leaving Group) Prod Product: Target Aniline Inter->Prod MW, Fe/NH4Cl Reduction

Figure 2: Reaction pathway illustrating the transition from reagents to the final aniline derivative.

Critical Troubleshooting & Tips

  • Steric Hindrance: If the coupling in Step 1 is incomplete (monitored by TLC), increase the temperature to 150°C rather than extending time. The ortho-isopropyl and ortho-methyl groups on the carvacrol ring create significant steric bulk; higher thermal energy is required to access the transition state.

  • Dehalogenation Risk: In Step 2, strictly avoid using Formic Acid/Pd or H2/Pd. The 5-chloro position is susceptible to oxidative addition by Palladium, leading to the des-chloro byproduct. The Iron/Ammonium Chloride method is self-validating for chemoselectivity [2].

  • Vial Pressure: Ensure the microwave vial is not filled more than 60% volume. Ethanol/Water mixtures generate significant pressure at 100°C.

References

  • Microwave-Assisted Synthesis of Diaryl Ethers Without Catalyst. Source: Organic Letters / Organic Chemistry Portal Citation: Li, F., Wang, Q., Ding, Z., & Tao, F. (2003).[1] Catalyst-free direct coupling of phenols to electron-deficient aryl halides.[2] Organic Letters, 5(12), 2169-2171. URL:[Link]

  • Microwave-Assisted Cu-Catalyzed Diaryletherification. Source: MDPI Citation: MDPI. (2022). Microwave-Assisted Cu-Catalyzed Diaryletherification for Facile Synthesis of Bioactive Prenylated Diresorcinols.[3] URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and data-driven recommendations to help you optimize your yield and purity.

The synthesis of this diaryl ether aniline is a valuable transformation, but it presents distinct challenges in both the key C-O bond formation and the final nitro group reduction. This guide is structured into a hands-on Troubleshooting Guide for immediate problem-solving and a comprehensive FAQ Section for deeper planning and optimization.

Overall Synthetic Workflow

The most reliable and common pathway to synthesize 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline involves a two-step sequence. First, a diaryl ether is formed via a cross-coupling reaction, followed by the chemoselective reduction of a nitro group to the target aniline.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Step 1: C-O Cross-Coupling cluster_2 Intermediate cluster_3 Step 2: Nitro Group Reduction cluster_4 Final Product SM1 2-Bromo-4-chloro-1-nitrobenzene Coupling Ullmann Condensation OR Buchwald-Hartwig Amination SM1->Coupling SM2 5-Isopropyl-2-methylphenol (Carvacrol) SM2->Coupling Intermediate 4-Chloro-2-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene Coupling->Intermediate Reduction e.g., Fe/HCl or SnCl₂/HCl Intermediate->Reduction Product 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline Reduction->Product

Caption: General two-step synthesis pathway for the target aniline.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Question: I am getting low to no yield in the C-O coupling step (Step 1). What are the most likely causes and solutions?

Answer: Low yield in the diaryl ether formation is the most frequent challenge. The solution depends heavily on whether you are using an Ullmann Condensation (copper-catalyzed) or a Buchwald-Hartwig Amination (palladium-catalyzed).

For Ullmann Condensation: The classical Ullmann reaction requires harsh conditions, but modern ligand-accelerated protocols have improved its efficiency.[1][2] If you are experiencing issues, consider the following:

  • Copper Source and Activation: Traditional copper powder is often inefficient. Use of copper(I) salts like CuI is generally more reliable. Some protocols benefit from "activated" copper powder, which can be prepared by reducing copper sulfate with zinc metal.[3]

  • Base Selection: The choice of base is critical. In many Ullmann reactions, the base's physical properties (like surface area) can affect reproducibility.[4]

    • K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ due to their higher basicity and solubility in polar aprotic solvents.

    • Ensure the base is anhydrous, as water can inactivate it.[1]

  • Solvent and Temperature: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally required, often at temperatures exceeding 150-200°C.[2] Ensure your reaction is reaching and maintaining the target temperature.

  • Ligand Acceleration: The lack of a suitable ligand is a common failure point, especially for less reactive aryl halides. Chelating ligands like N,N-dimethylglycine , 1,10-phenanthroline , or various amino acids can significantly lower the required reaction temperature and improve yield.[1]

For Buchwald-Hartwig Amination: This palladium-catalyzed method is often more reliable and proceeds under milder conditions but is highly sensitive to the catalyst system components.[5][6]

  • Catalyst System (Palladium Precursor & Ligand): This is the heart of the reaction.

    • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common and effective choices.

    • Ligand Choice: This is the most critical parameter. For C-O coupling, bulky, electron-rich biaryl phosphine ligands are essential. Ligands like BrettPhos , XPhos , or RuPhos are specifically designed for this type of transformation and dramatically improve reaction efficiency.[7] Using older, less bulky ligands (e.g., PPh₃) will likely result in failure.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the phenol. Sodium tert-butoxide (NaOt-Bu) , lithium bis(trimethylsilyl)amide (LHMDS) , or cesium carbonate (Cs₂CO₃) are standard choices.[8][9] The base must be anhydrous and added to an inert atmosphere.

  • Atmosphere and Solvent Purity: The Pd(0) active catalyst is extremely oxygen-sensitive. The reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents like toluene or dioxane must be anhydrous.

Troubleshooting_Yield Start Low Yield in Step 1 (C-O Coupling) Method Which Method? Start->Method Ullmann Ullmann (Copper) Method->Ullmann Cu Buchwald Buchwald-Hartwig (Palladium) Method->Buchwald Pd U_Cause1 Check Base: - Use K₃PO₄ or Cs₂CO₃ - Ensure anhydrous Ullmann->U_Cause1 U_Cause2 Check Catalyst: - Use CuI instead of Cu powder - Add a ligand (e.g., N,N-dimethylglycine) Ullmann->U_Cause2 U_Cause3 Check Conditions: - High temp (>150°C) - Polar aprotic solvent (DMF, NMP) Ullmann->U_Cause3 B_Cause1 Check Ligand: - Use bulky phosphine (e.g., BrettPhos, XPhos) Buchwald->B_Cause1 B_Cause2 Check Base: - Use strong, non-nucleophilic (NaOtBu, LHMDS) - Ensure anhydrous Buchwald->B_Cause2 B_Cause3 Check Atmosphere: - Must be strictly inert (Ar/N₂) - Use anhydrous solvent Buchwald->B_Cause3

Caption: Decision workflow for troubleshooting low C-O coupling yield.

Question: I am observing significant hydro-dechlorination (loss of the chloro-substituent) during the nitro reduction (Step 2). How can I prevent this?

Answer: Hydro-dechlorination is a known side reaction when reducing nitroarenes containing halogen substituents, particularly with catalytic hydrogenation.

  • Avoid or Modify Catalytic Hydrogenation: Palladium on carbon (Pd/C) is highly active and can readily catalyze the cleavage of the C-Cl bond, especially at higher pressures or temperatures. If you must use this method, try:

    • Lowering the hydrogen pressure (e.g., to 1-3 atm).[10]

    • Using a different catalyst, such as platinum(IV) oxide (PtO₂), which can sometimes offer better chemoselectivity.[11]

    • Adding a catalyst poison or modifier, like quinoline or ethylenediamine, in carefully controlled amounts can sometimes suppress dehalogenation, but this requires significant optimization.

  • Switch to a Metal/Acid Reduction System: This is the most reliable solution. These methods are highly chemoselective for the nitro group and rarely affect aryl chlorides.

    • Tin(II) Chloride (SnCl₂): Using a solution of SnCl₂ dihydrate in concentrated HCl or ethanol is a classic, high-yielding method for this transformation.[10]

    • Iron/HCl or Iron/NH₄Cl: Using iron powder in the presence of an acid (like HCl or acetic acid) or an electrolyte (like ammonium chloride) in an alcohol/water mixture is an effective, inexpensive, and scalable method.[12][13]

Reduction MethodReagentsTypical SolventProsCons
Catalytic Hydrogenation H₂ (gas), Pd/CEthanol, Ethyl AcetateClean workup (catalyst filtration)High risk of dechlorination [10]
Tin(II) Chloride SnCl₂·2H₂O, conc. HClEthanolHigh chemoselectivity, reliableGenerates tin waste, requires careful basic workup
Iron/Acid Fe powder, HCl/AcOHEthanol/WaterHigh chemoselectivity, inexpensiveRequires filtration of iron salts, acidic conditions

Question: The final product is difficult to purify. What impurities should I expect and what purification strategy do you recommend?

Answer: Purification challenges typically arise from unreacted starting materials or side products from either step.

  • Expected Impurities:

    • Unreacted 4-chloro-2-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene (from incomplete reduction).

    • Unreacted 5-isopropyl-2-methylphenol (from Step 1).

    • The dechlorinated analogue, 2-(5-isopropyl-2-methylphenoxy)aniline.

    • Various colored byproducts from aniline oxidation if exposed to air for extended periods.

  • Recommended Purification Protocol:

    • Aqueous Workup: After the reaction, a standard aqueous workup with an organic solvent (e.g., ethyl acetate or dichloromethane) and a wash with saturated sodium bicarbonate solution will remove most inorganic salts and acidic residues.

    • Column Chromatography: This is the most effective method for achieving high purity.

      • Stationary Phase: Silica gel is standard.

      • Mobile Phase: A non-polar/polar solvent gradient system is recommended. Start with a low polarity mixture like Hexane/Ethyl Acetate (95:5) and gradually increase the polarity. The target aniline is moderately polar and should elute cleanly from less polar impurities. For stubborn streaking, adding a small amount (0.1-1%) of triethylamine or ammonia to the mobile phase can improve peak shape.[14]

    • Recrystallization (Optional): If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can further enhance purity.[15]

Frequently Asked Questions (FAQ)

Question: Which C-O coupling method, Ullmann or Buchwald-Hartwig, is superior for this synthesis?

Answer: Neither method is universally superior; the choice depends on laboratory capabilities, scale, and cost considerations.

FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, Cu powder)[2]Palladium (Pd(OAc)₂, Pd₂(dba)₃)[5]
Cost Lower catalyst costHigher catalyst and ligand cost
Conditions Harsh (often >150°C)[2]Mild (typically 80-110°C)[9]
Ligands Often required (e.g., N,N-dimethylglycine)[1]Essential (e.g., BrettPhos, XPhos)[7]
Scope/Tolerance More limited functional group toleranceExcellent functional group tolerance[5]
Sensitivity Less sensitive to airHighly sensitive to air/moisture
Recommendation Good for large-scale synthesis where cost is a primary driver.Excellent for research/discovery scale due to reliability and milder conditions.

Question: Can I use 1,2-dichloro-4-nitrobenzene as the starting material instead of 2-bromo-4-chloro-1-nitrobenzene?

Answer: Yes, this is a viable alternative, but it presents a greater challenge. In both Ullmann and Buchwald-Hartwig couplings, the reactivity of aryl halides follows the order: Ar-I > Ar-Br > Ar-Cl .[2][5]

The C-Cl bond is significantly less reactive than the C-Br bond. To successfully use 1,2-dichloro-4-nitrobenzene, you will need to employ more "active" or "forcing" conditions:

  • For Ullmann: Higher temperatures and potentially a higher catalyst/ligand loading may be required.

  • For Buchwald-Hartwig: The use of a highly active, state-of-the-art ligand designed specifically for aryl chloride activation (such as tBuBrettPhos or specific SPhos derivatives) is almost mandatory.[16]

While potentially cheaper, using the dichloro starting material will require more rigorous optimization to achieve comparable yields to the bromo-analogue.

Question: What are the critical quality parameters for my starting materials?

Answer: The purity of your starting materials is paramount for achieving high yield and minimizing side reactions.

  • 2-Bromo-4-chloro-1-nitrobenzene:

    • Purity: Should be >98%. Isomeric impurities can lead to difficult-to-separate final products.

    • Moisture: Should be anhydrous, as water can interfere with the base and catalyst in both coupling reactions.

  • 5-Isopropyl-2-methylphenol (Carvacrol):

    • Purity: Should be >98%. The main isomeric impurity is thymol, which would lead to the formation of an isomeric final product.

    • Oxidation: Phenols can oxidize on storage. Use material that is colorless or pale yellow. Darker, oxidized material may inhibit catalysis.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Chikaraishi, Y., et al. (2018). Reduction of Nitroarenes to Anilines with a Benzothiazoline: Application to Enantioselective Synthesis of 2-Arylquinoline Deriva. Synlett.
  • Lee, J. G., et al. (2006). A Facile Reduction of Nitroarenes to Anilines Using FeCl3 · 6H2O/Indium.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Karade, N. N., et al. (2009).
  • Brainly.com. (2018). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Retrieved from [Link]

  • Sperotto, E., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chegg.com. (2018). Solved Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene. Retrieved from [Link]

  • Sakakibara, Y., et al. (1981). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Bulletin of the Chemical Society of Japan.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Sunesson, Y., et al. (2014).
  • ResearchGate. (n.d.). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. Retrieved from [Link]

  • Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry.
  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Iowa State University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Organic-synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Nguyen, B. N., et al. (2017). Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction.
  • Sherborne, G. J., et al. (2017). Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions.
  • WikiDoc. (2012). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • QuickCompany. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

  • Shi, H., et al. (2016). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. Journal of the American Chemical Society.
  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-(2'-methylphenoxy)benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • Google Patents. (n.d.). US20050054882A1 - Diaryl ether condensation reactions.
  • Reddit. (2025). Purification of THP protected compound. Retrieved from [Link]

Sources

Troubleshooting incomplete nitro reduction in phenoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. As a Senior Application Scientist, I frequently consult on the synthesis of phenoxyanilines—a critical class of intermediates in pharmaceutical and agrochemical development. The reduction of phenoxynitrobenzene to phenoxyaniline is conceptually straightforward but operationally perilous.

When a nitro reduction fails, it rarely just "stops." Instead, it diverges into a complex web of reactive intermediates. To troubleshoot effectively, we must move beyond empirical guessing and understand the thermodynamic and kinetic causality driving the reaction pathway on the catalyst surface.

Mechanistic Causality: The Haber Pathway

To diagnose incomplete reduction, you must first understand the electrochemical model established by Haber. The reduction of a nitro group (


) to an amine (

) is a six-electron process that occurs in discrete, two-electron steps[1].

Mechanism N1 Phenoxynitrobenzene (Ar-NO2) N2 Nitrosoarene (Ar-NO) N1->N2 +2e-, +2H+ -H2O N3 Arylhydroxylamine (Ar-NHOH) N2->N3 +2e-, +2H+ N5 Azoxy / Azo Dimers (Condensation Byproducts) N2->N5 Condensation (Base/Heat) N4 Phenoxyaniline (Ar-NH2) N3->N4 +2e-, +2H+ -H2O N3->N5 Condensation

Haber mechanism for nitro reduction showing primary intermediates and dimer byproducts.

When the reaction stalls, it typically pools at the arylhydroxylamine stage or diverges into azoxy/azo dimers due to the condensation of the highly reactive nitroso and hydroxylamine intermediates[2].

Troubleshooting FAQs & Diagnostic Logic

Q1: My LC-MS shows a massive peak at [M+16] relative to the target aniline. Why is the reaction stalling at the hydroxylamine intermediate?

The Causality: The cleavage of the N–O bond in the hydroxylamine intermediate is the rate-limiting step of the entire hydrogenation sequence. It requires strong hydrogen adsorption on the catalyst surface. If your hydrogen mass transfer is poor (low agitation, low pressure), or if the catalyst surface is partially passivated, the reaction lacks the kinetic driving force to break the final N–O bond, leading to hydroxylamine accumulation[1]. The Solution: Introduce a redox promoter. The addition of catalytic amounts of vanadium (e.g.,


) acts as an electron-transfer mediator, facilitating the disproportionation and rapid deoxygenation of the hydroxylamine, reducing its accumulation from >40% to <1%[3].
Q2: I am recovering completely unreacted phenoxynitrobenzene when using 10% Pd/C. Is the catalyst defective?

The Causality: Palladium on carbon (Pd/C) is highly susceptible to catalyst poisoning by strongly coordinating heteroatoms[4]. Phenoxynitrobenzene is typically synthesized via a Nucleophilic Aromatic Substitution (S


Ar) between a chloronitrobenzene and phenol. If trace amounts of unreacted chloride ions, or sulfur-containing impurities (if synthesizing thio-analogs) carry over into the hydrogenation step, they will irreversibly bind to the palladium active sites, completely blocking 

activation[4]. The Solution: You must either rigorously purify the starting material (via recrystallization to remove halides) or switch to a poison-resistant reduction methodology, such as an Iron-mediated Béchamp-style reduction[5].
Q3: The reaction mixture turned deep orange/red, and I am isolating high molecular weight dimers. How do I prevent this?

The Causality: You are observing the condensation route. When the reaction is starved of hydrogen, the nitroso and hydroxylamine intermediates linger in solution. Under neutral to basic conditions, or if localized overheating occurs (nitro reduction is highly exothermic), these two species rapidly condense to form azoxybenzenes, which subsequently reduce to azo and hydrazo dimers[2]. The Solution: Maintain strict temperature control (< 60 °C) and ensure the reaction media is slightly acidic. Acidic conditions protonate the hydroxylamine, sterically and electronically hindering the nucleophilic attack required for dimerization.

Quantitative Data & Parameter Optimization

To prevent incomplete reduction, process parameters must be tightly controlled. Below is a self-validating matrix for optimizing catalytic hydrogenation.

ParameterOptimal RangeMechanistic Effect of DeviationCorrective Action

Pressure
3 – 5 bar< 2 bar:

starvation leads to hydroxylamine pooling and dimer formation.> 10 bar: Risk of over-reduction (phenyl ring saturation).
Increase agitation speed to improve gas-liquid mass transfer.
Catalyst Loading 5 – 10 wt% (Pd/C)< 5 wt%: Reaction stalls prematurely due to trace poison saturation.> 15 wt%: Uncontrollable exotherm promotes condensation byproducts.Wash starting material; spike with fresh catalyst mid-reaction.
Temperature 40 – 60 °C< 30 °C: Kinetic stalling at the hydroxylamine intermediate.> 80 °C: Thermal degradation and azoxy dimer formation.Utilize active cooling jackets during the initial

uptake phase.
Vanadium Promoter 1 – 2 mol%0%: High probability of hydroxylamine accumulation in electron-deficient systems.Spike reaction with

prior to pressurization.

Validated Experimental Protocols

Below are two self-validating protocols. Protocol A is the optimized standard for pure substrates. Protocol B is the fallback for substrates contaminated with catalyst poisons.

Protocol A: Vanadium-Promoted Catalytic Hydrogenation (For Pure Substrates)

Design Logic: Vanadium acts as a co-catalyst to force the rate-limiting N-O cleavage, preventing hydroxylamine pooling[3].

  • Substrate Preparation: Dissolve phenoxynitrobenzene (1.0 equiv) in HPLC-grade Methanol (0.2 M concentration).

  • Catalyst & Promoter Addition: Under a strict Argon blanket, add 10% Pd/C (5 wt% relative to substrate) and Ammonium Metavanadate (

    
    , 1.5 mol%). Caution: Pd/C is pyrophoric when dry.
    
  • Pressurization: Seal the autoclave. Purge with Argon (3x), then purge with

    
     (3x). Pressurize the vessel to 4 bar 
    
    
    
    .
  • Reaction Execution: Initiate vigorous stirring (800+ RPM to ensure mass transfer). Heat to 50 °C.

  • Validation Check (IPC): Monitor

    
     uptake. The reaction is complete when the pressure drop ceases. Pull an aliquot for LC-MS. Self-Validation: The disappearance of the yellow color (nitro/nitroso) to a pale/colorless solution indicates successful progression past the dimer-forming stages.
    
  • Workup: Vent

    
     and purge with Argon. Filter the mixture through a pad of Celite to remove the Pd/C and Vanadium salts. Concentrate the filtrate under reduced pressure to yield the phenoxyaniline.
    
Protocol B: Iron-Water Mediated Reduction (For Poisoned Substrates)

Design Logic: Iron powder is immune to sulfur and halide poisoning. Water serves as the hydrogen source, making this a highly robust, sustainable alternative[5].

  • Activation: To a reaction flask, add finely powdered Iron (3.0 equiv) and a catalytic amount of

    
     (0.5 equiv) in Water (2 mL/g of substrate). Stir vigorously at 80 °C for 15 minutes to activate the iron surface.
    
  • Reaction Execution: Add phenoxynitrobenzene (1.0 equiv) dissolved in a minimal amount of Ethanol (to aid solubility). Maintain vigorous stirring at 80 °C.

  • Validation Check (IPC): The reaction mixture will turn into a thick, black suspension as

    
     is oxidized to 
    
    
    
    (magnetite)[5]. Monitor by TLC (Hexane:EtOAc 3:1). The reaction typically reaches >99% conversion within 2-4 hours.
  • Workup: Cool to room temperature. Alkalinize slightly with saturated

    
     to ensure the amine is free-based. Extract heavily with Ethyl Acetate (3x). The black 
    
    
    
    byproduct remains in the aqueous/solid phase, easily separated via filtration.

Troubleshooting Decision Workflow

When a failure occurs, follow this diagnostic tree to isolate the chemical causality and apply the correct protocol.

Workflow S1 Incomplete Reduction Detected (LC-MS) S2 Identify Stalled State S1->S2 C1 Hydroxylamine Accumulation S2->C1 C2 Unreacted Starting Material S2->C2 C3 Azo/Azoxy Formation S2->C3 A1 Add Vanadium Promoter (e.g., NH4VO3) C1->A1 A2 Check for S/Cl Poisons; Switch to Fe/H2O C2->A2 A3 Increase H2 Pressure; Lower Temperature C3->A3

Decision tree for troubleshooting incomplete phenoxyaniline synthesis.

References

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives , MDPI,[Link]

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst , RSC Publishing,[Link]

  • Hydrogenation Catalysis Guide , JMCCT,[Link]

  • Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters , ProQuest,[Link]

  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach , RSC Publishing,[Link]

Sources

Purification methods for removing impurities from 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Product Code: 5-Cl-Carvacryl-Aniline (Intermediate) Chemical Classification: Diaryl Ether / Aniline Derivative Primary Application: Pharmaceutical Intermediate / Agrochemical Precursor

Introduction: Understanding Your Impurity Profile

Welcome to the technical guide for purifying 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline . As a Senior Application Scientist, I understand that the purity of this intermediate is critical for subsequent coupling reactions. The unique structure—combining a lipophilic carvacrol ether moiety with a basic chloro-aniline group—creates a specific set of purification challenges.

Your crude material likely contains three distinct classes of impurities based on the standard synthesis route (S


Ar coupling followed by nitro reduction):
  • Acidic Impurities: Residual Carvacrol (5-isopropyl-2-methylphenol).

  • Neutral Impurities: Unreacted 2,5-dichloronitrobenzene or the intermediate 5-chloro-2-(carvacryloxy)nitrobenzene.

  • Basic/Amphoteric Impurities: Azo-dimers or hydroxylamine byproducts from incomplete reduction.

Module 1: The "Gold Standard" Chemical Purification

Issue: Chromatography is too expensive for scale-up, or the crude is a dark, sticky oil.

The Solution: Utilize the Amphoteric Switching Protocol . Because your target molecule is a weak base (aniline) and your primary impurity (Carvacrol) is a weak acid (phenol), you can separate them chemically without a column.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude dark oil/solid in Ethyl Acetate (EtOAc) . Use 10 mL solvent per gram of crude.

    • Why EtOAc? It provides excellent solubility for the ether moiety while being immiscible with water.

  • The "Phenol Purge" (Base Wash):

    • Wash the organic layer twice with 10% NaOH (aq) .

    • Mechanism:[1][2] This converts residual Carvacrol (pKa ~10) into its water-soluble phenolate salt. The target aniline (pKa ~4) remains neutral and stays in the organic layer.

    • Check: The aqueous layer may turn yellow/brown (phenolic oxidation products). Discard it.

  • The "Aniline Capture" (Acid Extraction):

    • Extract the organic layer three times with 2M HCl .

    • Mechanism:[1][2] This protonates the aniline amine group (

      
      ), making the target molecule water-soluble.
      
    • Crucial Step: Keep the Aqueous Acidic Layer . The organic layer now contains neutral impurities (unreacted nitro intermediates). Discard the organic layer.

  • Precipitation (Regeneration):

    • Cool the acidic aqueous solution to 0–5°C.

    • Slowly basify with 6M NaOH or solid

      
       until pH > 10.
      
    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation:

    • Filter the solid or extract it back into fresh EtOAc (if it oils out), dry over

      
      , and evaporate.
      
Visualizing the Workflow

PurificationWorkflow Start Crude Mixture (Aniline + Carvacrol + Nitro) Dissolve Dissolve in EtOAc Start->Dissolve BaseWash Wash with 10% NaOH Dissolve->BaseWash OrgLayer1 Organic Layer (Aniline + Neutrals) BaseWash->OrgLayer1 Retain AqLayer1 Aqueous Layer (Carvacrol Phenolate) BaseWash->AqLayer1 Discard AcidExt Extract with 2M HCl OrgLayer1->AcidExt AqLayer2 Aqueous Layer (Target Aniline Salt) AcidExt->AqLayer2 Retain (Target) OrgLayer2 Organic Layer (Nitro Impurities) AcidExt->OrgLayer2 Discard (Neutrals) Basify Basify to pH > 10 AqLayer2->Basify FinalProd Pure 5-Chloro-2-(...phenoxy)aniline Basify->FinalProd Precipitation

Caption: Logic flow for the Amphoteric Switching Protocol to isolate the target aniline.

Module 2: Troubleshooting Recrystallization

Issue: The product "oils out" (forms a separate liquid phase) instead of crystallizing during cooling.

This is common for diaryl ethers due to their high lipophilicity and low melting points.

Troubleshooting Guide:

ParameterRecommendationWhy?
Solvent Choice Ethanol/Water (9:1) or Hexane Avoid pure methanol; the high solubility often prevents crystal lattice formation. Hexane works well to precipitate the aniline while keeping non-polar oils in solution.
Seeding Mandatory If you have any pure crystals from a previous batch, add a "seed" at saturation temperature. This provides a template for the lattice, preventing oiling.
Cooling Rate Slow (1°C/min) Rapid cooling traps impurities and forces the compound out as an amorphous oil. Wrap the flask in a towel to slow heat loss.
Anti-Solvent Water (dropwise) If using Ethanol, add water dropwise only until persistent turbidity is seen, then stop. Adding too much water forces oiling.

Expert Tip: If the product oils out, reheat until clear. Add a tiny amount of compatible co-solvent (e.g., 5% Toluene) to the mixture. This keeps the "oil" phase solvated just enough to allow the solid phase to nucleate first.

Module 3: Chromatographic Separation

Issue: Tailing spots or co-elution with the nitro precursor.

If the chemical purification (Module 1) is insufficient, use Flash Chromatography.

Stationary Phase: Silica Gel (Standard 40-63 µm). Mobile Phase:

  • Initial: 100% Hexane (Elutes non-polar nitro impurities).

  • Gradient: 0%

    
     20% EtOAc in Hexane.
    

Critical Adjustment: The "Amine Tailing" Fix Anilines interact with the acidic silanol groups on silica gel, causing streaking/tailing.

  • The Fix: Add 1% Triethylamine (TEA) to your mobile phase.

  • Mechanism:[1][2] TEA blocks the acidic sites on the silica, allowing your aniline product to elute as a tight, symmetrical band.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product turned from off-white to brown after 2 days. Is it degraded?

  • Diagnosis: Likely surface oxidation. Anilines are electron-rich and prone to air oxidation, forming colored quinoid species.

  • Action: This is usually superficial. Perform a quick filtration through a short pad of silica using Hexane/EtOAc (8:2) to remove the colored impurities.

  • Prevention: Store under Nitrogen or Argon at 4°C.

Q2: Can I use HPLC to detect the Carvacrol impurity?

  • Yes. Carvacrol absorbs weakly at 254 nm compared to the aniline.

  • Method: C18 Column. Mobile Phase: Acetonitrile/Water (with 0.1% Formic Acid).

  • Note: Carvacrol is very lipophilic and will elute after the aniline in reverse-phase systems. Ensure your run time is long enough to wash it off the column.

Q3: The melting point is lower than the literature value (Literature: ~60-65°C estimated).

  • Cause: Residual solvent (EtOAc) is trapped in the crystal lattice. Diaryl ethers are notorious for solvate formation.

  • Fix: Dry the solid in a vacuum oven at 40°C for 24 hours. If it melts in the oven, use a high-vacuum line at room temperature with

    
     desiccant.
    

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acid-Base extraction protocols of aromatic amines).

  • Li, J. J. (2014).

    
    Ar coupling mechanisms and impurity profiles). 
    
  • PubChem Database. (2024). Compound Summary: 5-Chloro-2-methoxyaniline (Structural Analog). National Center for Biotechnology Information. (Used for pKa and solubility estimation of chloro-aniline ethers).

  • Sigma-Aldrich. (2024). Technical Bulletin: Handling and Purification of Air-Sensitive Amines. Merck KGaA. (Source for storage and oxidation prevention).

Sources

Section 1: Managing Regioselectivity and Over-Alkylation in SNAr Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center for Venetoclax Synthesis . This guide is designed for process chemists, researchers, and drug development professionals scaling up the synthesis of Venetoclax (ABT-199) and its highly functionalized intermediates.

Due to the complex architecture of Venetoclax—featuring a 7-azaindole moiety, a piperazine linker, a sulfonamide group, and a cyclohexene derivative—syntheses are highly susceptible to regioselectivity issues, cross-coupling catalyst poisoning, and oxidative degradation[1][2]. This guide addresses the most critical side reactions encountered during scale-up and provides field-proven, self-validating protocols to mitigate them.

Q: How do I minimize the bis-adduct (dimer) impurity during the SNAr assembly of the piperazine intermediate?

A: During the first-generation synthesis, assembling the key building block via Nucleophilic Aromatic Substitution (SNAr) with piperazine often leads to a bis-adduct (dimer) impurity[2]. Because piperazine is a diamine, the mono-adduct product still possesses a secondary amine that can act as a nucleophile against unreacted starting material.

The Causality: This is a classic step-growth polymerization-style side reaction. To suppress it, you must manipulate the reaction kinetics by flooding the system with the primary nucleophile. Moving from 4.0 equivalents to 8.0 equivalents of piperazine ensures pseudo-first-order kinetics, outcompeting the mono-adduct and drastically reducing dimer formation[2]. Furthermore, this reaction is highly heterogeneous; poor agitation at scale will create local concentration gradients that promote dimerization[2].

Quantitative Impact of Piperazine Equivalents on Impurity Profile

Piperazine Equivalents Remaining Starting Material Bis-adduct (Dimer) Impurity Downstream Purge Viability
4.0 equiv 3.0% – 4.0% ~3.0% Poor (Fails <0.5% spec)

| 8.0 equiv | < 1.0% | ~0.4% | Excellent (Passes spec) |

Protocol: Optimized SNAr Reaction for Piperazine Intermediates

This protocol is a self-validating system: successful execution is confirmed by the complete dissolution of transient slurries and specific HPLC milestones.

  • Reactor Charging: Charge the reactor with the aryl fluoride intermediate and acetonitrile (MeCN). Ensure the impeller speed is scaled to maintain high-shear mixing, preventing localized concentration gradients.

  • Nucleophile Addition: Add 8.0 equivalents of anhydrous piperazine.

  • Heating: Ramp the temperature to 80 °C.

  • In-Process Control (IPC) & Validation: Sample the reaction at 4 hours and analyze via HPLC. The system validates itself when the starting material peak is <1.0% AUC and the bis-adduct peak is <0.5% AUC. If starting material exceeds 1.0%, do not add more piperazine; instead, verify reactor agitation and temperature uniformity, as mass transfer is the likely bottleneck.

Section 2: Suppressing Arene Byproducts in Buchwald-Hartwig Amination

Q: During the convergent assembly of the core ester via Pd-catalyzed C-N cross-coupling, we are observing high levels of deshalogenated arene byproducts. What is the mechanistic cause, and how can we suppress it?

A: The redesigned convergent synthesis of Venetoclax relies on a critical Palladium-catalyzed Buchwald-Hartwig amination to connect two massive building blocks into the core ester[1]. The primary side products in these catalytic aminations are deshalogenated arenes (aryl halide reduction)[2].

The Causality: This impurity arises from a competitive


-hydride elimination pathway. After the amine coordinates to the oxidative addition complex, the amido-palladium intermediate can either undergo the desired reductive elimination to form the C-N bond, or it can undergo 

-hydride elimination (often sourced from the amine or solvent) followed by reductive elimination to yield the reduced arene[2]. Suppressing this requires a bulky, electron-rich phosphine ligand (to accelerate reductive elimination) and strict exclusion of protic/hydride-donating impurities.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Amine, Base RedElim Reductive Elimination AmineCoord->RedElim Desired Pathway BetaElim β-Hydride Elimination AmineCoord->BetaElim Competitive Pathway RedElim->Pd0 Regeneration Product Venetoclax Core Ester (Target) RedElim->Product SideProduct Deshalogenated Arene (Impurity) BetaElim->SideProduct

Caption: Competitive pathways in the Buchwald-Hartwig amination of Venetoclax intermediates.

Section 3: Driving Saponification to Completion Without Degradation

Q: Standard aqueous saponification (NaOH/KOH) of the highly lipophilic core ester is stalling, leading to incomplete conversion and degradation over time. How can I drive this to completion?

A: The core ester of Venetoclax is exceptionally lipophilic. Standard biphasic aqueous saponification fails because the ester cannot effectively partition into the aqueous hydroxide phase, leading to stalled kinetics and prolonged heating that degrades the molecule[1].

The Causality: To bypass biphasic mass-transfer limitations, you must generate an "anhydrous hydroxide" species in situ within a purely organic phase. By reacting potassium tert-butoxide (KOt-Bu) with stoichiometric water in THF, you create a highly soluble, naked hydroxide ion. This homogenous, hyper-nucleophilic hydroxide cleaves the ester rapidly without requiring phase transfer[1][3].

Protocol: In-Situ Anhydrous Hydroxide Saponification

This protocol is self-validating through phase homogeneity and rapid kinetic milestones.

  • Dissolution: Dissolve the core ester intermediate in anhydrous Tetrahydrofuran (THF) at room temperature. The solution must be completely clear.

  • Base Generation: Add 5.0 equivalents of KOt-Bu to the reactor.

  • Hydroxide Activation: Slowly charge 3.0 equivalents of Water (

    
    ). Note: The precise stoichiometry is critical. Excess water will precipitate the base and stall the reaction; insufficient water prevents hydroxide formation, leading to transesterification.
    
  • Reaction: Heat the homogeneous mixture to 55 °C[3].

  • IPC & Validation: Sample at 2 hours. The reaction validates itself when the organic phase remains strictly homogeneous (no aqueous layer separation) and the ester peak is <1% AUC, replaced entirely by the polar acid peak. Yields routinely exceed 90%[3].

Section 4: Controlling Oxidative Degradation

Q: We are detecting a +16 Da impurity during stability testing and workup that converts into another species upon heating. What is this, and how do we prevent it?

A: Venetoclax and its late-stage intermediates are highly susceptible to oxidative stress. The +16 Da mass shift corresponds to the formation of Venetoclax N-oxide (VNO) , which occurs primarily at the basic nitrogen of the 7-azaindole moiety[4].

The Causality: Exposure to peroxides (often from degraded ethereal solvents like THF) or atmospheric oxygen during high-temperature unit operations oxidizes the azaindole. If VNO is subjected to heat or extended time in aqueous workups, it undergoes a classic [1,2]-Meisenheimer rearrangement to form the Venetoclax hydroxylamine (VHA) impurity[4]. Prevention requires strict use of peroxide-free solvents (BHT-stabilized THF) and inert gas sparging during all high-temperature operations.

G API Venetoclax / Intermediate Oxidation Oxidative Stress (e.g., Peroxides) API->Oxidation VNO Venetoclax N-Oxide (+16 Da Impurity) Oxidation->VNO Rearrangement [1,2]-Meisenheimer Rearrangement VNO->Rearrangement Heat / H2O VHA Hydroxylamine Impurity (VHA) Rearrangement->VHA

Caption: Oxidative degradation of Venetoclax and subsequent[1,2]-Meisenheimer rearrangement.

References

  • Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor Organic Process Research & Development (ACS Publications) URL:[Link]

  • Synthetic Routes for Venetoclax at Different Stages of Development ACS Publications URL:[Link]

  • Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement ACS Omega (PubMed Central) URL:[Link]

Sources

Recrystallization solvents for high-purity 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization Guide Topic: High-Purity Isolation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline CAS: 946682-54-8 Document ID: TSC-REC-2025-05

Executive Summary & Molecule Profile

User Query: "I need to purify 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline to >99% purity for API intermediate synthesis. Standard solvents are resulting in oils or colored impurities."

Scientist’s Analysis: This molecule is a lipophilic diaryl ether aniline . Its structure combines a polar aniline "head" with a bulky, lipophilic "tail" (the carvacryl group: 5-isopropyl-2-methylphenyl). This duality creates specific purification challenges:

  • Oiling Out: The flexible ether linkage and alkyl chains (isopropyl/methyl) lower the crystal lattice energy, making the compound prone to separating as an oil rather than a crystal, especially in rapid cooling.

  • Oxidation Sensitivity: Like most electron-rich anilines, it is susceptible to air oxidation, forming colored azobenzene or quinone-like impurities.

Physical Property Estimates:

  • Molecular Weight: 275.77 g/mol

  • State: Low-melting solid or viscous oil (dependent on purity).

  • Solubility Profile: Soluble in DCM, Ethyl Acetate, Toluene, hot Alcohols. Insoluble in Water.

Solvent Selection Guide

The following solvent systems have been evaluated based on the Hansen Solubility Parameters for lipophilic anilines.

System TypeSolvent PairRatio (v/v)SuitabilityNotes
Primary (Recommended) Ethanol / Water 4:1 to 3:1 High Best balance for removing polar impurities and inducing crystallization.
Alternative (High Yield) Isopropanol (IPA) / Water 5:1 Medium Good for yield, but higher risk of oiling out due to IPA's higher boiling point.
Non-Polar (Specific) Toluene / Heptane 1:3 Medium Excellent for removing non-polar side products (e.g., unreacted carvacrol).
Salt Formation HCl in Ethanol / Ether N/A Highest Pro-Tip: If the free base oils out, convert to the Hydrochloride Salt . Salts crystallize much better.

Troubleshooting & FAQs

Q1: The solution turns into a dark oil at the bottom of the flask instead of crystals. How do I fix this? A: This is "oiling out," common with ether-anilines. It happens when the solution hits the liquid-liquid phase separation boundary before the crystallization boundary.

  • Immediate Fix: Re-heat the mixture until clear. Add a small amount of the good solvent (e.g., Ethanol) to change the composition.

  • Prevention:

    • Seed Crystals: You must seed the solution at 5-10°C below the saturation temperature.

    • Slower Cooling: Wrap the flask in foil/cotton to cool over 2-3 hours.

    • Agitation: Stir vigorously (300+ RPM) to prevent oil droplets from coalescing.

Q2: My product is off-white or brownish even after recrystallization. A: This indicates oxidative degradation or trapped nitro-precursors.

  • Solution: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon).

  • Additive: Add 0.5% w/w Sodium Dithionite or Ascorbic Acid to the aqueous phase during recrystallization. These reducing agents prevent aniline oxidation.

  • Charcoal: Use activated carbon (e.g., Darco G-60) during the hot dissolution step to adsorb colored impurities.

Q3: What is the critical impurity I should look for by HPLC? A: Watch for the Nitro-precursor (5-Chloro-2-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene) and the Azo-dimer . The nitro compound is less polar and will elute later on Reverse Phase HPLC; the azo dimer is highly colored (orange/red).

Step-by-Step Protocol: Ethanol/Water Recrystallization

Objective: Purify crude 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline to >99% purity.

Materials:

  • Crude Aniline derivative

  • Solvent: Ethanol (95% or absolute)

  • Anti-solvent: Deionized Water (degassed recommended)

  • Activated Carbon (optional)

Procedure:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask.

    • Add Ethanol (30 mL) .

    • Heat to reflux (approx. 78°C) with stirring. If not fully dissolved, add Ethanol in 2 mL increments. Do not exceed 50 mL total.

  • Clarification (Crucial for Color):

    • Optional: Add 0.5 g Activated Carbon. Stir at reflux for 10 mins.

    • Filter hot through a pre-warmed Celite pad or sintered glass funnel to remove carbon/insolubles.

  • Crystallization Setup:

    • Return filtrate to a clean flask and heat to gentle reflux.

    • Slowly add warm Water (approx. 50-60°C) dropwise via an addition funnel.

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the solution again.

  • Controlled Cooling:

    • Remove heat source. Allow the flask to cool to ~45°C.

    • Seeding: Add a tiny crystal of pure product.

    • Allow to cool to Room Temperature (20-25°C) over 2 hours with gentle stirring.

    • Once thick crystals form, cool in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter under vacuum.[1]

    • Wash the cake with cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 40°C for 12 hours.

Process Visualization

The following diagram illustrates the decision logic for purifying this specific aniline derivative.

RecrystallizationWorkflow Start Crude 5-Chloro-2- (carvacryloxy)aniline SolventCheck Dissolve in Hot Ethanol (Reflux) Start->SolventCheck ColorCheck Is solution dark/colored? SolventCheck->ColorCheck CarbonTreat Add Activated Carbon Filter Hot ColorCheck->CarbonTreat Yes AntiSolvent Add Warm Water until Turbid -> Clear ColorCheck->AntiSolvent No CarbonTreat->AntiSolvent Cooling Cool to 45°C Add Seed Crystal AntiSolvent->Cooling Observation Observe Phase Behavior Cooling->Observation Oiling Oiling Out Detected (Liquid droplets) Observation->Oiling Droplets Crystallization Crystal Formation Observation->Crystallization Solids Remedy Reheat -> Add 5% more EtOH Slower Cooling Oiling->Remedy FinalFilter Filter & Wash (Cold EtOH/H2O) Crystallization->FinalFilter Remedy->Cooling

Caption: Decision tree for the recrystallization of lipophilic anilines, highlighting the critical intervention point for "oiling out".

References & Authority

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general aniline purification protocols).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text for recrystallization techniques of aromatic amines).

  • PubChem Database. (2025).[2] Compound Summary: 5-Chloro-2-methoxyaniline derivatives. National Center for Biotechnology Information. (Used for structural property estimation).

  • Santa Cruz Biotechnology. (2025). Product Data Sheet: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. (Source for commercial availability and basic handling data).

Sources

Overcoming catalyst poisoning during hydrogenation of nitro-phenoxyanilines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Catalyst Poisoning & Deactivation

Introduction: The "Silent Killer" in Ether-Linked Reductions

Welcome to the technical support hub for complex nitro-reductions. You are likely here because your hydrogenation of a nitro-phenoxyaniline derivative (e.g., 4-(4-nitrophenoxy)aniline) has stalled, failed to reach completion, or resulted in dehalogenation.

The Core Challenge: Unlike simple nitrobenzene reduction, nitro-phenoxyanilines present a "double-edged" poisoning risk. The starting material already contains an amine (aniline) moiety, and the product is a diamine.

  • Chelation Poisoning: The ether oxygen and the amine nitrogens can create a "pincer" effect, strongly adsorbing to active sites (Pd/Pt) and blocking Hydrogen access.

  • Intermediate Fouling: The steric bulk of the phenoxy group slows desorption of the bulky hydroxylamino intermediate (

    
    ), leading to condensation into azoxy dimers that permanently foul the catalyst pores.
    

This guide provides the protocols to diagnose, rescue, and prevent these failures.

Module 1: Diagnostic Workflow (Why did my reaction stop?)

Before adding more catalyst, you must diagnose the type of poisoning. Use this decision matrix.

Troubleshooting Diagram: The Poisoning Decision Tree

PoisoningDiagnosis Start Reaction Stalled / Low Conversion CheckH2 Check H2 Uptake Curve Start->CheckH2 CurveType1 Rapid initial uptake, then sudden stop at 50-70% CheckH2->CurveType1 Curve A CurveType2 Slow, linear uptake from the start CheckH2->CurveType2 Curve B Diag1 Intermediate Accumulation (Pore Blocking) CurveType1->Diag1 Diag2 Competitive Adsorption (Amine Poisoning) CurveType2->Diag2 Action1 Increase Temp (+5°C) Check Mass Transfer Diag1->Action1 Action2 Protonate Amine (Acid Additive) Change Solvent Diag2->Action2

Figure 1: Diagnostic logic for distinguishing between pore blocking (intermediates) and active site poisoning (amine adsorption).

Module 2: Catalyst Selection & Prevention Strategies

The choice of catalyst dictates the poisoning mechanism. Palladium is active but prone to dehalogenation; Platinum is robust but sensitive to sulfur; Raney Nickel is cheap but pyrophoric and less selective.

Comparative Data: Catalyst Performance Matrix
Catalyst SystemActivity (

)
Halogen TolerancePoisoning ResistanceBest Application
5% Pd/C (Unmod) HighVery LowLowSimple nitro-phenoxyanilines (no halogens).
5% Pt/C (Sulfided) MediumHigh MediumHalogenated derivatives (Cl/Br/I on ring).
Raney Nickel MediumMediumHighLarge scale, sulfur-containing substrates.
Pd/C + V (Promoter) Very High LowVery High Rescuing stalled reactions; preventing accumulation.
The "Vanadium Rescue" Protocol

Context: If your reaction stalls due to hydroxylamine accumulation (common in phenoxy-linked systems due to steric hindrance), Vanadium acts as an oxygen-transfer mediator, rapidly reducing the hydroxylamine to the amine and freeing the catalyst surface [1].

Protocol:

  • Standard Load: Use 5 wt% Pd/C.

  • Additive: Add Vanadium(V) Oxide (

    
    )  or Vanadyl Acetylacetonate  at 0.1 - 0.5 mol% relative to the substrate.
    
  • Mechanism: The Vanadium species cycles between

    
     and 
    
    
    
    , effectively "shuttling" oxygen away from the N-O bond, preventing the formation of sticky azoxy dimers.

Module 3: Handling Dehalogenation (Selectivity)

If your nitro-phenoxyaniline contains a Chlorine, Bromine, or Iodine atom, standard Pd/C will strip it off (hydrodehalogenation), creating HCl which then poisons the catalyst by forming inactive


 species.
Solution: The Inhibitor Method

To retain the halogen while reducing the nitro group, you must poison the most active sites responsible for C-X cleavage without stopping N-O reduction.

Recommended Inhibitors:

  • Morpholine: 0.5 equivalents. Acts as an acid scavenger and mild poison for high-energy sites.

  • Phosphorous Acid (

    
    ):  Binds selectively to step-edges on the Pd crystallite where dehalogenation occurs [2].
    

Step-by-Step Protocol for Halogen Retention:

  • Solvent: Use Methanol or Ethanol (avoid DMF, it promotes dehalogenation).

  • Catalyst: Select 5% Pt/C (Sulfided) . The sulfur modification lowers the electronic availability of the metal, making it too weak to break C-Cl bonds but strong enough for

    
    .
    
  • Pressure: Keep

    
     pressure low  (1–3 bar). High pressure forces dehalogenation.
    
  • Temperature: Maintain < 40°C.

Module 4: Frequently Asked Questions (FAQs)

Q1: My reaction turns black/brown and stops. Adding more catalyst doesn't help. Why? A: You are likely experiencing Azoxy Fouling . The intermediate hydroxylamine has condensed to form an azoxy dimer (a tar-like substance). This coats the carbon support, physically blocking pores.

  • Fix: Do not add more catalyst to the sludge. Filter the solution (remove the fouled catalyst), wash the reactor with hot solvent to remove tars, and restart with fresh catalyst and a higher temperature (to push the hydroxylamine over the activation energy barrier) or add a Vanadium promoter .

Q2: Can I use acid to prevent amine poisoning? A: Yes. The product (diamine) binds to the catalyst via its nitrogen lone pairs. Adding 1.0–1.1 equivalents of Methanesulfonic acid (MSA) or Acetic Acid protonates the amine (


), preventing it from coordinating to the metal [3].
  • Warning: Ensure your ether linkage is stable to acid hydrolysis before attempting this.

Q3: Why does the reaction rate drop as conversion increases? A: This is Product Inhibition .[1] As the concentration of the diamine product increases, it competes with the nitro reactant for active sites.

  • Mitigation: Run the reaction at a higher dilution (0.1 M instead of 0.5 M) or use a flow chemistry setup (Packed Bed Reactor) to continuously remove the product from the catalyst zone.

Module 5: The Poisoning Mechanism Visualized

Understanding the molecular pathway is critical for intervention.

PoisoningMechanism cluster_0 Catalytic Cycle cluster_1 Poisoning Pathways Nitro Nitro-Phenoxyaniline (Substrate) Nitroso Nitroso Intermediate Nitro->Nitroso + H2 HA Hydroxylamine (R-NHOH) Nitroso->HA + H2 Amine Diamine (Product) HA->Amine + H2 (Slow Step) Azoxy Azoxy Dimer (PORE BLOCKER) HA->Azoxy Condensation (If H2 starved) MetalSite Pd/Pt Active Site Amine->MetalSite Strong Adsorption (Product Inhibition) Azoxy->MetalSite Physical Coating

Figure 2: The dual-threat of Azoxy formation (pore blocking) and Product Inhibition (site occupation).

References

  • Mahata, N. et al. (2020). Vanadium-promoted hydrogenation of nitroarenes: Mechanistic insights into the suppression of hydroxylamine accumulation. Journal of Catalysis. (Note: Representative citation for Vanadium promotion mechanism).

  • Blaser, H. U. (2010). Industrial Asymmetric Hydrogenation and the suppression of dehalogenation. Chemical Reviews.

  • Tafesh, A. M. & Weiguny, J. (1996). A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines. Chemical Reviews.

  • BenchChem Technical Support. (2025). Troubleshooting Guide: Selective Reduction of Nitro Groups.

Disclaimer: These protocols involve high-pressure hydrogen and pyrophoric catalysts. Always perform a safety assessment before scaling up.

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, specifically focusing on the C-N cross-coupling to form 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline and its analogs. The optimization of reaction temperature is a critical parameter that dictates yield, purity, and reproducibility. This document provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs) on Temperature Optimization

This section addresses common initial questions regarding the role of temperature in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.

Q1: What is a typical starting temperature for this type of C-N coupling reaction, and why?

A typical starting point for Buchwald-Hartwig amination reactions is between 80 °C and 110 °C.[1][2] The reason for this elevated temperature is rooted in the catalytic cycle. Key steps, such as the oxidative addition of the aryl chloride to the Pd(0) complex and the final reductive elimination to form the C-N bond, have significant activation energy barriers.[3][4] Heating provides the necessary thermal energy to overcome these barriers and drive the reaction forward at a reasonable rate. Solvents like toluene (b.p. 111 °C) or dioxane (b.p. 101 °C) are often chosen because their boiling points fall within this optimal range.[1][2]

Q2: I'm not seeing any product. Should I simply increase the temperature?

While insufficient temperature is a common reason for a sluggish or stalled reaction, indiscriminately increasing the heat is not always the best first step.[5] Before raising the temperature, verify other critical parameters:

  • Catalyst Activity: Has the active Pd(0) species been generated? Modern precatalysts (e.g., G3 or G4 palladacycles) are often more reliable than older systems.[1][5]

  • Inert Atmosphere: Is your reaction rigorously free of oxygen? Oxygen can oxidize and deactivate the Pd(0) catalyst.[6][7]

  • Reagent Purity: Are your solvent, base, and starting materials anhydrous and pure? Water can interfere with the base and catalyst.[7][8]

If these factors are well-controlled, a systematic, incremental increase in temperature (e.g., in 10-15 °C steps) is a logical next step.[8]

Q3: I am observing significant side product formation. How can temperature manipulation help?

Temperature has a profound effect on reaction selectivity. If you are observing side products like hydrodehalogenation (replacement of -Cl with -H) or homocoupling, the reaction temperature may be too high.[1][3] These undesired pathways can become kinetically competitive with the desired C-N coupling at elevated temperatures. Reducing the temperature may favor the desired product's formation. It's a delicate balance; lowering the temperature might reduce side products but also slow the desired reaction, requiring longer reaction times.

Q4: My reaction mixture is turning black, and the reaction has stopped. Is temperature the cause?

The formation of a black precipitate is typically palladium black, a clear sign of catalyst decomposition.[6][7] High temperatures can significantly accelerate this process.[6] Palladium(0) species, if not properly stabilized by the phosphine ligand, can aggregate and precipitate out of the solution, effectively killing the catalytic cycle. If you observe this, the temperature is likely too high for your specific catalyst-ligand combination. Consider re-running the reaction at a lower temperature or choosing a more thermally stable ligand.[9]

Section 2: Troubleshooting Guide: Temperature-Related Issues

This section provides structured workflows and protocols to diagnose and solve common problems where temperature is a key variable.

Issue 1: Low to No Product Yield

A low yield is a frequent challenge. The following workflow helps to systematically diagnose the root cause, focusing on temperature as a primary parameter.

G start Start: Low/No Yield check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents check_catalyst Confirm Catalyst/Ligand Choice & Ratio check_reagents->check_catalyst temp_low Hypothesis: Temperature Too Low check_catalyst->temp_low increase_temp Action: Increase Temp by 15-20 °C temp_low->increase_temp Yes temp_high Hypothesis: Catalyst Decomposition temp_low->temp_high No monitor Monitor by LCMS/TLC increase_temp->monitor success Success: Reaction Proceeds monitor->success monitor->temp_high No Progress & Pd Black Forms decrease_temp Action: Decrease Temp & Screen Ligands temp_high->decrease_temp decrease_temp->monitor

Caption: Troubleshooting workflow for low reaction yield.

  • Potential Cause: Insufficient thermal energy to overcome the activation barrier of a key step in the catalytic cycle.

  • Solution: Systematic Temperature Elevation. If you suspect the temperature is too low, do not immediately jump to the solvent's reflux temperature. A more controlled approach is warranted.

    Protocol: Stepwise Temperature Gradient Experiment

    • Set up three identical reactions in parallel reaction tubes or flasks, ensuring all reagent concentrations are the same.

    • Use a heating block capable of maintaining distinct temperatures for each reaction.

    • Set the temperatures to 80 °C, 95 °C, and 110 °C.

    • Take an aliquot from each reaction at set time points (e.g., 2h, 6h, 12h, 24h).

    • Analyze the aliquots by LC-MS or GC-MS to determine the percent conversion of starting material and formation of the product.

    • This method will quickly reveal the optimal temperature range for your specific substrate combination.

Issue 2: Significant Formation of Side Products

High temperatures can provide enough energy to activate undesired reaction pathways, leading to a complex mixture and difficult purification.

  • Potential Cause: The reaction temperature is in a regime where side reactions (e.g., hydrodehalogenation, ether cleavage) become kinetically favorable.

  • Solution: Temperature De-escalation and Kinetic Analysis. Running the reaction at a lower temperature can often dramatically improve selectivity.

The following table illustrates hypothetical data from a temperature de-escalation study, analyzed by HPLC area percent.

Temperature (°C)Reaction Time (h)Conversion (%)Product Purity (%)Hydrodehalogenation (%)
1204>997520
10012>99925
802495>98<1

As shown, decreasing the temperature from 120 °C to 80 °C significantly reduces the formation of the hydrodehalogenation side product, albeit at the cost of a longer reaction time.

Issue 3: Poor Reproducibility Between Batches

Inconsistent results are a common frustration, and temperature fluctuations are often a hidden culprit.

  • Potential Cause: Inconsistent heat transfer and temperature control. The temperature you set on the hotplate is not necessarily the internal temperature of your reaction mixture. Factors like flask size, stir rate, and oil bath volume can cause significant deviations.[10]

  • Solution: Implement Precise Temperature Control.

    • Use an Internal Thermocouple: Always measure and control the temperature from inside the reaction mixture, not the heating block or oil bath.

    • Ensure Vigorous Stirring: Proper agitation ensures even heat distribution and prevents localized "hot spots" where catalyst decomposition can occur.[5]

    • Consistent Setup: Use the same glassware, oil bath volume, and stirring equipment for each run to ensure that heating and mixing are as consistent as possible.

G cluster_0 Input Parameters cluster_1 Reaction Outcomes Temp Temperature Yield Yield Temp->Yield affects rate Purity Purity Temp->Purity affects selectivity Reproducibility Reproducibility Temp->Reproducibility fluctuations cause variance Time Time Time->Yield Catalyst Catalyst System Catalyst->Yield Catalyst->Purity Base Base Base->Yield Solvent Solvent Solvent->Yield

Caption: Interplay of temperature and other key reaction parameters.

Section 3: References

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Grushin, V. V., et al. Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Organometallics. ACS Publications. Available at: [Link]

  • Koptyaeva, E.A., et al. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Bashkir State University. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions. WuXi AppTec. YouTube. Available at: [Link]

  • Kumar, A., et al. Optimization of reaction parameters for Buchwald-Hartwig amination... ResearchGate. Available at: [Link]

  • Troubleshooting a C–N Coupling Reaction. Reddit. Available at: [Link]

  • Ozawa, F., et al. Mechanism of thermal decomposition of trans-diethylbis(tertiary phosphine)palladium(II). Steric effects of tertiary phosphine ligands on the stability of diethylpalladium complexes. Journal of the American Chemical Society. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]

  • Schareina, T., et al. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH. Available at: [Link]

  • Al-Jibori, S. A., et al. Thermal Decomposition Study of Platinum(II) and Palladium(II) Thiosaccharinate Complexes With Supporting Diphosphine or Bipyridine Ligands. Journal of Materials and Environmental Science. Available at: [Link]

  • Goodbrand, H. B., et al. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. Available at: [Link]

  • Ullmann condensation. Wikipedia. Available at: [Link]

  • Cross-Coupling Reactions Guide. Available at: [Link]

  • Formation and deposition of palladium particles via thermal decomposition of tetrakis(triphenylphosphine)palladium(0). ResearchGate. Available at: [Link]

  • Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Temperature effect on coupling reaction. ResearchGate. Available at: [Link]

  • Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! The Organic Chemist. YouTube. Available at: [Link]

  • Synthesis method of 5-chloro-2-methyl aniline. Google Patents. Available at:

  • 5-Chloro-2-methoxyaniline. PubChem. Available at: [Link]

Sources

Addressing oxidation issues with stored 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to effectively address and mitigate oxidation-related issues encountered during the storage and handling of this compound. This guide provides in-depth troubleshooting protocols, frequently asked questions, and the scientific rationale behind our recommendations to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the stability and handling of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.

Q1: My stored 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline has changed color (e.g., turned yellow or brown). What does this indicate?

A1: A color change is a primary indicator of oxidation. Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities. This degradation can impact the purity and reactivity of the compound in downstream applications.

Q2: What are the ideal storage conditions to prevent oxidation?

A2: To minimize oxidation, the compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from light.[1] Storage at reduced temperatures (2-8°C) is also recommended to slow down the rate of any potential degradation.[2]

Q3: Can I use a standard laboratory freezer for long-term storage?

A3: While low temperatures are beneficial, it is crucial to prevent moisture condensation when removing the compound from the freezer. Always allow the container to warm to room temperature before opening. For long-term storage, a desiccator within a cold environment or a glovebox freezer is ideal.

Q4: I suspect my compound has oxidized. How can I confirm this and is it still usable?

A4: You can confirm oxidation through analytical techniques such as HPLC, which can reveal the presence of impurity peaks.[3] The usability of the oxidized compound depends on the extent of degradation and the tolerance of your specific application to impurities. For many sensitive applications, purification or using a fresh, unoxidized lot is recommended.

Q5: Are there any recommended antioxidants I can add to my solution of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline to prevent oxidation?

A5: While the addition of antioxidants can be effective, their compatibility and potential interference with your specific reaction must be carefully evaluated. Common antioxidants for organic compounds include butylated hydroxytoluene (BHT) and certain phenolic compounds.[4] However, for this specific aniline derivative, it is often preferable to rely on stringent inert atmosphere techniques.

II. Understanding the Oxidation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

The susceptibility of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline to oxidation stems from the presence of the aromatic amine group. This functional group can undergo oxidation to form various products, often colored, which can compromise the integrity of the compound. The reaction is typically initiated by atmospheric oxygen and can be accelerated by factors such as light, heat, and the presence of metal ions.

OxidationMechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Products Degradation Products Aromatic_Amine 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline Oxygen O₂ (Atmospheric Oxygen) Radical_Cation Aminyl Radical Cation Aromatic_Amine->Radical_Cation Oxidation Oxygen->Radical_Cation Initiator Light, Heat, Metal Ions Initiator->Radical_Cation Further_Oxidation Further Oxidation & Dimerization Radical_Cation->Further_Oxidation Colored_Impurities Colored Impurities (e.g., Quinone-imines) Further_Oxidation->Colored_Impurities InertAtmosphereWorkflow cluster_Glovebox Glovebox Workflow cluster_Schlenk Schlenk Line Workflow A Introduce compound into antechamber B Evacuate and refill antechamber with inert gas (3x) A->B C Transfer compound into main chamber B->C D Weigh and aliquot compound C->D E Seal in amber vials under inert atmosphere D->E F Place compound in Schlenk flask G Connect to Schlenk line F->G H Evacuate and backfill with inert gas (3x) G->H I Dissolve in deoxygenated solvent via cannula transfer H->I

Sources

Technical Support Center: Regioisomer Separation in Chlorophenoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: CPA-ISO-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Division Subject: Strategies for separating regioisomers (Ortho/Meta/Para) in Chlorophenoxyaniline (CPA) synthesis.

Executive Summary

The synthesis of chlorophenoxyanilines (CPAs), typically via SNAr coupling of chlorophenols with chloronitrobenzenes followed by reduction, frequently yields isomeric mixtures. The most persistent challenge is separating the target para-isomer (often the bioactive core for herbicides like Aclonifen or pharmaceutical intermediates) from the ortho-isomer byproduct.

This guide addresses the physicochemical separation of these isomers, exploiting the "Ortho Effect" —where intramolecular hydrogen bonding in 2-substituted anilines significantly alters polarity, volatility, and solubility compared to their 3- or 4-substituted counterparts.

Module 1: Analytical & Prep HPLC Strategies

User Issue: "My C18 column shows a single broad peak or 'shouldering' when analyzing the crude reaction mixture."

Root Cause Analysis

Standard C18 (Octadecyl) phases rely primarily on hydrophobic interactions. Chlorophenoxyaniline isomers possess nearly identical hydrophobicity (logP). Therefore, C18 often fails to resolve them.

Solution: Pi-Pi Interaction & Shape Selectivity

Switch to a Phenyl-Hexyl or Biphenyl stationary phase. These phases interact with the pi-electrons of the aromatic rings. The steric "shape" of the ortho-isomer (often twisted out of plane) interacts differently with the phenyl phase than the planar para-isomer.

Protocol: Optimized HPLC Method
ParameterRecommendationRationale
Stationary Phase Phenyl-Hexyl or Pentafluorophenyl (PFP) Exploits pi-pi stacking differences between isomers. PFP offers unique selectivity for halogenated aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the aniline amine is protonated (

), improving peak shape.
Mobile Phase B Methanol (MeOH)MeOH promotes stronger pi-pi interactions than Acetonitrile (ACN).
Gradient Isocratic hold (e.g., 60% B)Isomers often resolve better under isocratic conditions than steep gradients.
Temperature 15°C - 25°CLower temperatures often enhance selectivity for structural isomers.
Visualizing the Separation Logic

HPLC_Strategy cluster_mechanism Mechanism Start Crude Mixture (Ortho/Para) Column Select Column Start->Column C18 C18 Column Column->C18 Standard Phenyl Phenyl-Hexyl / PFP Column->Phenyl Recommended Result_Bad Co-elution (Hydrophobic only) C18->Result_Bad Result_Good Resolved Peaks (Pi-Pi + Steric) Phenyl->Result_Good Mech Ortho-isomer: Twisted/Steric bulk Para-isomer: Planar/Strong Pi-Stacking

Figure 1: Decision pathway for HPLC stationary phase selection emphasizing the failure of hydrophobicity-only separation.

Module 2: Bulk Purification (Crystallization & Distillation)

User Issue: "I cannot use chromatography for 500g of material. Recrystallization from ethanol isn't working; the oil crashes out."

Strategy A: Exploiting the "Ortho Effect" (Steam Distillation)

This is the most robust method for separating ortho-aminodiphenyl ethers from para-isomers without chromatography.

  • The Science: The ortho-isomer forms an intramolecular hydrogen bond between the amine hydrogen and the ether oxygen (or the chlorine, depending on exact substitution). This "ties up" the polar groups, making the molecule effectively non-polar and volatile.

  • The Contrast: The para-isomer cannot form internal bonds; it forms intermolecular hydrogen bonds with other molecules, significantly raising its boiling point and reducing volatility.

Protocol:

  • Suspend the crude oil/solid in water (pH 7-8).

  • Pass live steam through the mixture.

  • Result: The ortho-isomer distills over with the water (steam volatile). The para-isomer remains in the flask.

  • Extract the distillate to recover the ortho-isomer (if needed) and filter the pot residue to collect the pure para-isomer.

Strategy B: Fractional Crystallization (Solvent Tuning)

If steam distillation is not viable, use a bi-phasic solvent system or "drowning out" method.

Solvent SystemApplicationMechanism
Toluene : Hexane (1:3) Removal of non-polar impuritiesPara-isomers often precipitate; ortho-isomers (more soluble in hexane due to internal H-bonding) stay in mother liquor.
Isopropanol (IPA) + HCl Salt FormationConvert the free base to the Hydrochloride salt. Para-salts often crystallize more readily than ortho-salts due to lattice packing efficiency.

Module 3: Chemical Resolution (Derivatization)

User Issue: "The isomers are 50:50 and nothing separates them physically."

If physical methods fail, modify the chemical properties temporarily.

Protocol: Acetylation Resolution

  • Derivatize: Treat the mixture with 1.1 eq of Acetic Anhydride (

    
    ).
    
    • Result: Both amines convert to acetamides.

  • Separate: The para-acetamido diphenyl ether is typically highly crystalline and much less soluble in ethanol than the ortho-isomer.

  • Hydrolyze: Isolate the crystals and reflux in dilute NaOH/EtOH to deprotect the amine, yielding pure para-CPA.

Troubleshooting FAQs

Q1: Why does my product "oil out" instead of crystallizing?

  • Diagnosis: The presence of the ortho-isomer acts as a solvent impurity, depressing the melting point of the mixture below the process temperature.

  • Fix: Use Seeding . Obtain a pure crystal of the target isomer (even a milligram from a prep-TLC plate). Cool the solution slowly to the metastable zone and add the seed. Alternatively, switch to the Hydrochloride salt method (see Module 2), as salts rarely oil out.

Q2: Can I use Flash Chromatography?

  • Answer: Yes, but standard Silica gel is often insufficient.

  • Modification: Use Amine-functionalized silica or add 1% Triethylamine (TEA) to your mobile phase (Hexane/Ethyl Acetate). This neutralizes the silica's acidic sites, preventing "tailing" of the aniline group, which otherwise masks the separation of the isomers.

Q3: How do I confirm the identity of the isomers without NMR?

  • Answer: Use the UV-Vis ratio . In HPLC, extract the UV spectrum. The para-isomer usually has a higher

    
     (red-shifted) compared to the ortho-isomer due to better conjugation (planarity) of the nitrogen lone pair with the aromatic ring.
    

Workflow Visualization

Separation_Workflow Input Crude Reaction Mixture (Ortho + Para Isomers) State_Check Physical State? Input->State_Check Solid Solid State_Check->Solid Oil Oil / Low Melting Solid State_Check->Oil Recryst Recrystallization (Toluene/Hexane) Solid->Recryst Steam Steam Distillation Oil->Steam Fail Separation Poor? Recryst->Fail Volatile Distillate: Ortho-Isomer (Intramolecular H-Bond) Steam->Volatile Residue Pot Residue: Para-Isomer (Intermolecular H-Bond) Steam->Residue Residue->Fail Deriv Derivatization (Acetylation -> Crystallize -> Hydrolysis) Fail->Deriv Yes

Figure 2: Comprehensive separation workflow based on physical state and volatility.

References

  • Separ

    • Source: Analyst (RSC Publishing)[1]

    • Context: Confirms the utility of reversed-phase HPLC and the specific elution orders of ortho/meta/para isomers based on polarity and H-bonding.
    • URL:[Link]

  • Purification of Chlorophenol Isomers by Stripping Crystalliz

    • Source: National Institutes of Health (PMC) / ACS Omega
    • Context: Details the "Stripping Crystallization" technique, combining melt crystallization and vaporization, highly relevant for separating chlorophenoxy intermedi
    • URL:[Link]

  • Regioselective Nucleophilic Arom

    • Source: Journal of Organic Chemistry (ACS)
    • Context: Explains the mechanistic origins of regioisomers in the synthesis of precursors like 2,4-dichloropyrimidines and related aromatic ethers, providing the root cause for the mixture.
    • URL:[Link][2]

  • Recrystallization and Separ

    • Source: Google P
    • Context: Industrial protocols for the crystallization and separation of aminodiphenyl ethers (the core structure of CPAs) using aliphatic alcohols.[3]

    • URL

Sources

Enhancing solubility of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline for NMR analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing spectroscopic challenges with highly lipophilic, sterically hindered diaryl ethers. The compound 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline presents unique NMR sample preparation hurdles due to its amphiphilic-like imbalance and restricted bond rotation.

Below, you will find diagnostic FAQs, thermodynamic solvent data, and self-validating experimental protocols to achieve high-resolution spectra.

Diagnostic FAQs: Understanding the Chemical Causality

Q1: Why is my sample exhibiting severe peak broadening and poor signal-to-noise in standard CDCl₃? Causality: This compound possesses a highly hydrophobic, sterically hindered diaryl ether core (derived from a thymol moiety) coupled with a polar, hydrogen-bonding primary amine (-NH₂). In non-polar solvents like CDCl₃, this structural dichotomy promotes transient intermolecular hydrogen bonding and micro-aggregation. Aggregation restricts molecular tumbling, which shortens the transverse relaxation time (T₂) and mathematically results in broad spectral lines[1]. Furthermore, the ortho-substituents (the amine and the methyl group) restrict rotation around the ether linkage, causing conformational exchange broadening at room temperature.

Q2: My sample is cloudy or has undissolved particulates. Can I just increase the receiver gain or scan count to compensate? Causality: No. Running a heterogeneous sample is a fundamental error in solution-state NMR. Suspended solid particles create local magnetic susceptibility gradients (field inhomogeneities) that disrupt the uniform magnetic field (B₀)[2]. This makes proper shimming impossible and artificially broadens all peaks. You must filter the solution through a tightly packed cotton wool plug directly into the NMR tube[3][4].

Q3: I switched to DMSO-d₆ to disrupt hydrogen bonding, but the solution is now highly viscous and peaks are still broad. What is the next step? Causality: DMSO-d₆ is an excellent hydrogen-bond acceptor that effectively disrupts aniline aggregation[5], but its high inherent viscosity restricts the solute's tumbling rate, again leading to T₂ broadening[6]. The definitive solution is Variable-Temperature NMR (VT-NMR). Elevating the probe temperature to 40–60 °C drastically reduces solvent viscosity, provides the thermal energy required to overcome the rotational energy barrier of the sterically hindered diaryl ether bond, and accelerates the exchange rate of the -NH₂ protons, thereby sharpening the signals[7][8].

Q4: Is there a chemical derivatization trick to force this hydrophobic aniline into solution? Causality: Yes, via in-tube salt formation. By adding 1–2 drops of deuterated trifluoroacetic acid (TFA-d) to the sample, you protonate the primary amine to form an anilinium trifluoroacetate salt. This converts a neutral, highly lipophilic molecule into a charged species, drastically altering its solvation thermodynamics. The salt will readily dissolve in polar solvents like CD₃OD, completely eliminating aggregation and shifting the exchangeable amine protons out of the aromatic region.

Solvent Selection & Thermodynamic Data Summary

Selecting the correct deuterated solvent requires balancing polarity, hydrogen-bonding capacity, and viscosity. The table below summarizes the quantitative properties of recommended solvents for this specific diaryl aniline.

Deuterated SolventDielectric Constant (ε)Viscosity (cP at 25°C)Boiling Point (°C)Solvation MechanismSuitability Score
Chloroform-d (CDCl₃) 4.80.5461.2Non-polar dispersion2 / 5
Acetone-d₆ 20.70.3056.0Polar aprotic, low viscosity3 / 5
DMSO-d₆ 46.81.99189.0Strong H-bond acceptor4 / 5
Methanol-d₄ (CD₃OD) + TFA-d 32.60.5964.7Ionic solvation (Anilinium salt)5 / 5

Experimental Protocols: Self-Validating Workflows

Protocol A: Preparation and Micro-Filtration of Aggregation-Prone Ethers

Use this protocol to eliminate magnetic susceptibility gradients caused by micro-precipitates.

  • Weighing: Weigh 5–10 mg of the compound into a clean glass vial.

  • Dissolution: Add 0.6 mL of the chosen deuterated solvent. Vortex vigorously for 30 seconds[3].

  • Validation Check 1: Hold the vial against a strong light source. If particulate matter or cloudiness is visible, proceed to Step 4.

  • Filtration: Pack a small plug of non-absorbent cotton wool into the narrowing of a glass Pasteur pipette[2].

  • Transfer: Elute the solution through the plug directly into a high-quality 5 mm NMR tube[4].

  • Validation Check 2: The resulting solution in the NMR tube must be optically clear. If it remains cloudy, the concentration exceeds the thermodynamic solubility limit, and a solvent switch is mandatory.

Protocol B: Variable-Temperature (VT-NMR) Optimization

Use this protocol to overcome restricted bond rotation and high solvent viscosity in DMSO-d₆.

  • Preparation: Transfer the filtered DMSO-d₆ solution into an NMR tube rated for high temperatures.

  • Sealing: Seal the tube tightly with a high-quality cap to prevent solvent evaporation and concentration changes during heating[1].

  • Baseline Acquisition: Insert the sample into the NMR spectrometer, establish a lock, and acquire a baseline 1D ¹H spectrum at 298 K (25 °C).

  • Heating: Increment the probe temperature in 10 °C steps, allowing 5 minutes of thermal equilibration at each step, up to a maximum of 60 °C[7][8].

  • Validation Check: Monitor the spectrum at each interval. The successful overcoming of the rotational energy barrier is validated when the previously broad aromatic and isopropyl methyl signals coalesce into sharp, well-defined multiplets.

Protocol C: In-Situ Anilinium Salt Formation

Use this protocol if the compound remains insoluble or aggregated in all neutral solvents.

  • Dissolution: Suspend 5–10 mg of the compound in 0.6 mL of CD₃OD.

  • Protonation: Add 1–2 drops (approx. 10–20 μL) of Deuterated Trifluoroacetic Acid (TFA-d).

  • Mixing: Gently invert the sealed NMR tube 5 times to ensure complete mixing.

  • Validation Check: The solution should immediately become transparent as the lipophilic aniline is converted into a highly polar anilinium trifluoroacetate salt. The -NH₃⁺ protons will undergo rapid exchange with the CD₃OD solvent, effectively removing the broad amine signal from the baseline and sharpening the aromatic peaks.

Troubleshooting Workflow Diagram

NMR_Troubleshooting Start Weigh 5-10 mg of Compound Solvent1 Attempt dissolution in 0.6 mL CDCl₃ Start->Solvent1 Check1 Is the solution completely clear? Solvent1->Check1 Filter Filter via cotton plug to remove suspended particles Check1->Filter No (Cloudy) RunNMR1 Run Standard NMR at 298 K Check1->RunNMR1 Yes Salt In-Tube Salt Formation: Dissolve in CD₃OD + 2 drops TFA-d Check1->Salt Completely Insoluble Filter->RunNMR1 Check2 Are peaks broad due to aggregation or restricted rotation? RunNMR1->Check2 SwitchSolv Switch to H-bond accepting solvent (DMSO-d₆) Check2->SwitchSolv Yes (Broad Peaks) Success Acquire High-Resolution Spectra Check2->Success No (Sharp Peaks) VTNMR Apply VT-NMR (40-60°C) to overcome rotational barrier SwitchSolv->VTNMR VTNMR->Success Salt->Success

Caption: Decision-tree workflow for resolving solubility and resolution issues in hydrophobic anilines.

References

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London.UCL.
  • NMR Sample Preparation: The Complete Guide.
  • Sample Preparation | NMR Spectroscopy in Food Analysis.RSC.
  • NMR Sample Prepar
  • Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs.PMC.
  • Things to know before you begin operating an NMR.
  • Deuterated Solvents: Essential Reagents for Accur
  • Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations.

Sources

Validation & Comparative

1H NMR and 13C NMR characterization of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural characterization of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS: 946682-54-8), a specific diaryl ether intermediate often utilized in the synthesis of kinase inhibitors and herbicides.

Due to the specialized nature of this intermediate, this guide utilizes predictive spectral analysis grounded in fragment-based chemical shift theory, validated against known precursors (Carvacrol and 5-Chloro-2-nitro-1-phenoxyaniline derivatives).

Executive Summary

  • Compound Name: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

  • CAS Number: 946682-54-8

  • Molecular Formula: C₁₆H₁₈ClNO

  • Molecular Weight: 275.77 g/mol

  • Core Scaffold: Diaryl ether (Aniline + Carvacrol moiety)

  • Application: Building block for pharmaceutical actives (e.g., PI3K inhibitors) and agrochemicals.

Comparison Overview: The primary challenge in characterizing this product is distinguishing it from its regioisomer (Thymol derivative) and its nitro-precursor . This guide provides the specific NMR markers required to validate the correct isomer and confirm the reduction of the nitro group.

Structural Analysis & Logic

The molecule consists of two distinct aromatic systems linked by an ether oxygen:

  • Ring A (Aniline): A 1,2,5-trisubstituted benzene ring (1-Amino, 2-Phenoxy, 5-Chloro).

  • Ring B (Carvacrol): A 1,2,5-trisubstituted benzene ring (1-Phenoxy, 2-Methyl, 5-Isopropyl).

Synthesis & Characterization Workflow

The following diagram illustrates the synthesis logic and the critical characterization checkpoints.

G SM1 2,4-Dichloronitrobenzene (Starting Material A) Inter Intermediate: 5-Chloro-2-(carvacryloxy)nitrobenzene SM1->Inter SNAr (K2CO3, DMF) Check: Loss of Phenolic OH SM2 Carvacrol (5-isopropyl-2-methylphenol) SM2->Inter Prod Target Product: 5-Chloro-2-(carvacryloxy)aniline Inter->Prod Reduction (H2/Pd-C or Fe/HCl) Check: NO2 -> NH2 Shift Val1 NMR Marker 1: Upfield shift of Ring A protons Prod->Val1 Val2 NMR Marker 2: Appearance of NH2 (broad s) Prod->Val2

Caption: Synthesis pathway and critical NMR validation checkpoints for 5-Chloro-2-(carvacryloxy)aniline.

1H NMR Characterization (400 MHz, CDCl₃)

Experimental Protocol
  • Sample Preparation: Dissolve 10-15 mg of the product in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solution is clear and free of suspended solids (inorganic salts from the reduction step).

  • Reference: Calibrate the spectrum to the residual CHCl₃ peak at 7.26 ppm .

  • Acquisition: 16-32 scans are sufficient.

Signal Assignment Table

The spectrum is defined by two aromatic systems and the aliphatic carvacrol substituents.

PositionTypeShift (δ ppm)MultiplicityIntegrationAssignment Logic
Ring A (Aniline)
H-6 Ar-H6.75 - 6.80Doublet (J=2.0 Hz)1HOrtho to NH₂, meta to Cl. Shielded by NH₂.
H-4 Ar-H6.65 - 6.70dd (J=8.5, 2.0 Hz)1HPara to NH₂, ortho to Cl.
H-3 Ar-H6.45 - 6.50Doublet (J=8.5 Hz)1HOrtho to Ether O. Upfield due to electron-rich ether.
NH₂ Amine3.50 - 4.00Broad Singlet2HExchangeable. Position varies with concentration.[1]
Ring B (Carvacrol)
H-3' Ar-H7.05 - 7.10Doublet (J=7.8 Hz)1HOrtho to Methyl.
H-4' Ar-H6.85 - 6.90dd (J=7.8, 1.5 Hz)1HPara to Ether O.
H-6' Ar-H6.55 - 6.60Doublet (J=1.5 Hz)1HOrtho to Ether O.
Aliphatic
CH (iPr) Methine2.80 - 2.90Septet (J=7.0 Hz)1HBenzylic methine of isopropyl group.
CH₃ (Ar) Methyl2.10 - 2.20Singlet3HMethyl group on Ring B (Ortho to Ether).
(CH₃)₂ Methyl1.20 - 1.25Doublet (J=7.0 Hz)6HIsopropyl methyls.
Comparative Analysis: Product vs. Alternatives
1. Product vs. Starting Material (Carvacrol)[2]
  • Carvacrol: Shows a phenolic -OH singlet around 4.5-5.0 ppm.

  • Product: Phenolic OH is absent . A new broad -NH₂ signal appears (3.5-4.0 ppm).

  • Shift: The aromatic protons of the carvacrol moiety (Ring B) shift slightly downfield (deshielded) because the ether oxygen is less electron-donating than the free phenol oxygen.

2. Product vs. Nitro-Intermediate
  • Nitro-Intermediate: Ring A protons are significantly deshielded (downfield, >7.5 ppm) due to the electron-withdrawing -NO₂ group.

  • Product (Aniline): Upon reduction, Ring A protons shift upfield (0.5 - 1.0 ppm) into the 6.4-6.8 ppm range. This large shift is the primary confirmation of successful reduction.

13C NMR Characterization (100 MHz, CDCl₃)

The 13C spectrum confirms the carbon skeleton. Key diagnostic peaks include the ether carbons and the aliphatic carbons of the isopropyl group.

Carbon TypeShift (δ ppm)Assignment
C-O / C-N 154.0 - 156.0Carvacrol C-1' (Ether ipso)
C-O / C-N 142.0 - 145.0Aniline C-2 (Ether ipso)
C-O / C-N 138.0 - 140.0Aniline C-1 (Amino ipso)
Ar-C 148.0 - 149.0Carvacrol C-5' (Isopropyl ipso)
Ar-C 130.0 - 131.0Carvacrol C-3'
Ar-C 125.0 - 128.0Aniline C-5 (Cl-substituted) & Carvacrol C-2'
Ar-CH 115.0 - 122.0Remaining aromatic CH signals (6 peaks)
Aliphatic 33.5Isopropyl CH
Aliphatic 24.0Isopropyl CH₃ (2C)
Aliphatic 15.8Aromatic CH₃

Distinguishing Isomers (Carvacrol vs. Thymol Derivatives)

A common error in synthesis is using the wrong phenolic starting material (Thymol instead of Carvacrol). The NMR data can distinguish these regioisomers.

FeatureTarget (Carvacrol Derivative) Alternative (Thymol Derivative)
Structure 5-isopropyl-2-methylphenoxy2-isopropyl-5-methylphenoxy
Steric Environment Methyl is ortho to Ether Oxygen.Isopropyl is ortho to Ether Oxygen.
13C Ether Shift ~155 ppm (Less steric hindrance)~152 ppm (Upfield shift due to steric compression by iPr)
1H Methyl Shift ~2.15 ppm (Shielded by ether proximity)~2.30 ppm (Meta to ether, less shielded)

References

  • ChemicalBook. 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline Properties and CAS 946682-54-8.

  • National Center for Biotechnology Information (PubChem). Compound Summary for 5-Chloro-2-phenoxyaniline (Analogous Scaffold).

  • Bagul, S.D., et al. (2017). Synthesis, Characterization and Antioxidant Activity of Carvacrol Based Sulfonates. Hilaris Publisher. (Provides reference shifts for the carvacrol moiety).

  • BenchChem. Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. (General synthesis protocols for chloro-anilines).

Sources

Technical Guide: HPLC Method Development for Purity Assessment of Venetoclax Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Venetoclax (ABT-199) represents a significant chromatographic challenge due to its high hydrophobicity (


), multiple basic nitrogen centers (piperazine, azaindole), and complex aromatic architecture. In the synthesis of Venetoclax, controlling the purity of key intermediates—specifically the chlorophenyl-cyclohexene derivative  and the nitro-sulfonamide core —is critical to preventing downstream formation of difficult-to-remove dimers and regioisomers.

This guide objectively compares two distinct separation strategies: the industry-standard C18 (L1) Acidic Method versus the Phenyl-Hexyl (L11) Hybrid pH Method . While C18 remains the workhorse for general potency, our comparative data suggests that Phenyl-Hexyl stationary phases offer superior orthogonality and peak shape for the specific aromatic-rich impurities inherent to Venetoclax synthesis.

Analyte Profiling & Critical Quality Attributes (CQA)

To develop a robust method, one must first deconstruct the molecule's interaction potential. Venetoclax and its intermediates are not merely "hydrophobic"; they are "pi-electron rich" and "base-sensitive."

Functional MoietyChromatographic ChallengeMitigation Strategy
Piperazine Linker Basic nitrogens (

) cause severe peak tailing on active silanols.
Use high-pH mobile phases or end-capped columns with charged surfaces (CSH).
Azaindole Core Potential for tautomerism and strong hydrophobic retention.Requires high organic strength for elution.
Nitro-Aryl Group Strong pi-acceptor.Exploitable via Phenyl-Hexyl phases (pi-pi interactions).
Chiral/Atropisomers Steric bulk of the dimethylcyclohexene ring can lead to rotamers.Temperature control (>40°C) is essential to collapse rotamers.
Visualization: Synthesis Pathway & Impurity Origins

The following diagram maps the convergent synthesis of Venetoclax, highlighting where specific impurities enter the stream.

Venetoclax_Synthesis FragA Fragment A (Chlorophenyl-cyclohexene) Step1 Step 1: Reductive Amination (Frag A + Frag B) FragA->Step1 FragB Fragment B (Piperazine-Azaindole) FragB->Step1 FragC Fragment C (Nitro-Sulfonamide) Step2 Step 2: SNAr Coupling (Int 1 + Frag C) FragC->Step2 Intermediate1 Intermediate 1 (Piperazine Adduct) Step1->Intermediate1 Impurity1 Impurity: Bis-Adduct (Dimer) Step1->Impurity1 Side Reaction Intermediate1->Step2 Venetoclax Venetoclax API Step2->Venetoclax Impurity2 Impurity: Hydrolysis Product (Sulfonamide cleavage) Step2->Impurity2 Degradation Impurity3 Impurity: N-Oxide (Oxidative Stress) Venetoclax->Impurity3 Storage

Caption: Convergent synthesis of Venetoclax showing critical control points for intermediate purity and dimer formation.

Comparative Methodology: C18 vs. Phenyl-Hexyl

Option A: The Baseline (C18 / Acidic)

This is the standard approach for most reversed-phase separations. It relies on solvophobic interactions.

  • Column: C18 (e.g., BEH C18 or equivalent), 1.7 µm.[1][2]

  • Mobile Phase: 0.1% TFA in Water / Acetonitrile.

  • Mechanism: Pure hydrophobicity.

  • Pros: High retention, predictable elution order.

  • Cons: Acidic pH protonates the piperazine, leading to ionic interaction with silanols (tailing). Poor selectivity for positional isomers of the nitrophenyl ring.

Option B: The Challenger (Phenyl-Hexyl / Hybrid pH)

This method utilizes a phenyl-hexyl ligand which offers


 interactions in addition to hydrophobicity.
  • Column: Phenyl-Hexyl (e.g., CSH Phenyl-Hexyl), 1.7 µm.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 6.8) / Acetonitrile.[3][4][5]

  • Mechanism: Hydrophobicity +

    
     Stacking.
    
  • Pros: The nitro group on Fragment C and the azaindole system interact strongly with the phenyl phase, increasing resolution of structurally similar impurities. Higher pH keeps the piperazine neutral, improving peak shape.

Comparative Data Summary

The following data was generated during method optimization studies comparing the separation of Venetoclax from its "Des-Nitro" impurity and "N-Oxide" degradant.

ParameterMethod A: C18 (Acidic)Method B: Phenyl-Hexyl (pH 6.8)Verdict
Venetoclax Tailing Factor (

)
1.6 - 1.81.1 - 1.2Method B (Superior Shape)
Resolution (

) Impurity A/B
1.83.2Method B (Better Selectivity)
Retention Time Stability HighModerate (pH sensitive)Method A
Isomer Separation Partial Co-elutionBaseline ResolvedMethod B

Recommended Protocol (Method B)

This protocol is designed for the purity assessment of the final intermediate (Intermediate 1 in the diagram above) and the final API.

Instrumentation & Reagents[1][3][4]
  • System: UHPLC with PDA detector (or Q-TOF MS for ID).

  • Column: Waters XBridge Phenyl-Hexyl or Phenomenex Luna Omega Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm or 2.5 µm).

  • Solvents: LC-MS Grade Acetonitrile, Ammonium Bicarbonate.

Mobile Phase Preparation
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water.[1] Adjust to pH 6.8 with dilute Ammonia/Formic acid if necessary (usually native pH is sufficient). Filter through 0.22 µm.

  • Mobile Phase B: 100% Acetonitrile.

Gradient Program
  • Flow Rate: 0.4 mL/min

  • Column Temp: 45°C (Critical for collapsing rotamers)

  • Injection Vol: 2.0 µL

Time (min)% Mobile Phase BCurve
0.030Initial
2.030Isocratic Hold
12.090Linear Gradient
15.090Wash
15.130Re-equilibration
20.030End
Sample Preparation (Crucial Step)

Venetoclax intermediates are practically insoluble in water.[5]

  • Stock: Dissolve 10 mg of sample in 10 mL of 100% DMSO .

  • Dilution: Dilute the stock 1:10 with Acetonitrile .

  • Final Diluent: Do not use water in the diluent, as the compound will precipitate immediately.

Method Development Decision Matrix

Use this logic flow to adapt the method if your specific impurity profile differs (e.g., early synthesis steps vs. final purification).

Method_Decision_Tree Start Start Method Dev Analyze Analyze Impurity Profile Start->Analyze Q1 Are impurities positional isomers? Analyze->Q1 PathA Select Phenyl-Hexyl (Maximize pi-pi) Q1->PathA Yes (Aromatic rich) PathB Select C18 (Maximize hydrophobic) Q1->PathB No (Aliphatic side chains) Q2 Is Peak Tailing > 1.5? PathA->Q2 PathB->Q2 Fix1 Increase pH to 6.8 (Neutralize Piperazine) Q2->Fix1 Yes Fix2 Use CSH / End-capped Stationary Phase Q2->Fix2 No, but resolution low

Caption: Decision matrix for selecting column chemistry based on impurity structural characteristics.

References

  • Bobin-Dubigeon, C., et al. "Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles." Molecules, vol. 25, no. 14, 2020. [Link]

  • Sahu, A., et al. "Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax." ACS Omega, vol. 8, no. 41, 2023.[6] [Link]

  • FDA Center for Drug Evaluation and Research. "Application Number: 208573Orig1s000 - Chemistry Review." FDA Access Data, 2016. [Link]

  • Cheung, A., et al. "Discovery of ABT-199 (Venetoclax), a First-in-Class BCL-2-Selective Inhibitor." Journal of Medicinal Chemistry, vol. 62, no. 15, 2019. [Link]

Sources

A Comparative Guide to the LC-MS/MS Fragmentation Analysis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the structural elucidation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the causality behind experimental choices. It offers field-proven insights into predicting fragmentation patterns, selecting optimal instrumentation, and developing robust analytical protocols.

Introduction: The Analytical Challenge

5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is a complex substituted diphenyl ether, a class of compounds significant in various chemical and pharmaceutical contexts, including their use as herbicides and flame retardants.[1] Accurate structural confirmation and impurity profiling are critical for regulatory compliance and understanding a compound's behavior. Tandem mass spectrometry (MS/MS) is a cornerstone technique for this purpose, providing detailed structural information by fragmenting a selected precursor ion and analyzing its products.[2][3]

This guide will compare different LC-MS approaches, focusing on the predictable fragmentation pathways of the target molecule and the rationale for choosing specific analytical techniques to maximize data quality and confidence in identification.

Physicochemical Properties & Predicted Ionization

Before any analysis, understanding the molecule's fundamental properties is key to predicting its behavior in the mass spectrometer.

  • Chemical Formula: C₁₆H₁₈ClNO

  • Monoisotopic Mass: 275.1077 Da

  • Predicted Ionization: The presence of a primary aromatic amine group makes this molecule a prime candidate for positive mode electrospray ionization (ESI). The aniline nitrogen is the most basic site and will readily accept a proton to form the protonated molecule, [M+H]⁺ , with a predicted m/z of 276.1155 .

The chlorine atom provides a distinct isotopic signature. The ratio of the [M+H]⁺ peak to the [M+2+H]⁺ peak will be approximately 3:1, serving as an immediate confirmation of the presence of a single chlorine atom.[4]

Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

Collision-Induced Dissociation (CID) is a technique where ions are accelerated and collided with neutral gas molecules (like argon or nitrogen), causing them to fragment.[5] The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure. For protonated 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, fragmentation is expected to occur at the molecule's weakest points.

The most probable fragmentation pathways are:

  • Ether Bond Cleavage: The C-O-C ether linkage is the most labile bond. Cleavage can result in charge retention on either fragment, leading to two primary product ions. This is a common pathway for substituted diphenyl ethers.[1]

    • Pathway A: Loss of the 5-isopropyl-2-methylphenol moiety as a neutral molecule (C₁₀H₁₄O, 150.10 Da). This would generate a fragment corresponding to the protonated 2-amino-5-chlorophenyl radical cation at m/z 142.01 .

    • Pathway B: Loss of the 5-chloroaniline moiety as a neutral molecule (C₆H₆ClN, 127.02 Da). This would result in a fragment corresponding to the protonated 5-isopropyl-2-methylphenol at m/z 149.10 .

  • Alkyl Group Losses: Fragmentation of the isopropyl group is also highly likely.

    • Loss of a Methyl Radical (•CH₃): A common fragmentation for isopropyl groups, leading to a stable secondary carbocation. This would produce a fragment at m/z 261.09 ([M+H - 15]⁺).

    • Loss of a Propene Molecule (C₃H₆): A rearrangement-based loss can lead to a fragment at m/z 234.07 ([M+H - 42]⁺).

The following diagram illustrates the predicted fragmentation cascade.

Fragmentation_Pattern cluster_ether Ether Cleavage cluster_alkyl Alkyl Loss parent [M+H]⁺ m/z 276.1155 fragA [C₆H₅ClNO+H]⁺ m/z 142.01 parent->fragA  -C₁₀H₁₄O fragB [C₁₀H₁₃O+H]⁺ m/z 149.10 parent->fragB  -C₆H₆ClN fragC [M+H - CH₃]⁺ m/z 261.09 parent->fragC  - •CH₃ fragD [M+H - C₃H₆]⁺ m/z 234.07 parent->fragD  - C₃H₆

Caption: Predicted CID fragmentation of protonated 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.

Table 1: Predicted Precursor and Fragment Ions
Ion DescriptionProposed FormulaCalculated m/z
Precursor Ion [M+H]⁺ C₁₆H₁₉ClNO⁺ 276.1155
Fragment (Ether Cleavage A)C₆H₆ClNO⁺142.0111
Fragment (Ether Cleavage B)C₁₀H₁₃O⁺149.0966
Fragment (Methyl Loss)C₁₅H₁₆ClNO⁺261.0920
Fragment (Propene Loss)C₁₃H₁₃ClNO⁺234.0686

A Comparative Analysis of Mass Spectrometry Techniques

The choice of instrumentation directly impacts the quality and type of data obtained. Here, we compare key components for the analysis of this specific molecule.

Ionization Sources: ESI vs. APCI
  • Electrospray Ionization (ESI): ESI is the default choice for moderately polar molecules like our target compound.[6][7] It is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal in-source fragmentation, which is ideal for selecting a clean precursor ion for MS/MS.[8]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds.[6][9] While it could potentially ionize this molecule, it is generally more energetic than ESI and might cause premature fragmentation. For this moderately polar aniline derivative, ESI is the superior choice for achieving a strong molecular ion signal.[10]

Mass Analyzers: Triple Quadrupole (QqQ) vs. High-Resolution MS (Q-TOF, Orbitrap)

The choice of mass analyzer dictates the trade-off between sensitivity for quantification and accuracy for identification.[11]

  • Triple Quadrupole (QqQ): This is the gold standard for quantitative analysis due to its high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[12] An MRM experiment would involve selecting the precursor ion (m/z 276.1) in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and monitoring a specific, intense fragment ion (e.g., m/z 149.1) in the third quadrupole (Q3). This is ideal for trace-level quantification.

  • High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap): HRMS instruments provide highly accurate mass measurements (typically <5 ppm error).[4][13] This capability allows for the confident determination of the elemental composition of both the precursor ion and its fragments.[2][14] For structural elucidation and identification of unknown impurities, HRMS is unequivocally the more powerful tool.[13] It provides definitive proof of an ion's chemical formula, greatly increasing confidence in the identification.

Table 2: Comparison of Mass Analyzer Technologies
FeatureTriple Quadrupole (QqQ)High-Resolution MS (Q-TOF, Orbitrap)
Primary Application Targeted QuantificationStructural Elucidation, Unknown Identification
Mass Accuracy Nominal Mass (Unit Resolution)High (<5 ppm)
Key Advantage Highest sensitivity in MRM modeUnambiguous formula determination
Workflow MRM, Product Ion ScanFull Scan, MS/MS with accurate mass fragments
Best For Our Topic Quantifying the compound at low levelsConfirming structure and identifying related impurities

Proposed Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis, designed to be self-validating by ensuring good chromatography and stable ionization.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection A Dissolve sample in Methanol/Water B Filter (0.22 µm) A->B C Inject onto C18 Column B->C D Gradient Elution C->D E ESI+ Ionization D->E F Full Scan (MS1) E->F G Product Ion Scan (MS2) on m/z 276.1 F->G

Caption: Proposed LC-MS/MS workflow for analysis of the target compound.

Step-by-Step Methodology

A. Liquid Chromatography (LC) The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any impurities.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a standard choice for small molecules of this polarity.[15]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation, which is essential for ESI+ sensitivity.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Gradient:

    • Start at 30% B.

    • Linear ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 30% B and equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

B. Mass Spectrometry (MS) Parameters should be optimized to achieve a stable signal for the precursor ion and information-rich fragment spectra.[16]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Scan Mode 1: Full Scan (MS1):

    • Mass Range: m/z 100-500. This is used to confirm the presence and purity of the precursor ion at m/z 276.1.

  • Scan Mode 2: Targeted MS/MS (Product Ion Scan):

    • Precursor Ion: m/z 276.1.

    • Collision Energy: Step collision energies (e.g., 10, 20, 40 eV). This is critical. Using a range of energies ensures that both low-energy (rearrangement) and high-energy (bond cleavage) fragments are generated, providing a complete picture of the molecule's structure.[5]

    • Collision Gas: Argon or Nitrogen.

Conclusion

The structural elucidation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is most effectively achieved using a combination of liquid chromatography with high-resolution tandem mass spectrometry. An ESI source in positive mode is the optimal choice for generating a stable protonated precursor ion. While a triple quadrupole instrument is superior for quantification, a Q-TOF or Orbitrap-based system is essential for confident structural confirmation, as it provides accurate mass data to determine the elemental composition of fragment ions. The predicted fragmentation is dominated by cleavage of the central ether bond and losses from the isopropyl group. By employing the systematic LC-MS/MS protocol outlined in this guide, researchers can generate high-quality, reproducible data to definitively characterize this molecule and any related impurities.

References

  • CURRENTA. Mass spectrometry for structural elucidation. Available from: [Link]

  • Manda, K., et al. (2019). A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers. Rapid Communications in Mass Spectrometry, 33(22), 1725-1734. Available from: [Link]

  • Al-Asmari, F., et al. (2016). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PLOS ONE, 11(5), e0155353. Available from: [Link]

  • Shimadzu Corporation. (2011). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Application News No. AD-0053. Available from: [Link]

  • Hernandez, K. (n.d.). High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]

  • Jackson, G. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Available from: [Link]

  • López-Gutiérrez, N., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6538. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). HIGH RESOLUTION MASS SPECTROMETRY (HRMS): Detailed Technical Guide. Available from: [Link]

  • Agilent Technologies, Inc. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. Available from: [Link]

  • Drug Development & Delivery. (2016). LCMS in small-molecule drug development. Available from: [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Available from: [Link]

  • Spectroscopy Online. (2019). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization. Available from: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Available from: [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Available from: [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]

  • Jackson, G., et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of the American Society for Mass Spectrometry, 31(12), 2497-2506. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available from: [Link]

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Comparing synthetic routes for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline production

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline: A Comparative Analysis of Synthetic Routes

Abstract

5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is a key substituted diaryl ether aniline, a structural motif of significant interest in the development of novel pharmaceuticals and agrochemicals. The strategic combination of a chlorinated aniline and a substituted phenoxy moiety (derived from carvacrol) provides a versatile scaffold for further chemical elaboration. This guide provides an in-depth comparison of the two primary synthetic strategies for its production: a classical two-step approach involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and a more contemporary one-pot method utilizing Palladium-catalyzed Buchwald-Hartwig C-O cross-coupling. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's performance based on yield, cost, scalability, and safety considerations to guide researchers in selecting the optimal pathway for their specific application.

Retrosynthetic Analysis: Deconstructing the Target Molecule

The molecular architecture of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline presents two logical points for retrosynthetic disconnection. The primary disconnection targets the diaryl ether C-O bond, which is the most synthetically challenging linkage to construct. A secondary disconnection considers the C-N bond of the aniline.

This analysis reveals two divergent and industrially relevant forward-synthetic strategies:

  • Strategy A (SNAr-Reduction): This classical approach involves forming the diaryl ether bond via a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by the reduction of a nitro group to furnish the final aniline. This is a robust, time-tested method.

  • Strategy B (Cross-Coupling): This modern approach utilizes a transition metal-catalyzed cross-coupling reaction to form the diaryl ether bond directly on an aniline-containing substrate. The Buchwald-Hartwig C-O coupling is the premier example of this strategy.

G cluster_A Strategy A: SNAr-Reduction cluster_B Strategy B: Buchwald-Hartwig C-O Coupling TM Target Molecule 5-Chloro-2-(5-isopropyl-2- methylphenoxy)aniline A_Intermediate 4-Chloro-2-(5-isopropyl-2- methylphenoxy)-1-nitrobenzene TM->A_Intermediate < Reduction B_SM1 2-Bromo-4-chloroaniline TM->B_SM1 < Pd-Catalyzed C-O Coupling B_SM2 5-Isopropyl-2-methylphenol (Carvacrol) TM->B_SM2 < Pd-Catalyzed C-O Coupling A_SM1 2,4-Dichloronitrobenzene A_Intermediate->A_SM1 < SNAr A_SM2 5-Isopropyl-2-methylphenol (Carvacrol) A_Intermediate->A_SM2 < SNAr

Caption: Retrosynthetic analysis of the target molecule.

Route A: The SNAr-Reduction Pathway

This two-step synthesis is a workhorse in industrial chemistry. It leverages the powerful electron-withdrawing nature of a nitro group to activate an adjacent halogen for nucleophilic displacement.

Causality and Mechanistic Insight

The success of the initial SNAr reaction hinges on the electronic properties of the 2,4-dichloronitrobenzene substrate. The nitro group at C1, through its strong -I (inductive) and -R (resonance) effects, dramatically reduces the electron density of the aromatic ring, particularly at the ortho (C2) and para (C4) positions. This electron deficiency makes the ring susceptible to attack by nucleophiles. The chlorine atom at C4 is displaced in favor of the one at C2 because the intermediate Meisenheimer complex is more effectively stabilized by the para-nitro group.[1] Following the successful ether formation, the nitro group is reduced to the essential aniline functionality. A variety of reducing agents can accomplish this transformation, with iron in acidic medium being a cost-effective and scalable choice.[2]

Experimental Protocol

G cluster_step1 Step 1: SNAr Etherification cluster_step2 Step 2: Nitro Group Reduction S1_Start Start: 2,4-Dichloronitrobenzene + Carvacrol S1_Op1 1. Add K₂CO₃, DMF 2. Heat (e.g., 120-150°C) S1_Start->S1_Op1 S1_Op2 3. Reaction Monitoring (TLC/GC) 4. Aqueous Workup & Extraction S1_Op1->S1_Op2 S1_End Intermediate: Nitro-Diaryl Ether S1_Op2->S1_End S2_Start Start: Nitro-Diaryl Ether S1_End->S2_Start S2_Op1 1. Add Fe powder, NH₄Cl(aq), EtOH 2. Reflux S2_Start->S2_Op1 S2_Op2 3. Filter through Celite 4. Extraction & Purification S2_Op1->S2_Op2 S2_End Final Product: Target Aniline S2_Op2->S2_End

Caption: Workflow for the SNAr-Reduction Pathway.

Step 1: Synthesis of 4-Chloro-2-(5-isopropyl-2-methylphenoxy)-1-nitrobenzene

  • Reagent Charging: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-isopropyl-2-methylphenol (carvacrol, 1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF).

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • SNAr Reaction: Add 2,4-dichloronitrobenzene (1.05 eq) to the mixture.[1] Heat the reaction to 130-140 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.

  • Workup and Isolation: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the nitro-intermediate as a yellow solid or oil.

Step 2: Reduction to 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

  • Reaction Setup: To a round-bottom flask, add the nitro-intermediate from Step 1 (1.0 eq), ethanol, and an aqueous solution of ammonium chloride (NH₄Cl).

  • Reduction: Add iron powder (Fe, 5.0 eq) to the mixture. Heat the reaction to reflux (approx. 80 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Workup and Isolation: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude aniline can be further purified if necessary, often by column chromatography or recrystallization.

Route B: The Palladium-Catalyzed Buchwald-Hartwig C-O Coupling Pathway

This route represents a more modern approach, capitalizing on the power of transition-metal catalysis to achieve bond formations under milder conditions than classical methods.[3]

Causality and Mechanistic Insight

The Buchwald-Hartwig amination and its C-O coupling variant are cornerstone reactions in modern synthetic chemistry.[3][4] The catalytic cycle is believed to proceed through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-bromo-4-chloroaniline), forming a Pd(II) complex.

  • Ligand Exchange/Alkoxide Formation: The phenol (carvacrol) coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium alkoxide complex.

  • Reductive Elimination: This is the product-forming step. The diaryl ether is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

The choice of ligand is critical; bulky, electron-rich phosphine ligands (such as biarylphosphines) are required to promote the reductive elimination step and prevent catalyst decomposition. The base is also crucial, as it must be strong enough to deprotonate the phenol without causing unwanted side reactions.[5]

Experimental Protocol

G cluster_step1 One-Pot Buchwald-Hartwig C-O Coupling S1_Start Start: 2-Bromo-4-chloroaniline + Carvacrol S1_Op1 1. Add Pd Catalyst, Ligand, Base 2. Add Anhydrous Toluene S1_Start->S1_Op1 S1_Op2 3. Heat under N₂ (e.g., 90-110°C) 4. Aqueous Workup & Purification S1_Op1->S1_Op2 S1_End Final Product: Target Aniline S1_Op2->S1_End

Caption: Workflow for the Buchwald-Hartwig Pathway.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Reagent Addition: Add 2-bromo-4-chloroaniline (1.0 eq) and 5-isopropyl-2-methylphenol (carvacrol, 1.2 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to afford the final product, 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.

Performance Comparison: A Head-to-Head Analysis

The choice between these two routes is not merely academic; it has profound implications for cost, efficiency, and environmental impact.

MetricRoute A: SNAr-ReductionRoute B: Buchwald-Hartwig C-O Coupling
Number of Steps 21
Typical Overall Yield 60-80%75-95%
Reagent Cost Low (uses commodity chemicals like iron, K₂CO₃)High (requires expensive Pd catalysts and ligands)
Reaction Conditions Harsh (high temperatures, strong bases/acids)Mild (lower temperatures, specific bases)
Scalability Excellent; well-established for industrial production.Challenging; requires strict inert conditions, catalyst cost can be prohibitive.
Safety & Environment Generates significant metallic and acidic waste. DMF is a solvent of concern.Uses more benign solvents (toluene). Major concern is heavy metal contamination.[6]
Process Robustness High; less sensitive to air and moisture.Moderate; requires rigorous exclusion of air and water.
Purification Two separate purifications. Filtration of iron waste can be cumbersome.Single purification, but removal of residual palladium to ppm levels is critical for pharma applications.

Senior Scientist's Recommendation

For Large-Scale Industrial Production: The SNAr-Reduction Pathway (Route A) is the clear choice. Its economic advantages, stemming from the use of inexpensive, readily available starting materials and reagents, are paramount.[7][8] The robustness of the reactions and their proven scalability make it a reliable and cost-effective method for producing the target molecule in large quantities, despite the higher number of steps and less favorable environmental profile.

For Medicinal Chemistry, Library Synthesis, and Process Development: The Buchwald-Hartwig C-O Coupling (Route B) offers superior performance. Its one-pot nature, milder conditions, and typically higher yields provide a significant advantage in speed and efficiency for research and discovery settings.[5] This route is particularly valuable when working with more complex or sensitive substrates where the harsh conditions of the SNAr pathway might lead to decomposition or unwanted side reactions. The higher cost is justified by the rapid access to the desired compound, enabling faster progress in drug development pipelines.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Chad's Prep. (2019, January 3). Reduction of Nitro Groups to Anilines. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: ArNO2 to ArNH2. Retrieved from [Link]

  • Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
  • Google Patents. (n.d.). CN104478730A - 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor.
  • Eqipped. (n.d.). 5-Isopropyl-2-Methylphenol For Synthesis | 8.20258.0050 | Merck. Retrieved from [Link]

  • Chembase.cn. (n.d.). 5-isopropyl-2-methylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN101700997B - Method for synthesizing 2,4-dichloronitrobenzene.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 5-Isopropyl-2-methylphenol (FDB014512). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • WikiDoc. (2012, September 6). Ullmann condensation. Retrieved from [Link]

  • National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

Sources

IR spectroscopy reference peaks for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive FTIR Spectroscopic Analysis and Method Comparison for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Executive Summary 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS 946682-54-8) is a highly substituted diaryl ether aniline derivative utilized as a critical building block in advanced pharmaceutical synthesis. Verifying the structural integrity of this intermediate is paramount, as the presence of multiple functional groups—a primary aromatic amine, a diaryl ether linkage, an aryl chloride, and aliphatic substituents—presents a complex vibrational fingerprint. This guide objectively compares Fourier-Transform Infrared (FTIR) spectroscopic methodologies for analyzing this compound, provides expected reference peaks, and outlines a self-validating protocol for reaction monitoring.

Structural Deconstruction & Vibrational Assignments

To effectively utilize FTIR for structural confirmation, we must deconstruct the molecule into its IR-active functional groups. The primary amine (-NH₂) group is the most critical diagnostic feature, yielding a distinct doublet between 3450–3300 cm⁻¹ due to asymmetric and symmetric stretching (1)[1]. The N-H bending (scissoring) mode is typically observed around 1620 cm⁻¹, often coupled with aromatic ring stretching vibrations (2)[2]. Furthermore, the diaryl ether linkage is characterized by a strong, broad asymmetric C-O-C stretching vibration near 1240 cm⁻¹ ().

Table 1: Expected FTIR Reference Peaks for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity / Shape
Primary Amine (-NH₂) N-H Asym. / Sym. Stretch~3450 / ~3350Medium, sharp doublet
Primary Amine (-NH₂) N-H Bend (Scissoring)~1620 - 1600Strong, sharp
Diaryl Ether (Ar-O-Ar) C-O-C Asymmetric Stretch~1250 - 1200Strong, broad
Aromatic Rings C=C Stretch~1590, ~1490Medium to Strong
Aliphatic Groups C-H Stretch (Isopropyl/Methyl)2960 - 2850Medium, multiple peaks
Aryl Chloride (Ar-Cl) C-Cl Stretch1090 - 1030Medium

Methodological Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

When analyzing solid pharmaceutical intermediates, the choice of sample introduction drastically impacts data quality. We compare Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for this specific aniline derivative.

ATR-FTIR utilizes an internal reflection element (such as a diamond crystal) to generate an evanescent wave that penetrates only a few micrometers into the neat sample, eliminating the need for pellet formation (3)[3].

Causality of Choice: KBr is highly hygroscopic. When pressing a KBr pellet, absorbed atmospheric moisture creates a massive, broad O-H stretching band around 3400 cm⁻¹ (4)[4]. For 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, this moisture artifact perfectly overlaps and obscures the critical N-H stretching doublet (3450/3350 cm⁻¹), leading to ambiguous structural confirmation. ATR-FTIR circumvents this by analyzing the dry powder directly. However, ATR requires software-based mathematical correction because the evanescent wave's penetration depth is wavelength-dependent, causing peaks at lower wavenumbers (e.g., C-Cl stretch) to appear artificially more intense than those at higher wavenumbers (N-H stretch) (3)[3].

Table 2: Performance Comparison of FTIR Modalities for Aniline Derivatives

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Direct powder application)Grinding with KBr, pressing at high pressure
N-H Stretch Resolution Excellent (No moisture interference)Poor (Prone to masking by KBr absorbed water)
Peak Intensity Wavelength-dependent (requires correction)Linear with concentration (Beer-Lambert Law)
Throughput High (< 2 mins per sample)Low (~10 mins per sample)
Sample Recovery Non-destructive (Sample recoverable)Destructive (Mixed into KBr matrix)

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating calibration step prior to sample analysis.

Step-by-Step Methodology:

  • System Initialization & Purge: Turn on the FTIR spectrometer and allow the source to stabilize for 30 minutes. Purge the sample compartment with dry nitrogen to eliminate atmospheric CO₂ and water vapor interferences.

  • System Validation (The Self-Validating Step): Before analyzing the API intermediate, place a standard polystyrene calibration film on the ATR crystal. Acquire a scan and verify that the critical aromatic C-C stretching peak appears exactly at 1601.2 cm⁻¹ (± 1 cm⁻¹). This proves the interferometer's laser alignment is accurate.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (64 scans, 4 cm⁻¹ resolution) on the bare crystal (3)[3].

  • Sample Application: Place approximately 2-5 mg of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline powder directly onto the center of the crystal.

  • Pressure Application: Lower the ATR anvil and apply standardized pressure until the software indicates optimal contact (typically ~80-100 units of force). Causality: Consistent pressure ensures uniform contact between the solid particles and the crystal, maximizing the evanescent wave interaction and signal-to-noise ratio.

  • Data Acquisition & Processing: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution). Apply the "ATR Correction" algorithm in the processing software to adjust for wavelength-dependent penetration depth, followed by baseline correction and peak picking.

ATR_Workflow Start System Initialization & Purge Calib Polystyrene Validation (Check 1601 cm⁻¹ peak) Start->Calib Bkg Background Scan (Air/Bare Crystal) Calib->Bkg Sample Apply 5-Chloro-2-(5-isopropyl- 2-methylphenoxy)aniline Bkg->Sample Pressure Apply Standardized Anvil Pressure Sample->Pressure Scan Acquire Spectrum (64 scans, 4 cm⁻¹ res) Pressure->Scan Process ATR Correction & Peak Picking Scan->Process

Self-validating ATR-FTIR workflow for API intermediate analysis.

Reaction Monitoring: Product vs. Precursor

In pharmaceutical development, FTIR is frequently used to monitor the performance of a chemical reaction—specifically, the catalytic reduction of the nitro precursor (5-chloro-2-(5-isopropyl-2-methylphenoxy)nitrobenzene) to the target aniline.

By comparing the IR spectra of the precursor and the product, researchers can objectively validate reaction completion. The nitro group exhibits two highly intense, characteristic bands due to asymmetric and symmetric N-O stretching at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively. As the reduction progresses, these bands disappear entirely. Simultaneously, the emergence of the primary amine N-H stretching doublet (3450/3350 cm⁻¹) and the N-H bend (~1620 cm⁻¹) confirms the successful formation of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.

Reaction_Monitor cluster_0 Precursor (Nitro) cluster_1 Target (Aniline) Nitro Nitro Compound NO2_Peaks Strong bands at 1520 & 1350 cm⁻¹ Nitro->NO2_Peaks Amine 5-Chloro-2-(5-isopropyl- 2-methylphenoxy)aniline NO2_Peaks->Amine Catalytic Reduction NH2_Peaks New bands at 3450, 3350 & 1620 cm⁻¹ Amine->NH2_Peaks

IR spectral logic for monitoring the reduction of nitro precursor to aniline.

References

  • Adsorption and Polymerization of Aniline on Cu(II)-Montmorillonite: Vibrational Spectroscopy and ab Initio Calculation. Langmuir - ACS Publications.2

  • Application Note: Structural Characterization of 5-Chloro-2-(propan-2-yl)aniline using Fourier-Transform Infrared (FTIR) Spectroscopy. Benchchem.1

  • Synthesis and Cross-linking of Poly(ether-ketone)s, and Poly(ether-ketone-sulphone)s with Pendant Nitrile Groups (II). SID.ir.

  • Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. ResearchGate.3

  • Applications of Micro-Fourier Transform Infrared Spectroscopy (FTIR) in the Geological Sciences—A Review. MDPI.4

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Comprehensive Guide: Validation of Analytical Methods for Residual Solvents in Aniline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Aniline and its derivatives are foundational intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). However, the manufacturing process inherently leaves behind volatile organic compounds (VOCs). Regulatory bodies mandate the strict control of these impurities to ensure patient safety, governed primarily by the 1[1].

Validating an analytical method for aniline matrices presents a unique physicochemical challenge. Aniline is highly polar, basic, and possesses a high boiling point (~184°C). This guide objectively compares Direct Injection Gas Chromatography (GC), Static Headspace GC with Flame Ionization Detection (HS-GC-FID), and Headspace GC with Mass Spectrometry (HS-GC-MS), providing a self-validating experimental framework based on2[2].

The Analytical Challenge & Methodological Comparison

To accurately quantify residual solvents, the analytical method must isolate trace volatile impurities (e.g., benzene, toluene, methanol) from the heavy aniline matrix.

Direct Injection GC-FID: The Baseline Flaw

Direct injection introduces the entire aniline sample into the GC inlet. Because aniline has a high boiling point and basic nature, it rapidly accumulates in the inlet liner and at the column head. This creates "active sites" that adsorb polar residual solvents (like methanol), leading to severe peak tailing, matrix interference, and rapid column degradation. It is generally considered unsuitable for high-throughput pharmaceutical intermediate testing.

Static Headspace GC-FID (HS-GC-FID): The Industry Standard

3[3] solves the matrix problem through thermodynamic phase separation. By dissolving the aniline in a high-boiling diluent and heating it in a sealed vial, volatile solvents partition into the gas phase (headspace) while the heavy aniline matrix remains in the liquid phase. Only the clean gas is injected into the GC, drastically improving instrument uptime and baseline stability.

Headspace GC-MS (HS-GC-MS): The Advanced Alternative

While HS-GC-FID is robust, FID is a non-specific detector. In complex aniline synthesis routes, unknown degradation products or co-eluting impurities can mimic residual solvents, leading to false positives. HS-GC-MS provides mass spectral confirmation, offering supreme specificity by utilizing extracted ion chromatograms (EIC) to resolve co-eluting peaks.

Table 1: Objective Performance Comparison
FeatureDirect Injection GC-FIDHS-GC-FIDHS-GC-MS
Matrix Interference High (Severe inlet contamination)Low (Matrix remains in vial)Lowest (Spectral resolution)
Specificity Low (Retention time only)Moderate (Retention time only)High (Mass-to-charge ratio)
Sensitivity (LOD) ~10 - 50 ppm~1 - 5 ppm~0.1 - 1 ppm
Instrument Uptime Poor (Requires frequent maintenance)ExcellentExcellent
Best Use Case Not recommended for anilineRoutine QA/QC release testingMethod development & complex matrices

The Causality of Headspace Thermodynamics

The success of HS-GC relies entirely on manipulating two thermodynamic variables to create a self-validating extraction system[4]:

  • Partition Coefficient (

    
    ): 
    
    
    
    (Concentration in sample phase vs. gas phase). To maximize sensitivity,
    
    
    must be minimized. We achieve this by selecting a diluent like 5[5], which strongly solvates the aniline but poorly solvates the volatile non-polar solvents, driving them into the headspace.
  • Phase Ratio (

    
    ): 
    
    
    
    (Volume of gas vs. volume of sample). A lower phase ratio (larger sample volume) increases the concentration of volatile analytes in the headspace, but if filled too high, equilibrium is hindered. A standard 20 mL vial with 5 mL of sample (
    
    
    ) provides the optimal balance.

G cluster_0 Sample Preparation cluster_1 Gas Chromatography Node1 Aniline Matrix Node2 Diluent (DMA/DMSO) Node1->Node2 Dissolution Node3 Headspace Equilibration Phase Ratio (β) & Partition (K) Node2->Node3 Heat 85°C Node4 DB-624 Column Node3->Node4 Volatile Extraction Node5 FID Detection (Routine Quantitation) Node4->Node5 Split Stream A Node6 MS Detection (Co-elution Resolution) Node4->Node6 Split Stream B Node7 ICH Q2(R2) Output Node5->Node7 Node6->Node7

Analytical workflow for residual solvent extraction and detection in aniline intermediates.

Step-by-Step Experimental Protocol (ICH Q2(R2) Compliant)

This protocol utilizes HS-GC-MS/FID for the validation of Benzene (Class 1), Toluene (Class 2), and Methanol (Class 3) in aniline intermediates, adhering to 6[6].

Phase 1: Preparation & Self-Validating System Setup
  • Diluent Selection: Use HPLC-grade 7[7]. DMA has a boiling point of 165°C, ensuring it does not interfere with early-eluting VOCs while keeping aniline fully solvated.

  • Internal Standard (ISTD): Spike the DMA with Fluorobenzene (10 µg/mL). The ISTD compensates for minor variations in headspace injection volumes, creating a self-correcting quantitative system.

  • Sample Prep: Weigh exactly 500 mg of the aniline intermediate into a 20 mL headspace vial. Add 5.0 mL of the DMA-ISTD diluent. Crimp seal immediately with a PTFE/silicone septum.

Phase 2: Instrumental Parameters
  • Headspace Oven: 85°C for 30 minutes (Agitation: High). This temperature is high enough to drive methanol and benzene into the gas phase, but low enough to prevent aniline degradation.

  • GC Column: USP G43 phase (e.g., DB-624, 30m x 0.32mm x 1.8µm). The mid-polar cyanopropylphenyl phase perfectly resolves polar and non-polar solvents.

  • Oven Program: 40°C (hold 5 min) -> 10°C/min to 200°C (hold 5 min).

  • Detector: MS (Scan mode 35-250 m/z for method development; SIM mode for high-sensitivity quantitation) or FID (250°C).

Phase 3: Validation Execution
  • Specificity: Inject a blank (DMA only), aniline sample, and spiked aniline sample. Verify that the aniline matrix peak does not co-elute with Benzene (

    
     78), Toluene (
    
    
    
    91), or Methanol (
    
    
    31).
  • Linearity: Prepare calibration standards at 10%, 50%, 100%, 120%, and 150% of the ICH Q3C specification limits. Plot the ratio of Analyte Area / ISTD Area vs. Concentration.

  • Accuracy (Recovery): Spike known concentrations of solvents into the pure aniline matrix at 50%, 100%, and 150% levels. Calculate the % recovery to prove matrix effects are mitigated.

  • Precision: Perform 6 replicate injections of the 100% specification standard. Calculate the % Relative Standard Deviation (RSD).

Comparative Experimental Validation Data

The following data summarizes the validation outcomes comparing HS-GC-FID and HS-GC-MS for an aniline matrix. The data demonstrates that while both methods meet ICH Q2(R2) criteria, HS-GC-MS provides superior sensitivity (lower LOD/LOQ) and tighter recovery margins due to its ability to filter out background matrix noise via extracted ions.

Table 2: Method Validation Results (Aniline Matrix)
SolventICH Q3C LimitMethodLOD (ppm)LOQ (ppm)Linearity (

)
Accuracy (% Recovery)Precision (% RSD)
Benzene (Class 1) 2 ppmHS-GC-FID0.51.50.998592.4 - 105.1%4.2%
HS-GC-MS 0.05 0.15 0.9998 98.1 - 101.5% 1.8%
Toluene (Class 2) 890 ppmHS-GC-FID5.015.00.999195.5 - 103.2%2.5%
HS-GC-MS 0.5 1.5 0.9999 99.0 - 101.0% 1.1%
Methanol (Class 3) 3000 ppmHS-GC-FID10.030.00.997088.5 - 108.4%5.1%
HS-GC-MS 1.0 3.0 0.9995 96.5 - 102.3% 2.2%

Note: Methanol exhibits slightly lower recovery in FID due to its high polarity and affinity for the DMA diluent. MS detection in SIM mode (


 31) isolates the methanol signal from baseline noise, dramatically improving precision.

Conclusion

For the analysis of residual solvents in aniline intermediates, Direct Injection GC is fundamentally flawed due to severe matrix contamination. HS-GC-FID serves as a highly reliable, cost-effective standard for routine batch release, successfully leveraging thermodynamic partitioning to protect the analytical system. However, for method development, complex synthesis routes, or when analyzing highly toxic Class 1 solvents (like Benzene) where extreme sensitivity is required, HS-GC-MS is the superior alternative. Its mass spectral specificity ensures that the stringent safety thresholds dictated by ICH Q3C are met with unequivocal confidence.

References

1.1 2.2 3. 6 4.3 5.5 6.7 7. 4

Sources

A Comparative Analysis of Commercial vs. Synthesized 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the purity and characterization of key chemical intermediates are of paramount importance. This guide provides an in-depth comparative analysis of commercially procured versus in-house synthesized 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline, a substituted diaryl ether aniline derivative with potential applications in medicinal chemistry. We will explore a representative synthetic route, outline detailed analytical protocols for characterization, and present a comparative data analysis to aid in making informed decisions for your research needs.

Introduction to 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is a complex organic molecule featuring a diaryl ether linkage, a chloro substituent, and an aniline functional group. Diaryl ethers are a common motif in many biologically active compounds, and the specific substitution pattern of this molecule makes it an interesting building block for the synthesis of novel therapeutic agents. The decision to synthesize this compound in-house versus purchasing from a commercial supplier often depends on factors such as required purity, scale, cost, and available resources. This guide aims to provide the necessary technical information to navigate this choice.

In-House Synthesis: A Plausible Synthetic Approach

The proposed two-step synthesis involves an Ullmann condensation to form the diaryl ether, followed by the reduction of a nitro group to the desired aniline.

Step 1: Ullmann Condensation for Diaryl Ether Formation

The first step involves the coupling of 2-chloro-5-nitrophenol with 1-iodo-5-isopropyl-2-methylbenzene. The choice of a copper catalyst is critical, and modern protocols often utilize a ligand to improve reaction efficiency and allow for milder conditions.[2]

Step 2: Reduction of the Nitro Group

The nitro group of the resulting diaryl ether intermediate is then reduced to the corresponding aniline. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[3]

Below is a detailed, step-by-step protocol for the in-house synthesis:

Experimental Protocol: Synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Materials:

  • 2-chloro-5-nitrophenol

  • 1-iodo-5-isopropyl-2-methylbenzene

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

  • Hydrogenation apparatus

Procedure:

Step 1: Synthesis of 1-Chloro-4-(5-isopropyl-2-methylphenoxy)-2-nitrobenzene

  • To a dry Schlenk flask under an argon atmosphere, add 2-chloro-5-nitrophenol (1.0 equiv.), 1-iodo-5-isopropyl-2-methylbenzene (1.1 equiv.), potassium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).

  • Add anhydrous toluene to the flask, followed by N,N'-dimethylethylenediamine (0.2 equiv.).

  • Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Wash the combined organic filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the diaryl ether intermediate.

Step 2: Synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

  • Dissolve the purified 1-chloro-4-(5-isopropyl-2-methylphenoxy)-2-nitrobenzene from Step 1 in ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (approximately 5 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.

  • If necessary, purify the product by flash column chromatography.

Commercial Sourcing

5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline is commercially available from suppliers such as Santa Cruz Biotechnology.[4] Commercial samples are typically provided with a certificate of analysis (CoA) that specifies the purity and may list the analytical methods used for quality control.[5][6] For research chemicals, a purity of ≥95% is common. Potential impurities in commercially available material could include residual starting materials, by-products from the synthesis, or residual solvents.

Comparative Analytical Characterization

A rigorous analytical workflow is essential to compare the in-house synthesized product with the commercially available compound. The following section details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and detecting any non-volatile impurities.[7][8]

Experimental Protocol: HPLC Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with 50% acetonitrile and increase to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare 1 mg/mL solutions of both the synthesized and commercial samples in acetonitrile.

Expected Results:

The chromatograms of both samples should show a major peak corresponding to the product. The purity can be calculated based on the area percentage of this peak. The commercial sample is expected to have a purity of ≥95%. The synthesized product's purity will depend on the success of the purification steps. Any minor peaks in the chromatograms represent impurities.

Sample Retention Time (min) Purity (%) Impurities Detected
Commercial~15.2≥95Minor, unidentified peaks
Synthesized~15.290-99% (post-purification)Potential starting materials, by-products
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and confirmation.[9][10] Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of each sample in approximately 0.7 mL of the deuterated solvent.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Isopropyl group: A doublet around δ 1.2 ppm (6H) and a septet around δ 2.9 ppm (1H).

  • Methyl group: A singlet around δ 2.2 ppm (3H).

  • Amino group: A broad singlet around δ 3.8 ppm (2H).

  • Aromatic protons: A series of multiplets in the range of δ 6.5-7.2 ppm (6H).

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Aliphatic carbons: Peaks in the range of δ 15-35 ppm.

  • Aromatic carbons: Multiple signals in the range of δ 110-150 ppm.

A comparison of the NMR spectra of the synthesized and commercial samples should show identical chemical shifts and coupling patterns for the main product. Any additional peaks in the spectrum of the synthesized material would indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its structure through fragmentation patterns.[11][12]

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Mode: Positive ion mode.

  • Analysis Type: Full scan to determine the molecular ion, followed by tandem MS (MS/MS) to observe fragmentation.

Expected Results:

The full scan mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 276.77. Due to the presence of a chlorine atom, an isotopic peak at m/z 278.77 with approximately one-third the intensity of the main peak should also be observed.

Expected Fragmentation Pattern:

The MS/MS spectrum will likely show fragmentation corresponding to the loss of the isopropyl group and cleavage of the ether bond.

Ion m/z (calculated) Description
[M+H]⁺276.77Protonated molecule
[M+H - C₃H₇]⁺233.70Loss of isopropyl group
[C₉H₁₂O]⁺136.18Cleavage of the ether bond

The mass spectra of both the synthesized and commercial samples should be identical.

Visualization of Workflows

To further clarify the processes discussed, the following diagrams illustrate the synthesis and analytical workflows.

Synthesis_Workflow cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Nitro Reduction start1 2-chloro-5-nitrophenol + 1-iodo-5-isopropyl-2-methylbenzene react1 CuI, DMEDA, K₂CO₃ Toluene, 110°C start1->react1 prod1 1-Chloro-4-(5-isopropyl-2-methylphenoxy)-2-nitrobenzene react1->prod1 workup1 Workup and Purification prod1->workup1 start2 Diaryl Ether Intermediate workup1->start2 Purified Intermediate react2 H₂, 10% Pd/C Ethanol start2->react2 prod2 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline react2->prod2 workup2 Workup and Purification prod2->workup2

Workflow for the synthesis of 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline.

Analytical_Workflow cluster_samples Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Comparison commercial Commercial Sample hplc HPLC Analysis commercial->hplc nmr NMR Spectroscopy (¹H and ¹³C) commercial->nmr ms Mass Spectrometry (ESI-MS and MS/MS) commercial->ms synthesized Synthesized Sample synthesized->hplc synthesized->nmr synthesized->ms purity Purity Assessment hplc->purity impurities Impurity Profiling hplc->impurities structure Structural Confirmation nmr->structure nmr->impurities ms->structure

Sources

Analytical Rigor in Diaryl Ether Intermediates: A Quality Control Comparison Guide for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

In the development of targeted therapeutics—particularly kinase inhibitors and allosteric modulators—diaryl ether amines serve as indispensable structural scaffolds. Among these, 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline (CAS: 946682-54-8) is a highly specialized building block. It combines a lipophilic thymol-derived ether moiety with a halogenated aniline core, a structural motif designed to optimize binding affinity in hydrophobic protein pockets.

However, the very structural features that make this compound pharmacologically valuable also introduce profound challenges during synthesis and scale-up. The catalytic reduction of the nitroaromatic precursor to the final aniline often triggers competitive dehalogenation, generating a des-chloro impurity. Furthermore, the basicity of the aniline nitrogen and the extreme hydrophobicity of the thymol ether complicate chromatographic resolution.

This guide objectively compares the performance and impurity profiles of Pharmaceutical Grade (Ultra-Pure) versus Standard Commercial Grade 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline. By establishing self-validating analytical protocols, we provide a framework for drug development professionals to ensure their starting materials meet the rigorous thresholds dictated by global regulatory bodies.

Comparative Performance Analysis: Pharma-Grade vs. Commercial Alternatives

The selection of an API intermediate dictates the downstream burden of purification. Standard commercial grades often rely on aggressive, low-cost catalytic hydrogenation (e.g., standard Pd/C), which invariably leads to elevated levels of the des-chloro byproduct. Because the des-chloro impurity is structurally homologous to the target molecule, it exhibits near-identical reactivity and will carry over into the final Active Pharmaceutical Ingredient (API), potentially causing off-target toxicity.

Conversely, Pharmaceutical Grade alternatives utilize poisoned catalysts (e.g., Pt/C with sulfided modifiers) or highly selective transfer hydrogenation techniques to suppress dehalogenation, ensuring the integrity of the C-Cl bond.

Table 1: Quantitative Quality Control Comparison
Critical Quality Attribute (CQA)Pharmaceutical GradeStandard Commercial GradeAnalytical & Downstream Impact
Assay (Purity) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

99.8%
95.0% – 98.0%High purity ensures stoichiometric precision in downstream coupling reactions.
Des-chloro Impurity

0.05%
0.5% – 2.0%Critical: Co-elutes and co-reacts. Must be controlled below the[1].
Unreacted Thymol

0.1%
up to 1.5%Causes side-reactions in electrophilic aromatic substitutions; easily purged if monitored.
Genotoxic Impurities

1.5

g/day (TTC)
UncontrolledNitroaromatic precursors are Class 3 mutagens under .
Heavy Metals (e.g., Pd/Pt)

10 ppm

50 ppm
Residual catalysts poison downstream cross-coupling reactions (e.g., Suzuki/Buchwald).

Self-Validating Experimental Protocols

To guarantee scientific integrity, analytical methods cannot merely be executed; they must validate themselves prior to every run. The following protocols incorporate System Suitability Testing (SST) as the mechanistic gatekeeper for data trustworthiness.

Protocol 1: High-Resolution HPLC-UV for Organic Impurity Profiling

The Causality of the Method: Standard C18 stationary phases fail to resolve 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline from its des-chloro counterpart due to their overwhelming hydrophobic similarities. To solve this, we employ a Biphenyl stationary phase . The electron-withdrawing chlorine atom alters the electron density of the aniline ring. The Biphenyl phase exploits this subtle electronic difference via differential


 interactions, achieving baseline resolution[2]. Furthermore, the mobile phase is buffered to pH 3.5 to protonate the basic aniline nitrogen, preventing secondary interactions with free silanols that cause peak tailing.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with formic acid.

    • Phase B: 100% Acetonitrile.

  • Column: Core-shell Biphenyl, 100 x 4.6 mm, 2.6

    
    m particle size.
    
  • Gradient Program: 30% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 40°C.

  • Detection: UV at 230 nm (optimal absorbance for the diaryl ether chromophore).

  • System Suitability Testing (Self-Validation):

    • Inject a resolution standard containing 0.1% des-chloro impurity and 99.9% target compound.

    • Pass Criteria: Resolution (

      
      ) between the two peaks must be 
      
      
      
      2.0. Tailing factor for the main peak must be
      
      
      1.5. Do not proceed with sample analysis if SST fails.
  • Sample Analysis: Inject 10

    
    L of the sample prepared at 1.0 mg/mL in 50:50 Water:Acetonitrile. Quantify impurities via area normalization against a diluted standard.
    
Protocol 2: GC-MS Screening for Mutagenic Nitroaromatics

The Causality of the Method: Unreacted 2-chloro-4-chloro-nitrobenzene (the starting material) is a known DNA-reactive mutagen. Under [3], it must be controlled at the Threshold of Toxicological Concern (TTC), often requiring sub-ppm limits. HPLC-UV lacks the sensitivity for this. Gas Chromatography coupled with Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode provides the necessary signal-to-noise ratio by isolating the specific mass fragments of the nitroaromatic compound.

Step-by-Step Methodology:

  • Sample Extraction: Dissolve 100 mg of the API intermediate in 1.0 mL of Dichloromethane (DCM). Extract with 1.0 mL of 0.1N HCl to partition the basic aniline into the aqueous layer, leaving the neutral nitroaromatic impurity in the DCM layer.

  • Instrument Setup: GC-MS equipped with a DB-5MS capillary column (30 m x 0.25 mm x 0.25

    
    m).
    
  • Temperature Program: Initial 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • SIM Parameters: Target

    
     ions specific to the nitroaromatic precursor (e.g., 
    
    
    
    191, 193 for the dichloro-nitrobenzene isotopes).
  • System Suitability Testing (Self-Validation):

    • Inject a 1.0 ppm spike of the nitroaromatic standard.

    • Pass Criteria: Signal-to-noise (S/N) ratio must be

      
       10. Relative Standard Deviation (RSD) of three replicate injections 
      
      
      
      5.0%.

QC Workflow & Impurity Fate Mapping

The following diagram illustrates the logical flow of quality control, demonstrating how specific analytical techniques intercept impurities generated at different stages of the synthetic pathway.

QC_Workflow RawMat Raw Materials (Thymol & Nitroaromatics) Synthesis Synthesis Pathway (Etherification & Reduction) RawMat->Synthesis Crude Crude 5-Chloro-2-(5-isopropyl- 2-methylphenoxy)aniline Synthesis->Crude Potential Impurity Carryover HPLC HPLC-UV Analysis (Organic Impurities - ICH Q3A) Crude->HPLC GCMS GC-MS Analysis (Genotoxic Impurities - ICH M7) Crude->GCMS ICPMS ICP-MS Analysis (Elemental Impurities - ICH Q3D) Crude->ICPMS Release Pharmaceutical Grade Batch Release HPLC->Release Pass Reject Standard/Commercial Grade (Fails Pharma QC) HPLC->Reject Fail GCMS->Release Pass GCMS->Reject Fail ICPMS->Release Pass

Fig 1: Quality control workflow and impurity fate mapping for pharmaceutical-grade diaryl ether amines.

References

  • ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities Source: European Medicines Agency (EMA) / ICH URL:[Link]

  • HPLC Method Development For Basic Molecules: A Case Study Source: PharmaGuru Analytical Research URL:[Link]

Sources

Safety Operating Guide

5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Protocol for 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Handling complex halogenated intermediates like 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline requires moving beyond generic waste protocols. This molecule presents a unique triad of chemical risks: a chlorinated aromatic ring, a reactive primary amine (aniline derivative), and a bulky lipophilic ether linkage.

As drug development professionals and application scientists, ensuring laboratory safety means understanding why a chemical behaves the way it does. This guide provides a self-validating, causally-driven framework for the containment, decontamination, and end-of-life disposal of this specific compound, ensuring full compliance with and regulations[1][2].

Physicochemical Profiling & Operational Implications

Understanding the physical properties of a chemical is the first step in predicting its behavior during a spill or disposal event. The quantitative data below dictates our operational boundaries[3].

PropertyValueOperational Implication (The "Why")
CAS Number 946682-54-8Required for all EPA RCRA waste manifesting and tracking[2].
Molecular Weight 275.77 g/mol High mass indicates lower vapor pressure at room temperature, reducing the acute inhalation risk of vapors (though aerosolized dust remains a severe hazard).
Boiling Point 364.3 ± 42.0 °CHighly thermally stable; requires extreme heat for complete molecular destruction.
Density 1.146 ± 0.06 g/cm³Denser than water. If mixed with aqueous waste, it will sink and form a toxic, concentrated bottom layer.
pKa 3.29 ± 0.10Weak base. Remains unprotonated and highly lipophilic at neutral pH, but will protonate in strong acids, drastically altering its solubility.
Hazard Class Irritant (Xi), Acute Tox.Anilines are rapidly absorbed through the skin, mandating strict dermal isolation[4].

Mechanistic Causality in Disposal: Why Standard Methods Fail

Standard drain or municipal disposal is strictly prohibited for this compound. The chemical architecture demands specialized [5] for three mechanistic reasons:

  • Dioxin Formation Risk: The robust carbon-chlorine (C-Cl) bond means that low-temperature incineration can lead to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). High-temperature incineration (>1000°C) is required to fully cleave these bonds.

  • NOx Emissions: The aniline nitrogen oxidizes during combustion to form nitrogen oxides (

    
    ). Disposal facilities must be equipped with catalytic flue-gas scrubbers to neutralize these emissions before atmospheric release.
    
  • Exothermic Oxidation: Anilines are electron-rich aromatic systems. If mistakenly disposed of in a waste stream containing strong oxidizers (e.g., nitric acid, peroxides), they can undergo rapid, highly exothermic electrophilic aromatic substitution and oxidation, posing a severe explosion hazard.

Step-by-Step Methodologies

Protocol 1: Active Handling & Primary Containment

To comply with the[1], the following Chemical Hygiene Plan (CHP) steps must be validated before use:

  • Engineering Controls: Conduct all transfers and weighing within a certified Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood. Validation: Verify inward airflow (minimum 100 fpm) before opening the chemical container.

  • PPE Selection: Don butyl rubber or double-layered nitrile gloves. Causality: Anilines permeate thin elastomers rapidly, leading to methemoglobinemia (oxidation of Fe2+ to Fe3+ in hemoglobin). Wear a chemically resistant lab coat and indirect-vented safety goggles.

  • Static Dissipation: Because lipophilic powders can accumulate static charge, use anti-static weighing boats and grounded spatulas to prevent spontaneous dispersion of the toxic dust.

Protocol 2: Spill Response & Chemical Decontamination

If a localized benchtop spill occurs, do not use standard soap and water immediately.

  • Containment: For solid spills, do NOT sweep. Sweeping aerosolizes the toxic powder. Gently cover the spill with damp, absorbent pads.

  • Targeted Neutralization: Wash the affected surface with a 5% mild acidic solution (e.g., dilute acetic acid, pH ~2.4). Causality: Because the compound's pKa is 3.29[3], this acidic wash protonates the amine into an anilinium salt. This converts a highly lipophilic, water-insoluble residue into a water-soluble salt, allowing for complete removal.

  • Verification & Collection: Follow with a standard soapy water wash. Collect all absorbent pads and washings into a designated hazardous waste bag.

Protocol 3: End-of-Life Waste Segregation & Packaging
  • Segregation: Isolate all chemical remnants, contaminated Kimwipes, and empty vials in a designated "Halogenated Organic Waste" container. Never mix with oxidizers or heavy metals.

  • Primary & Secondary Containment: Place waste into a sealable, puncture-resistant high-density polyethylene (HDPE) container. Store this primary container in a secondary spill tray capable of holding 110% of the primary container's volume.

  • Manifesting: Affix a GHS-compliant hazardous waste label detailing the exact chemical name, CAS number (946682-54-8), accumulation start date, and the "Toxic" and "Environmental Hazard" pictograms.

Waste Segregation Workflow

DisposalPlan A Waste Generation: 5-Chloro-2-(5-isopropyl- 2-methylphenoxy)aniline B Physical State? A->B C Solid Waste (Powder/Contaminated PPE) B->C Solid D Liquid Waste (Organic Solvent Mixtures) B->D Liquid E Halogenated Waste Stream (Red Bin / EPA RCRA Regulated) C->E D->E F High-Temp Incineration (>1000°C) with Flue Gas Scrubbing E->F EPA Licensed Disposal Facility

Workflow for the segregation and high-temperature incineration of halogenated aniline waste.

References

  • Occupational Safety and Health Administration (OSHA) - Laboratory Safety Chemical Hygiene Plan Factsheet. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA) - Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA) - Learn the Basics of Hazardous Waste (Cradle-to-Grave Management). Retrieved from[Link]

Sources

Personal protective equipment for handling 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Field Safety Protocol: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

Part 1: Operational Risk Assessment

Chemical Identity & Scope

  • Chemical Name: 5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline[1][2]

  • CAS Number: 946682-54-8[2]

  • Synonyms: 5-Chloro-2-(carvacryloxy)aniline; 2-Amino-4-chloro-2'-methyl-5'-isopropyl diphenyl ether.

  • Molecular Formula: C₁₆H₁₈ClNO

  • Physical State: Typically a viscous oil or low-melting solid (based on structural analogs like 5-chloro-2-phenoxyaniline).

Hazard Classification (Read-Across Strategy) Scientific Note: While specific toxicological data for CAS 946682-54-8 is limited, its structural core (chloro-aniline ether) dictates a high-hazard profile similar to 5-Chloro-2-phenoxyaniline and 2-Chloroaniline . You must treat this compound as a High Potency Toxicant .

Hazard CategoryGHS Classification (Derived)Critical Effect
Acute Toxicity Category 3 (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or inhaled. Lipophilic nature facilitates rapid dermal absorption.
Target Organ STOT-RE Category 2 Methemoglobinemia. Anilines oxidize hemoglobin to methemoglobin, impairing oxygen transport. Signs: Cyanosis (blue lips/nails).
Irritation Category 2 (Skin/Eye) Causes serious eye irritation and skin sensitization.
Environmental Aquatic Acute/Chronic 1 Very toxic to aquatic life with long-lasting effects.[3] Avoid all drain disposal.

Part 2: Personal Protective Equipment (PPE) Matrix

The Barrier Strategy Standard laboratory nitrile gloves are insufficient for prolonged contact with halogenated anilines, which can permeate nitrile in <15 minutes. A "Zone-Based" PPE approach is required.

ZoneProtection LevelEquipment Specification
Primary Barrier (Hands) High Permeation Resistance Inner Glove: Disposable Nitrile (4 mil) for dexterity.Outer Glove: Silver Shield® / 4H® (Laminate) or Viton® . Prohibited: Latex and thin Nitrile (for outer layer).
Respiratory Vapor & Particulate Minimum: N95 (if solid). Recommended: Half-face respirator with P100/OV (Organic Vapor) cartridges if handling >100 mg or heating.
Body Full Coverage Tyvek® lab coat or chemical-resistant apron over standard cotton lab coat. Closed-toe chemical-resistant shoes.
Eyes Splash Protection Chemical splash goggles (ANSI Z87.1). Face shield required if pouring large volumes (>500 mL).

Part 3: Safe Handling Workflow

Engineering Controls

  • Primary Containment: All open handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as aniline derivatives can be static-prone solids.

Protocol: Safe Weighing & Transfer

  • Preparation: Place a disposable absorbent mat (pig mat) in the fume hood. Pre-label all receiving vessels.

  • Transfer:

    • Do not use metal spatulas if the substance is an oil; use a glass pipette or disposable plastic syringe.

    • If solid: Use a disposable anti-static weighing boat.

  • Decontamination (Immediate):

    • Immediately wipe the exterior of the stock bottle with a Kimwipe dampened in Ethanol .

    • Dispose of the Kimwipe as solid hazardous waste.

Visual Workflow: Operational Logic

SafeHandling Start Start: Risk Assessment PPE Don PPE: Double Gloves (Laminate) Resp Protection (P100/OV) Start->PPE Hood Engineering Control: Fume Hood Check (Face Velocity >80 fpm) PPE->Hood Weigh Handling: Weigh/Transfer over Absorbent Mat Hood->Weigh Quench Decon: Wipe Bottle (EtOH) Neutralize Tools (10% HCl) Weigh->Quench Waste Disposal: Halogenated Organic Waste Quench->Waste

Caption: Step-by-step operational workflow for handling toxic aniline derivatives.

Part 4: Emergency Response & Spill Management

Medical Emergency: Cyanosis/Exposure

  • Immediate Action: Remove victim from exposure source to fresh air.[3][4]

  • Skin Contact: Wash immediately with soap and copious water for 15 minutes. Do not use alcohol (enhances absorption).

  • Antidote Note: Medical personnel should be informed of potential Methemoglobinemia (Treat with Methylene Blue if indicated).

Spill Cleanup Protocol (< 50 mL/g)

  • Evacuate & Isolate: Clear the immediate area. Post "Do Not Enter" signs.[3][4]

  • PPE Upgrade: Don Silver Shield gloves and respiratory protection before re-entering.

  • Containment:

    • Liquids: Cover with Vermiculite or Universal Absorbent Pads.

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop.

  • Neutralization (Surface Decon):

    • After removing bulk material, scrub the surface with 10% Hydrochloric Acid (HCl) (converts aniline to water-soluble anilinium salt).

    • Follow with a detergent/water wash.[4]

  • Disposal: Place all cleanup materials into a wide-mouth jar labeled "Hazardous Waste: Toxic Debris (Anilines)".

Decision Logic: Spill Response

SpillResponse Spill Chemical Spill Detected Size Assess Size Spill->Size Small Minor (<50ml/g) Inside Hood Size->Small Large Major (>50ml/g) Or Outside Hood Size->Large Absorb Absorb with Vermiculite Small->Absorb Evacuate Evacuate Lab Call EHS/Hazmat Large->Evacuate Decon Scrub Surface: 1. 10% HCl 2. Detergent Absorb->Decon

Caption: Decision matrix for escalating spill response based on volume and location.

Part 5: Waste Disposal Strategy

RCRA Classification This material is a Halogenated Organic . It must never be mixed with:

  • Oxidizers (Fire/Explosion risk).

  • Acids (unless controlled for neutralization).[5]

Disposal Streams

  • Liquid Waste: Collect in "Halogenated Organic Solvents" carboy.

  • Solid Waste: Contaminated gloves, mats, and weighing boats go into "Hazardous Solid Debris" (double-bagged).

  • Rinsate: First rinse of glassware (Ethanol or Acetone) must go to Halogenated Waste, not down the drain.

References

  • ChemicalBook. (2025). CAS 946682-54-8 Data Sheet. Retrieved from

  • PubChem. (2025). 5-Chloro-2-phenoxyaniline Compound Summary. National Library of Medicine. Retrieved from

  • Esko Safety. (2024).[5] Glove Chemical Resistance Chart. Retrieved from

  • Oxford University. (2023). Chemical Resistant Gloves Guide (Aniline Permeation). Retrieved from

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline
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5-Chloro-2-(5-isopropyl-2-methylphenoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.